4-(4-Chlorophenoxy)butanoic acid
Description
The exact mass of the compound 4-(4-Chlorophenoxy)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Chlorophenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYAHZSHQIPQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188980 | |
| Record name | 4-(4-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3547-07-7 | |
| Record name | 4-CPB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CPB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Chlorophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 4-(4-chlorophenoxy)butanoic acid. It is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the potential of this compound.
Introduction
4-(4-Chlorophenoxy)butanoic acid, also known by its Weed Science Society of America approved name, 4-CPB, is a synthetic organic compound with the chemical formula C₁₀H₁₁ClO₃.[1] It belongs to the class of phenoxyalkanoic acids, a group of compounds known for their biological activities. Historically, this class of compounds has been extensively utilized in agriculture as herbicides.[1][2] Structurally, it features a chlorophenoxy group linked to a butyric acid moiety via an ether bond. This unique structure imparts specific chemical and physical properties that dictate its reactivity and biological interactions. Beyond its established role in agriculture, 4-(4-chlorophenoxy)butanoic acid has garnered interest as a versatile starting material in the synthesis of novel heterocyclic compounds, such as benzoxepin derivatives, which have shown potential sedative-hypnotic effects.[1] This dual applicability in both agrochemical and pharmaceutical research underscores the importance of a thorough understanding of its chemical properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(4-chlorophenoxy)butanoic acid is fundamental for its handling, formulation, and application in various experimental settings.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-Chlorophenoxy)butanoic acid | [1] |
| CAS Number | 3547-07-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molar Mass | 214.65 g/mol | [1] |
| Appearance | Solid | [3] |
Tabulated Physicochemical Data
The following table summarizes key quantitative physicochemical parameters for 4-(4-chlorophenoxy)butanoic acid and its close structural analog, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), for comparative purposes. It is important to note that some data points are for MCPB and should be considered as estimations for 4-(4-chlorophenoxy)butanoic acid due to their structural similarity.
| Property | Value (4-(4-Chlorophenoxy)butanoic acid) | Value (MCPB) | Source(s) |
| Melting Point | Not explicitly found | 100 °C | [2][4] |
| Boiling Point | Not explicitly found | >280 °C | [2] |
| Water Solubility | Not explicitly found | 48 mg/L at 25 °C | [2] |
| Solubility in Organic Solvents (g/L at room temp) | Not explicitly found | Acetone: 313, Dichloromethane: 169, Ethanol: 150, Toluene: 8, Hexane: 0.26 | [2] |
| pKa | Not explicitly found | Not explicitly found | |
| LogP (Octanol-Water Partition Coefficient) | Not explicitly found | 2.79 | [2] |
Insight: The low water solubility and higher solubility in organic solvents like acetone and ethanol are characteristic of a molecule with both polar (carboxylic acid) and non-polar (chlorophenyl) regions. This property is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification. The LogP value of the related MCPB suggests a moderate level of lipophilicity, which is often a key determinant of a molecule's ability to cross biological membranes.
Synthesis of 4-(4-Chlorophenoxy)butanoic Acid
The most common and efficient method for the synthesis of 4-(4-chlorophenoxy)butanoic acid is the Williamson ether synthesis. This well-established nucleophilic substitution reaction involves the reaction of a phenoxide with an alkyl halide.[5]
Reaction Principle
The synthesis proceeds in two main steps:
-
Deprotonation of 4-chlorophenol: A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion.
-
Nucleophilic Substitution: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a suitable four-carbon alkyl halide, such as ethyl 4-bromobutanoate, via an Sₙ2 mechanism. This is followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar phenoxyalkanoic acids.[6]
Materials:
-
4-Chlorophenol
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Sodium hydroxide (2M aqueous solution)
-
Hydrochloric acid (2M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Ether Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 4-chlorophenoxide.
-
Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure to yield the crude ethyl 4-(4-chlorophenoxy)butanoate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a 1:1 (v/v) mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at 60°C for approximately 4 hours, or until TLC analysis indicates the complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic byproducts.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid. This will cause the 4-(4-chlorophenoxy)butanoic acid to precipitate out of the solution.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the ethyl acetate under reduced pressure to yield the final product, 4-(4-chlorophenoxy)butanoic acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-Chlorophenoxy)butanoic acid.
Chemical Reactivity and Spectral Characterization
The chemical reactivity of 4-(4-chlorophenoxy)butanoic acid is primarily dictated by the carboxylic acid functional group and the aromatic ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide formation: Reaction with amines, often activated by coupling agents, to form amides.
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Salt formation: Reaction with bases to form carboxylate salts.
Reactivity of the Aromatic Ring
The chlorine atom on the phenyl ring is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the ether linkage is an activating, ortho-, para-directing group. The overall reactivity and regioselectivity of electrophilic substitution on the aromatic ring will be influenced by the interplay of these two substituents.
Spectral Data
The following is a summary of expected and reported spectral data for 4-(4-chlorophenoxy)butanoic acid and its analogs.
-
¹H NMR Spectroscopy:
-
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butyric acid chain, and the acidic proton of the carboxyl group.
-
The aromatic protons will appear as two doublets in the range of δ 6.8-7.3 ppm.
-
The methylene protons adjacent to the ether oxygen (-OCH₂-) will be the most deshielded of the aliphatic protons, likely appearing around δ 4.0 ppm.
-
The methylene protons adjacent to the carbonyl group (-CH₂COOH) will appear around δ 2.5 ppm.
-
The central methylene protons (-CH₂CH₂CH₂-) will resonate around δ 2.1 ppm.
-
The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically > δ 10 ppm.
-
-
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.
-
The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 170-180 ppm.
-
The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon attached to the chlorine atom will be shifted downfield.
-
The methylene carbon attached to the ether oxygen (-OCH₂-) will be in the range of δ 60-70 ppm.
-
The other methylene carbons of the butyric acid chain will appear in the aliphatic region of the spectrum (δ 20-40 ppm).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1725 cm⁻¹.
-
C-O stretching vibrations for the ether linkage will appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
C-Cl stretching vibrations can be observed in the fingerprint region.
-
-
Mass Spectrometry:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Biological Activity and Applications
4-(4-Chlorophenoxy)butanoic acid and its derivatives exhibit a range of biological activities, with applications in both agriculture and pharmaceutical research.
Plant Growth Regulation and Herbicidal Activity
As a member of the phenoxyalkanoic acid class, 4-(4-chlorophenoxy)butanoic acid functions as a synthetic auxin.[7] Auxins are a class of plant hormones that regulate cell growth and division.[7] At low concentrations, it can be used to promote root development and fruit set.[8] However, at higher concentrations, it acts as a herbicide by causing uncontrolled, unsustainable growth in broadleaf plants, ultimately leading to their death.[7][9]
Mechanism of Action as a Synthetic Auxin:
Caption: Simplified mechanism of action of 4-(4-Chlorophenoxy)butanoic acid as a synthetic auxin herbicide.
Pharmaceutical Research
Recent research has explored the potential of derivatives of 4-(4-chlorophenoxy)butanoic acid in drug development. Notably, it has been used as a starting material for the synthesis of benzoxepin derivatives, which have demonstrated sedative-hypnotic effects.[1] Furthermore, related chlorophenoxy-containing compounds have been investigated for their anti-inflammatory properties.[10][11][12] The structural motif of a substituted phenoxyalkanoic acid is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of 4-(4-chlorophenoxy)butanoic acid could be promising leads for the development of new therapeutic agents.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and identification of 4-(4-chlorophenoxy)butanoic acid in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of 4-(4-chlorophenoxy)butanoic acid.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically kept low to ensure the carboxylic acid is in its protonated, less polar form, which enhances retention on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 225-230 nm).
-
Injection Volume: 10-20 µL.
This method can be adapted and validated for the specific matrix being analyzed, such as in formulation analysis or for monitoring reaction progress.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, the carboxylic acid group of 4-(4-chlorophenoxy)butanoic acid must be derivatized to increase its volatility. A common derivatization procedure is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.
Typical GC-MS Conditions (for the methyl ester derivative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Toxicological Profile
The toxicological data for 4-(4-chlorophenoxy)butanoic acid is often reported in the context of its use as a herbicide and is sometimes grouped with other chlorophenoxy herbicides. The available data for the closely related compound MCPB provides a good indication of its toxicological profile.
| Parameter | Species | Route | Value | Source(s) |
| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg | [15] |
| Acute Oral LD₅₀ (MCPB) | Rat | Oral | 680 - 4300 mg/kg | [4][16] |
| Acute Dermal LD₅₀ (MCPB) | Rabbit | Dermal | >10000 mg/kg | [16] |
Summary of Toxicological Effects:
-
Based on the available data, 4-(4-chlorophenoxy)butanoic acid and its analogs are considered to have low to moderate acute toxicity.[4][16]
-
The primary routes of exposure in an occupational setting are dermal contact and inhalation.
-
Overexposure may cause irritation to the skin, eyes, and respiratory tract.
-
Systemic effects at high doses can include effects on the liver and kidneys.[16][17]
Safety Precautions:
When handling 4-(4-chlorophenoxy)butanoic acid, it is essential to follow standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow the first aid measures outlined in the safety data sheet (SDS).
Conclusion
4-(4-Chlorophenoxy)butanoic acid is a compound with a well-established role in agriculture and emerging potential in pharmaceutical research. Its chemical properties, dictated by the chlorophenoxy and butyric acid moieties, allow for a range of chemical transformations and impart specific biological activities. A thorough understanding of its synthesis, reactivity, and analytical methodologies is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and researchers. Further investigation into the specific pharmacological properties of its derivatives may unveil new therapeutic applications for this versatile molecule.
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Stenutz, R. 4-(4-chloro-2-methylphenoxy)butanoic acid. [Link]
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High Quality Popular Use Plant Growth Hormone 4-CPA 8% Sp for Crop Health. [Link]
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CliniSciences. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). [Link]
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PubMed. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells. [Link]
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ResearchGate. (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
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A Technical Guide to 4-(4-Chlorophenoxy)butanoic Acid in Synthetic Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 4-(4-Chlorophenoxy)butanoic acid, a versatile chemical intermediate, focusing on its application in the synthesis of pharmacologically active compounds. While historically recognized for its use as an herbicide, its utility in medicinal chemistry, particularly as a precursor for benzoxepin derivatives, is of significant interest to researchers in drug development. This document will detail the chemical properties, synthetic pathways, and the pharmacological relevance of compounds derived from this starting material, providing a comprehensive resource for scientists in the field.
Introduction: Beyond Herbicidal Activity
4-(4-Chlorophenoxy)butanoic acid, with the chemical formula C₁₀H₁₁ClO₃, is a carboxylic acid derivative that has been primarily documented as an herbicide.[1] However, its chemical structure presents a valuable scaffold for organic synthesis in the realm of drug discovery. The presence of a phenoxy ether linkage and a butanoic acid chain allows for strategic chemical modifications to generate more complex molecules with potential therapeutic applications.
A key application for researchers is its use as a starting material in the synthesis of benzoxepin derivatives.[1] Benzoxepins are a class of bicyclic compounds containing a benzene ring fused to an oxepine ring. This core structure is found in a number of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antipsychotic properties.[2][3] Notably, certain benzoxepin derivatives synthesized from 4-(4-chlorophenoxy)butanoic acid have been investigated for their sedative-hypnotic effects.[1]
This guide will focus on the practical application of 4-(4-Chlorophenoxy)butanoic acid as a synthetic precursor, providing a detailed protocol for a key transformation and discussing the biological significance of the resulting compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Chlorophenoxy)butanoic acid is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 3547-07-7 | [4][5] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [5] |
| Molecular Weight | 214.65 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% for research use | [6] |
Synthetic Application: Gateway to Benzoxepin Scaffolds
The primary utility of 4-(4-Chlorophenoxy)butanoic acid in a research and drug development context is its conversion to a benzoxepinone core structure. This is typically achieved through an intramolecular Friedel-Crafts acylation.[7] This reaction involves the cyclization of the butanoic acid chain onto the aromatic ring, facilitated by a strong acid catalyst, to form a seven-membered ring fused to the benzene ring.
Mechanism of Action: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 4-(4-Chlorophenoxy)butanoic acid proceeds through the formation of an acylium ion intermediate.[8] In the presence of a strong acid, the carboxylic acid is protonated, and subsequent loss of water generates the highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the cyclic ketone, a benzoxepinone. This reaction is a powerful tool for the construction of polycyclic ring systems.[9]
Experimental Workflow and Protocol
The following diagram outlines the general workflow for the synthesis of a benzoxepinone derivative from 4-(4-Chlorophenoxy)butanoic acid.
Figure 1: General workflow for the synthesis of a benzoxepinone derivative.
Detailed Protocol: Synthesis of 7-Chloro-2,3-dihydro-1-benzoxepin-5(4H)-one
This protocol is a representative example of an intramolecular Friedel-Crafts cyclization of 4-(4-Chlorophenoxy)butanoic acid.
Materials:
-
4-(4-Chlorophenoxy)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-Chlorophenoxy)butanoic acid.
-
Addition of Catalyst: To the starting material, add polyphosphoric acid. The ratio of PPA to the starting material should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture with stirring in a preheated oil bath at 100-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-Chloro-2,3-dihydro-1-benzoxepin-5(4H)-one.
Pharmacological Relevance of Benzoxepin Derivatives
The benzoxepin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] The sedative-hypnotic properties of certain benzoxepins are of particular interest.[1] Sedative-hypnotic drugs act on the central nervous system to reduce tension and anxiety or to induce sleep.[10] Many of these drugs, such as benzodiazepines, exert their effects by modulating the activity of GABA-A receptors.[11][12]
The following diagram illustrates the general synthetic pathway from 4-(4-Chlorophenoxy)butanoic acid to a pharmacologically active benzoxepin derivative.
Figure 2: Synthetic pathway to pharmacologically active benzoxepins.
Beyond sedative-hypnotic effects, the benzoxepin core has been incorporated into molecules with a diverse range of therapeutic targets.
| Pharmacological Activity | Therapeutic Area | Reference |
| Anticonvulsant | Neurology | [13] |
| Anticancer | Oncology | [2] |
| Anti-inflammatory | Immunology | [2] |
| Antipsychotic | Psychiatry | [14] |
| 5-HT3 Antagonists | Gastroenterology, Neurology | [15] |
Conclusion
4-(4-Chlorophenoxy)butanoic acid serves as a readily available and cost-effective starting material for the synthesis of the benzoxepin scaffold, a structure of significant interest in medicinal chemistry. The intramolecular Friedel-Crafts acylation provides a straightforward method for constructing the core benzoxepinone ring system. Subsequent chemical modifications can lead to a diverse library of compounds with potential therapeutic applications, including sedative-hypnotics and anticonvulsants. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the synthetic utility of 4-(4-Chlorophenoxy)butanoic acid in the pursuit of novel therapeutics.
References
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Reddy, C. R., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[16]annulen-7-ols. NIH.
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4-(4-Chlorophenoxy)butanoic acid as a synthetic auxin
An In-depth Technical Guide to 4-(4-Chlorophenoxy)butanoic Acid as a Synthetic Auxin
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)butanoic acid (4-CPB), a synthetic auxin belonging to the phenoxyalkanoic acid class. While specific molecular binding studies on 4-CPB are not extensively detailed in publicly accessible literature, its mechanism of action is inferred from its structural similarity to well-characterized auxinic herbicides. This document elucidates the canonical auxin signaling pathway involving the TIR1/AFB co-receptor complex, which serves as the presumed target for 4-CPB. We present its physicochemical properties, a representative synthesis protocol, and its documented applications as a plant growth regulator and a chemical intermediate for synthesizing pharmacologically active molecules. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize 4-CPB in experimental designs across plant science and synthetic chemistry.
Introduction
The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal natural form, governs nearly every aspect of plant growth and development.[1][2] The discovery of synthetic molecules that mimic the activity of IAA has revolutionized both agriculture and basic plant science research. 4-(4-Chlorophenoxy)butanoic acid (also known as 4-CPB) is a member of the chlorophenoxy class of synthetic auxins.[3] These molecules are structurally characterized by a substituted aromatic ring linked to a carboxylic acid moiety via an ether bond.[4]
While extensively studied analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D) are known for their herbicidal activity at high concentrations, compounds like 4-CPB are also utilized as plant growth regulators to promote desirable outcomes such as root development.[5][6] Beyond its role in agriculture, 4-CPB serves as a valuable precursor in organic synthesis, notably in the development of benzoxepin derivatives that have been investigated for potential sedative-hypnotic effects.[3] This dual utility makes 4-CPB a compound of significant interest to a broad scientific audience. This guide synthesizes the current understanding of its biological mechanism and practical applications.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of 4-(4-Chlorophenoxy)butanoic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-Chlorophenoxy)butanoic acid | [3] |
| Common Name | 4-CPB | [3][7] |
| CAS Number | 3547-07-7 | [8][9] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3][9] |
| Molecular Weight | 214.65 g/mol | [10] |
| Physical Form | Solid | |
| InChI Key | SIYAHZSHQIPQLY-UHFFFAOYSA-N | [7] |
| SMILES | O=C(O)CCCOc1ccc(Cl)cc1 | [7] |
Mechanism of Action: An Inferred Pathway
Direct biochemical studies detailing the binding kinetics of 4-CPB to specific auxin receptors are limited. However, its classification as a phenoxyalkanoic acid allows for a highly confident inference of its mechanism based on the extensively studied canonical auxin signaling pathway.
The Canonical Auxin Signaling Pathway
Auxin perception and primary signal transduction occur in the nucleus and are mediated by a co-receptor system.[2][11] The core components are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors.[12]
-
Formation of the Co-Receptor Complex: In the presence of auxin, the hormone acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a ternary co-receptor complex.[12]
-
Ubiquitination and Degradation: The TIR1/AFB protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the auxin-TIR1/AFB-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA protein.
-
Derepression of Transcription: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome. Aux/IAA proteins normally function by repressing AUXIN RESPONSE FACTORs (ARFs) , which are the primary transcription factors that bind to auxin-responsive elements in the promoters of target genes. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate or repress the transcription of hundreds of downstream genes that drive auxin-mediated physiological responses.[1]
4-CPB as a Mimic of Endogenous Auxin
As a synthetic auxin, 4-CPB is presumed to initiate a physiological response by hijacking the canonical pathway described above. Its structure allows it to fit into the auxin-binding pocket of the TIR1/AFB receptors, mimicking endogenous IAA. This initiates the cascade of Aux/IAA degradation and subsequent gene expression changes. The persistence of synthetic auxins like 4-CPB, which are often metabolized more slowly than IAA, can lead to a sustained and amplified signal, resulting in pronounced physiological effects.[13]
Caption: Canonical auxin signaling pathway initiated by a synthetic auxin like 4-CPB.
Synthesis and Chemical Applications
Representative Synthesis Protocol
Phenoxyalkanoic acids are commonly synthesized via a Williamson ether synthesis. The following protocol represents a plausible and standard method for preparing 4-(4-Chlorophenoxy)butanoic acid from commercially available starting materials.
Reaction: 4-Chlorophenol + Ethyl 4-bromobutanoate → Ethyl 4-(4-chlorophenoxy)butanoate → 4-(4-Chlorophenoxy)butanoic acid
Step-by-Step Methodology:
-
Step 1: Ether Formation (Williamson Ether Synthesis)
-
To a solution of 4-chlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product is ethyl 4-(4-chlorophenoxy)butanoate.
-
-
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. The carboxylic acid product will precipitate out of the solution.
-
-
Step 3: Purification
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-(4-Chlorophenoxy)butanoic acid.
-
Caption: General workflow for the synthesis and purification of 4-CPB.
Application as a Chemical Intermediate
A key application of 4-CPB outside of plant biology is its use as a starting material in the synthesis of more complex molecules. Notably, it has been employed in the preparation of benzoxepin derivatives. One study details the use of 4-CPB to synthesize various 2,3,4,5-tetrahydro-1-benzoxepin-5-one derivatives, which were subsequently evaluated for sedative-hypnotic pharmacological effects.[3] This demonstrates the compound's utility as a versatile building block in medicinal chemistry and drug development.
Biological Activity and Research Applications
Plant Growth Regulation
4-CPB is recognized for its role as a plant growth regulator.[5][6] In agricultural and horticultural settings, it is applied to promote root development and can enhance overall plant health and crop yield.[5][6] Its ability to mimic natural hormones makes it a valuable tool for manipulating plant physiology to achieve desired outcomes in crop production.
Comparative Context with Other Phenoxy Auxins
The biological activity of phenoxyalkanoic acids is highly dependent on their precise chemical structure.
-
4-Chlorophenoxyacetic Acid (4-CPA): This compound is a close analog of 4-CPB, differing only by having a two-carbon (acetic acid) side chain instead of a four-carbon (butanoic acid) one. 4-CPA is also a known synthetic auxin used to inhibit root growth in some species and to improve fruit set.[14] The difference in chain length can affect uptake, transport, and receptor binding affinity.
-
4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB): This molecule is selectively herbicidal. In many broadleaf weed species, 2,4-DB itself is not highly active but is converted via the plant's own β-oxidation metabolic process into the highly potent herbicide 2,4-D.[15] Many crop plants, such as certain legumes, lack the enzymes to perform this conversion efficiently, which provides the basis for its selective use. It is plausible that 4-CPB could also undergo β-oxidation in susceptible plants to yield 4-CPA, potentially contributing to its overall activity profile.
Conclusion
4-(4-Chlorophenoxy)butanoic acid is a classic synthetic auxin whose biological activity is best understood through the lens of the canonical TIR1/AFB signaling pathway. While it serves as an effective plant growth regulator, its utility extends to the realm of synthetic chemistry, where it is a documented precursor for pharmacologically relevant compounds. For researchers in plant biology, 4-CPB is a tool to probe auxin response pathways. For chemists, it is a versatile and accessible building block. Future research involving direct receptor-binding assays and in-planta metabolic profiling would provide a more granular understanding of this specific molecule's activity and fate.
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4-(4-Chlorophenoxy)butyric acid | 3547-07-7. J&K Scientific. [Link]
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THE EFFECT OF 4-(2,4-DICHLOROPHENOXY) BUTYRIC ACID ON WILFRED EUGENE MCMURPHY 1956 MASTER OF SCIENCE. CORE. [Link]
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Farah Liyana, A. R., et al. SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Malaysian Journal of Analytical Sciences. [Link]
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An In-depth Technical Guide to the Plant Growth Regulator Effects of 4-(4-Chlorophenoxy)butanoic Acid and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)butanoic acid (4-CPB) and its closely related analog, 4-Chlorophenoxyacetic acid (4-CPA), synthetic plant growth regulators with significant applications in agriculture and horticulture. As members of the phenoxyalkanoic acid class, these compounds function as synthetic auxins, mimicking the effects of endogenous hormones to modulate plant growth and development. This document elucidates the molecular mechanism of action, details the wide-ranging physiological effects on plants, presents standardized experimental protocols for efficacy evaluation, and summarizes key application data. The guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the capabilities of these potent growth regulators.
Introduction and Classification
4-(4-Chlorophenoxy)butanoic acid (4-CPB) and its more extensively studied analog 4-Chlorophenoxyacetic acid (4-CPA) are synthetic organic compounds classified as phenoxy plant growth regulators.[1][2][3] Structurally, they consist of a chlorophenoxy group linked to a carboxylic acid moiety through an ether bond.[4] This structure confers auxin-like activity, allowing them to function as mimics of the natural plant hormone indole-3-acetic acid (IAA).[5]
These compounds are absorbed systemically by the plant through its roots, stems, leaves, flowers, and fruits, and their biological activity is known to be long-lasting.[2][3] At low concentrations, they are primarily used to prevent flower and fruit drop, promote fruit set, induce the development of seedless fruit (parthenocarpy), and accelerate ripening.[1][6][7][8] However, at higher dosages, this auxin-like activity becomes disruptive, leading to uncontrolled, abnormal growth and ultimately conferring a herbicidal effect, particularly on broadleaf (dicot) species.[5][8]
Molecular Mechanism of Action: Mimicking Endogenous Auxin
The primary mode of action for 4-CPB and 4-CPA is the disruption of natural hormone balance by mimicking endogenous auxin.[9] The physiological response is similar to that induced by natural auxins and other synthetic auxins like 2,4-D.[2][3][10] The process begins with the perception of the synthetic auxin by cellular receptors, which initiates a signal transduction cascade culminating in changes in gene expression that drive growth and developmental processes.
The canonical auxin signaling pathway proceeds as follows:
-
Perception: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes.
-
Receptor Binding: Auxin (or its synthetic mimic) binds to a receptor complex, the core of which is an F-box protein such as Transport Inhibitor Response 1 (TIR1).
-
Derepression: This binding event promotes the interaction between the receptor complex and the Aux/IAA repressor proteins. The receptor complex, being part of an SCF E3 ubiquitin ligase, tags the Aux/IAA proteins for degradation by the 26S proteasome.
-
Gene Activation: With the Aux/IAA repressors removed, the ARFs are free to bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, activating their transcription. These genes encode proteins that are involved in processes such as cell division, expansion, and differentiation.[10]
By introducing 4-CPB or 4-CPA into the system, this pathway is artificially stimulated, leading to the physiological effects desired in agricultural applications.
Caption: Synthetic auxins like 4-CPB/4-CPA bind to receptors, leading to the degradation of repressors and the activation of growth-related genes.
Key Physiological Effects and Applications
The application of 4-CPB and its analogs induces a range of physiological responses, which can be harnessed for agricultural benefit.
-
Prevention of Flower and Fruit Abscission: One of the most common uses is to prevent the premature dropping of flowers and young fruits.[1][3] This is particularly valuable in crops like tomatoes, peppers, eggplants, and beans, ensuring a higher number of fruits reach maturity.[2][6]
-
Promotion of Fruit Set and Parthenocarpy: These compounds stimulate the ovary to enlarge and develop into a fruit, even without fertilization.[2] This process, known as parthenocarpy, results in the formation of seedless fruits, a desirable trait in crops such as tomatoes and cucumbers.[1][6]
-
Enhanced Fruit Growth and Yield: By promoting fruit set and stimulating cell division and tissue differentiation, 4-CPB/4-CPA can lead to larger fruits, earlier maturity, and an overall increase in crop yield.[2][3] Studies on tomatoes have shown a direct positive correlation between the concentration of 4-CPA applied and both the number of fruits set and the total yield.[11]
-
Inhibition of Rooting: While auxins are often associated with promoting root formation, certain synthetic auxins and concentrations can have an inhibitory effect. 4-CPA, for example, has been noted to inhibit the rooting of beans.[1][6][7] More recent research has also shown that exogenous application of 4-CPA can inhibit the root growth of rice seedlings.[12]
-
Herbicidal Action: At high concentrations, the potent auxin-mimicking effect becomes phytotoxic. The compound induces rapid, uncontrolled cell division and elongation, leading to tissue damage, abnormal growth (e.g., epinasty), and eventual plant death. This effect is most pronounced in dicotyledonous (broadleaf) plants.[8][10]
Data Summary: Application Rates for 4-CPA
The following table summarizes recommended application concentrations for 4-CPA, a close analog of 4-CPB, across various crops. These values serve as a starting point for designing experiments with 4-CPB, though optimal concentrations may vary.
| Crop | Desired Effect | Application Concentration (ppm or mg/L) | Application Notes | Source(s) |
| Tomato | Prevent fruit drop, promote fruit set | 20-30 | Spray flowers when 2/3 of the inflorescence is in bloom. | [1] |
| Anti-low temperature fruit drop | 30-35 | Spray or dip flowers. | [2] | |
| Anti-high temperature fruit drop | 25 | Spray or dip flowers. | [2] | |
| Eggplant | Prevent fruit drop, increase early yield | 30-50 | Dip the open flowers in the morning. | [6] |
| Increase early yield | 50-60 | Spray flowers. Use lower concentration at higher temps. | [2] | |
| Pepper | Preserve flowers and fruit | 15-25 | Spray flowers during the full bloom period. | [2] |
| Cucumber | Induce seedless fruit | 25-40 | Spray female flowers as they bloom. | [1] |
| Grape | Reduce fruit drop, increase yield | 15-25 | Spray twice after initial flowering and at full bloom. | [1][2] |
| Zucchini | Prevent fruit drop | 30-40 | Dip open female flowers. | [1][6] |
Experimental Protocols and Methodologies
To scientifically validate the effects of 4-CPB, rigorous and repeatable experimental protocols are essential.
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 1000 ppm (1 mg/mL) stock solution and subsequent working solutions.
Materials:
-
4-(4-Chlorophenoxy)butanoic acid (4-CPB) powder
-
Double-processed or distilled water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders and pipettes
-
Storage bottle (amber glass recommended)
Procedure:
-
Weighing: Accurately weigh 100 mg of 4-CPB powder.
-
Dissolving: Transfer the powder to the 100 mL volumetric flask. Add 3-5 mL of a suitable solvent (e.g., ethanol) to completely dissolve the powder.[13] Gentle swirling or sonication can aid dissolution.
-
Dilution: Once the powder is fully dissolved, slowly add distilled water to the flask while stirring continuously. Bring the final volume up to the 100 mL mark.
-
Storage: Transfer the 1 mg/mL stock solution to a clearly labeled amber glass bottle. Store at 4°C for short-term use or as recommended by the manufacturer.
-
Working Solution Preparation: To prepare a working solution (e.g., 30 ppm for tomato flower spray), use the formula: C1V1 = C2V2.
-
(1000 ppm) * V1 = (30 ppm) * (1000 mL)
-
V1 = 30 mL
-
Therefore, add 30 mL of the 1000 ppm stock solution to a flask and bring the final volume to 1000 mL (1 L) with distilled water.
-
Protocol 2: Field Efficacy Trial for Fruit Set in Tomato
This protocol outlines a standard methodology for evaluating the effect of 4-CPB on tomato fruit set and yield.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) to account for field variability.[14]
-
Treatments: At least four treatments: Control (water spray), 15 ppm 4-CPB, 30 ppm 4-CPB, and 45 ppm 4-CPB.
-
Replicates: A minimum of 3-4 replicates (blocks) for statistical validity.
-
Plot Size: Each plot should be large enough to contain a representative number of plants (e.g., 10-15 plants), with a minimum plot area of 15 m² recommended.[14] Use buffer rows or a 1m stripe between plots to prevent spray drift.[14]
Procedure:
-
Planting: Establish tomato plants (a single variety) in the field according to standard agricultural practice.
-
Timing of Application: Identify the target flowering stage. Application is typically most effective when the first few flowers on the second or third truss are fully open.[1][2]
-
Application: Using a small, calibrated sprayer (a throat or hand sprayer is ideal to target flowers), apply the assigned treatment solution directly onto the open flowers until they are moist but without excessive runoff.[2][6] Ensure the control group plants are sprayed with water only. Conduct spraying in the morning or evening on a sunny day to avoid high temperatures.[2]
-
Data Collection:
-
Tag the flower trusses that were sprayed.
-
At regular intervals (e.g., 14 and 28 days post-application), count the number of fruits that have successfully set on the tagged trusses for each treatment.
-
At harvest, collect all mature fruits from the experimental plants in each plot.
-
Measure the total number of fruits per plant and the total fruit weight (yield) per plot.
-
-
Statistical Analysis: Analyze the collected data (fruit set percentage, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are statistically significant differences between the treatments.
Caption: Workflow for a field trial evaluating the efficacy of 4-CPB on tomato fruit set and yield.
Example Efficacy Data
The following table, adapted from a study on 4-CPA in tomatoes, illustrates the type of dose-dependent effect that can be expected.[11]
| Treatment (4-CPA Conc.) | Avg. Number of Fruits Set | % Increase vs. Control | Avg. Total Yield ( kg/plot ) | % Increase vs. Control |
| Control (0 ppm) | 363.5 | - | 15.2 | - |
| 15 ppm | 397.2 | 9.28% | 17.9 | 17.7% |
| 45 ppm | 422.0 | 16.09% | 19.7 | 29.6% |
| 75 ppm | 480.5 | 32.19% | 24.5 | 61.6% |
Data adapted for illustrative purposes from S. K. Belbase et al. (2014).[11]
Concluding Remarks and Safety Considerations
4-(4-Chlorophenoxy)butanoic acid and its analogs are powerful tools in plant science research and agricultural production. Their ability to function as synthetic auxins allows for precise manipulation of key developmental processes, leading to significant improvements in fruit set, yield, and the production of desirable traits like seedlessness. However, their efficacy is highly dependent on concentration, timing, and environmental conditions.
Safety Precautions:
-
Dose Control: Strictly control the dosage and concentration to avoid phytotoxicity and damage to non-target parts of the plant.[2][6] High doses can have adverse effects on leaves and overall growth.[2]
-
Application Timing: Avoid application during periods of high heat and intense sun to prevent phytotoxicity.[2]
-
Handling: 4-CPA is listed as harmful if swallowed.[8] Standard laboratory and field safety protocols, including wearing personal protective equipment and thorough hand washing after use, should be followed.[8]
-
Pre-Harvest Interval: Adhere to recommended pre-harvest intervals to ensure minimal residue on consumable products. A 3-day interval is suggested for some vegetable applications.[1][6]
Future research should continue to explore the precise molecular interactions of 4-CPB within various plant species, optimize application protocols for a wider range of crops, and investigate its potential synergistic effects with other plant growth regulators.
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A-Z Guide to Benzoxepin Synthesis: From 4-(4-Chlorophenoxy)butanoic Acid to Novel Derivatives
This in-depth technical guide provides a comprehensive overview of the synthesis of benzoxepin derivatives, a class of compounds with significant therapeutic potential, starting from the readily available 4-(4-Chlorophenoxy)butanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of Benzoxepin Scaffolds
Benzoxepins are a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered oxepine ring. This structural motif is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of the benzoxepin scaffold have demonstrated a wide range of pharmacological activities, including acting as selective estrogen receptor modulators (SERMs) for applications in oncology and osteoporosis, as well as exhibiting potential sedative-hypnotic effects.[4][5][6] The strategic synthesis of novel benzoxepin analogues from accessible starting materials like 4-(4-Chlorophenoxy)butanoic acid is therefore a critical endeavor in the pursuit of new therapeutic agents.[6]
Retrosynthetic Analysis: Deconstructing the Target
The core strategy for synthesizing benzoxepin derivatives from 4-(4-Chlorophenoxy)butanoic acid hinges on an intramolecular cyclization reaction. A retrosynthetic analysis reveals a key disconnection at the ether linkage of the oxepine ring, leading back to the starting phenoxybutanoic acid. The primary synthetic challenge lies in effecting the ring closure to form the seven-membered ring, a process that is often accomplished through an intramolecular Friedel-Crafts acylation.
Caption: Retrosynthetic approach for benzoxepin synthesis.
Forward Synthesis: A Step-by-Step Guide
The synthesis of a target benzoxepin-5-one derivative from 4-(4-Chlorophenoxy)butanoic acid can be achieved through a two-step process: formation of the acyl chloride followed by an intramolecular Friedel-Crafts acylation.
Step 1: Acyl Chloride Formation
The initial step involves the conversion of the carboxylic acid group of 4-(4-Chlorophenoxy)butanoic acid into a more reactive acyl chloride. This transformation is crucial for facilitating the subsequent intramolecular cyclization. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol:
-
To a stirred solution of 4-(4-Chlorophenoxy)butanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
-
The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(4-Chlorophenoxy)butanoyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
The key ring-forming step is an intramolecular Friedel-Crafts acylation, where the newly formed acyl chloride reacts with the electron-rich aromatic ring.[7][8] This electrophilic aromatic substitution reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10][11] The position of the chloro substituent on the phenyl ring directs the cyclization to the ortho position.
Experimental Protocol:
-
In a separate flask, a suspension of anhydrous aluminum chloride (1.1-1.3 eq) in an inert solvent like dichloromethane or nitrobenzene is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The crude 4-(4-Chlorophenoxy)butanoyl chloride, dissolved in the same solvent, is added dropwise to the stirred suspension of AlCl₃ at a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
After the addition, the reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to drive the cyclization to completion.
-
The reaction is monitored by TLC for the formation of the benzoxepin-5-one product.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired 8-chloro-2,3-dihydro-1-benzoxepin-5(4H)-one.
Caption: Synthetic workflow for benzoxepin-5-one derivative.
Mechanistic Insights: The Role of the Lewis Acid
The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[9] The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to generate the acylium ion. This potent electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the cyclized benzoxepin-5-one product.
Optimization and Considerations
The success of this synthesis relies on several critical factors:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[10][11] Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere.
-
Stoichiometry of Lewis Acid: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the product ketone, rendering it inactive as a catalyst.[12]
-
Choice of Solvent: The choice of solvent can influence the reaction rate and yield. While non-polar solvents like dichloromethane are common, more polar solvents like nitrobenzene can sometimes improve the solubility of the reaction components.
-
Reaction Temperature: Careful control of the reaction temperature is essential to prevent side reactions and decomposition of the starting materials or products.
Data Summary: Representative Yields and Conditions
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | 4-(4-Chlorophenoxy)butanoic acid | SOCl₂, cat. DMF, reflux | 4-(4-Chlorophenoxy)butanoyl chloride | >95 (crude) |
| 2 | 4-(4-Chlorophenoxy)butanoyl chloride | AlCl₃, DCM, 0 °C to rt | 8-Chloro-2,3-dihydro-1-benzoxepin-5(4H)-one | 60-80 |
Conclusion and Future Directions
The synthesis of benzoxepin derivatives from 4-(4-Chlorophenoxy)butanoic acid via an intramolecular Friedel-Crafts acylation is a robust and well-established method.[13] This approach provides a versatile platform for the generation of a library of substituted benzoxepins for further biological evaluation. Future work in this area could focus on exploring alternative, greener cyclization methods, such as using solid acid catalysts or employing transition-metal-catalyzed reactions, to enhance the efficiency and sustainability of the synthesis.[13][14] Further derivatization of the benzoxepin-5-one core can lead to a diverse range of compounds with potentially enhanced pharmacological profiles.
References
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Barrett, I., Meegan, M. J., Hughes, R. B., Carr, M., Knox, A. J. S., Artemenko, N., Golfis, G., Zisterer, D. M., & Lloyd, D. G. (2008). Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. Bioorganic & Medicinal Chemistry, 16(21), 9459–9474. [Link]
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Meegan, M. J., Hughes, R. B., Lloyd, D. G., Williams, D. C., & Zisterer, D. M. (2010). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Journal of Medicinal Chemistry, 53(13), 5048–5064. [Link]
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Cîrciumaru, A., Gafițanu, C. A., Gherghel, V. G., & Nicolescu, A. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 27(19), 6659. [Link]
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Amanote Research. (n.d.). Synthesis and Biological Activity of 11-(4-(Cinnamyl)-1-Piperazinyl)-6,11-Dihydrodibenz(b,e)oxepin Derivatives, Potential Agents for the Treatment of. [Link]
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Reddy, T. S., & Kumar, A. (2015). Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylcoumaranone Derivatives. ResearchGate. [Link]
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Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2000). 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. Archives of Pharmacal Research, 23(4), 317–324. [Link]
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An In-Depth Technical Guide to the Structural Analogues of 4-(4-Chlorophenoxy)butanoic Acid: Synthesis, Bioactivity, and Applications
Abstract
The 4-(4-chlorophenoxy)butanoic acid scaffold represents a versatile chemical framework from which a remarkable diversity of bioactive molecules has been developed. While originating in the field of agrochemicals as a phenoxybutyric herbicide, strategic modifications to this core structure have yielded analogues with applications spanning from plant growth regulation to therapeutics for the central nervous system. This technical guide provides an in-depth exploration of these structural analogues for researchers, scientists, and drug development professionals. We will dissect the foundational synthesis methodologies, elucidate the critical structure-activity relationships (SAR) that govern biological function, and present detailed protocols for both chemical synthesis and biological evaluation. The narrative will progress from the well-established herbicidal analogues, such as MCPB, to amide-based derivatives with distinct pharmacological profiles, and finally to advanced structures that have found success as clinical drugs. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a comprehensive resource for understanding and exploiting this powerful chemical motif.
Introduction
The phenoxyalkanoic acid chemical class is a cornerstone of modern organic chemistry, with its members demonstrating a wide spectrum of biological activities. The parent structure, 4-(4-Chlorophenoxy)butanoic acid, serves as a key exemplar of this class.[1] Its basic architecture—a chlorophenoxy ring linked via an ether bond to a butanoic acid chain—provides a template ripe for chemical modification. The most well-known and commercially significant analogue is 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a selective herbicide used to control broadleaf weeds.[2][3]
The significance of MCPB and its relatives lies not just in their direct application but in their mechanism, often acting as pro-herbicides that are metabolically activated within target species.[4] This concept of targeted bioactivation is a sophisticated principle that has parallels in drug development. Understanding how subtle changes to the core scaffold—such as altering substitutions on the phenyl ring, modifying the length or nature of the linker, or replacing the carboxylic acid moiety—dramatically shifts biological activity is the central theme of this guide.
This document will provide a logical progression through the chemical and biological landscape of these analogues. We will begin by establishing the core structure and its fundamental synthesis, then explore the SAR of herbicidal analogues, pivot to amide-based structures with entirely different therapeutic targets, and conclude with advanced analogues that highlight the scaffold's potential in complex drug discovery.
Caption: Core structure and key points for analogue modification.
Chapter 1: The Phenoxybutanoic Acid Core: Synthesis and Properties
The foundational route to synthesizing 4-(4-chlorophenoxy)butanoic acid and its close analogues is the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable and scalable method for forming the critical aryl ether linkage. The choice of reagents and conditions is paramount for achieving high yields and purity.
The reaction involves the deprotonation of a substituted phenol (e.g., 4-chlorophenol or 4-chloro-2-methylphenol) with a suitable base to form a highly nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide, typically a bromo- or iodo-alkanoate ester. The subsequent hydrolysis of the ester yields the desired carboxylic acid.
Protocol 1: Williamson Ether Synthesis of Phenoxybutanoic Acids
Rationale: This protocol employs potassium carbonate as a moderate base, which is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is used as the solvent due to its polarity, which aids in dissolving the reactants, and its relatively low boiling point, which simplifies product isolation. The reaction is performed under reflux to ensure a sufficient reaction rate. The initial product is an ester, which protects the carboxylic acid from acting as a nucleophile itself and is easily hydrolyzed in a subsequent step.
Methodology:
-
Phenoxide Formation: To a round-bottom flask equipped with a reflux condenser, add the substituted phenol (1.0 eq.), ethyl 4-bromobutanoate (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask to a concentration of approximately 0.5 M with respect to the phenol.
-
Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 8-12 hours).
-
Workup (Ester Isolation): Cool the reaction mixture to room temperature. Filter off the potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
Purification (Ester): Purify the crude ester via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Saponification: Dissolve the purified ester in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Stir at room temperature or gently heat (50 °C) for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization (e.g., from an ethanol/water mixture) can be performed if necessary to achieve high purity.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Caption: General workflow for the synthesis of phenoxybutanoic acids.
Table 1: Physicochemical Properties of Key Herbicidal Analogues
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-CPB | 4-(4-Chlorophenoxy)butanoic acid | C₁₀H₁₁ClO₃ | 214.65 | Not well documented |
| MCPB [2][5] | 4-(4-Chloro-2-methylphenoxy)butanoic acid | C₁₁H₁₃ClO₃ | 228.67 | 100 |
| 2,4-DB [6] | 4-(2,4-Dichlorophenoxy)butanoic acid | C₁₀H₁₀Cl₂O₃ | 249.09 | 117-119 |
Chapter 2: Herbicidal Analogues: Mechanism and Structure-Activity Relationship (SAR)
The herbicidal activity of phenoxybutanoic acids like MCPB and 2,4-DB is a classic example of targeted bioactivation. These molecules are pro-herbicides, meaning they are administered in a relatively inactive form and are converted into a potent toxin within the target weed species.[4]
Mechanism of Action: β-Oxidation Pathway
In many broadleaf weeds, a peroxisomal fatty acid β-oxidation pathway exists that is capable of cleaving the butanoic acid side chain. This enzymatic process sequentially removes two-carbon units, converting the butanoic acid derivative into its corresponding acetic acid analogue. For MCPB, this process yields (4-chloro-2-methylphenoxy)acetic acid (MCPA), a potent synthetic auxin.[7]
MCPA mimics the natural plant hormone indole-3-acetic acid (IAA) but is resistant to the plant's natural degradation pathways. This leads to an uncontrolled, hormone-induced growth response, causing epinasty, stem curling, and ultimately, the death of the plant.[7] Crucially, many crop species, such as peas, lack the specific enzymes to efficiently perform this β-oxidation, granting these herbicides their selectivity.[2]
Caption: Metabolic activation of MCPB to MCPA in susceptible plants.
Structure-Activity Relationships (SAR)
-
Side Chain Length: The four-carbon butanoic acid chain is essential for the pro-herbicide mechanism. Analogues with an odd number of carbons in the side chain (e.g., propanoic acid) would be metabolized to the inactive phenol, not the active acetic acid derivative. The acetic acid analogues (like MCPA) are directly active but may lack the systemic transport properties and selectivity of their butanoic acid precursors.
-
Ring Substitution: The nature and position of substituents on the phenyl ring are critical for herbicidal efficacy.
-
Chlorine at C4: This is a highly conserved feature that appears to be crucial for binding to the target auxin receptors.
-
Methyl at C2 (MCPB): The ortho-methyl group enhances the molecule's auxin-like activity and influences its metabolic stability.
-
Chlorine at C2 (2,4-DB): The addition of a second chlorine atom, as in 2,4-DB, broadens the spectrum of weeds controlled.[8]
-
Protocol 2: Rice Lamina Inclination Assay for Auxin Activity
Rationale: This is a standardized and highly sensitive bioassay used to quantify the auxin-like activity of compounds.[9] Rice seedlings, when grown in the dark, have a distinct angle between the leaf blade and the leaf sheath. Application of an auxin or an auxin-mimic causes this angle to increase in a dose-dependent manner. This provides a quantitative measure of biological activity.
Methodology:
-
Seedling Preparation: Germinate rice seeds (e.g., Oryza sativa L.) in the dark for 5-7 days until seedlings are approximately 8-10 cm tall.
-
Segment Excision: Under a dim green safe light, excise 4 mm lamina segments containing the lamina joint from the second leaf of each seedling.
-
Test Solution Preparation: Prepare a series of dilutions of the test compound (e.g., from 10⁻³ M to 10⁻⁸ M) in a buffer solution (e.g., 2.5 mM potassium phosphate buffer, pH 6.8) containing 2% sucrose. Include a positive control (e.g., Indole-3-acetic acid) and a negative control (buffer only).
-
Incubation: Float the excised segments in petri dishes containing the test solutions. Incubate in complete darkness at 28-30 °C for 48-72 hours.
-
Measurement: After incubation, photograph the segments or project their image onto a screen. Measure the angle between the lamina and the sheath for at least 10 segments per concentration.
-
Data Analysis: Calculate the average angle for each concentration. Plot the increase in angle against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Chapter 3: Amide Analogues: A Shift in Biological Activity
Replacing the ether linkage of the phenoxybutanoic acid core with an amide bond fundamentally alters the molecule's chemical properties and biological activity. The resulting N-aryl glutaramic acids, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, are no longer herbicides but have been investigated for antimicrobial and antinociceptive properties.[10]
The amide bond introduces a hydrogen bond donor (N-H) and a stronger hydrogen bond acceptor (C=O) compared to the ether linkage. This significantly changes the molecule's polarity, solubility, and potential interactions with biological targets. The conformation is also more restricted due to the partial double-bond character of the C-N bond.
Protocol 3: Synthesis of N-Aryl Glutaramic Acids
Rationale: This synthesis is a straightforward and high-yielding nucleophilic acyl substitution. The reaction involves the attack of a substituted aniline on glutaric anhydride. The anhydride is a highly reactive electrophile, and the reaction typically proceeds rapidly at elevated temperatures without the need for a catalyst. Toluene is a suitable solvent as it is relatively non-polar and has a high boiling point for reflux conditions.[10]
Methodology:
-
Reactant Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 4-chloroaniline) (1.0 eq.) and glutaric anhydride (1.0 eq.) in toluene.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The product will often begin to precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product with a small amount of cold toluene to remove any unreacted starting materials, followed by a water wash to remove any glutaric acid that may have formed from hydrolysis of the anhydride.[10]
-
Purification and Characterization: Air-dry the product. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/acetone).[10] Confirm the structure and purity via melting point, NMR, and IR spectroscopy. The presence of characteristic N-H and two C=O stretches in the IR spectrum is a key indicator of success.
Table 2: Comparison of Biological Activities
| Analogue Type | Core Linkage | Primary Application | Mechanism of Action | Key Example |
| Phenoxybutanoic Acid | Ether (-O-) | Herbicide | Pro-drug, synthetic auxin mimic | MCPB |
| N-Aryl Glutaramic Acid | Amide (-NH-CO-) | Experimental Therapeutic | Various (e.g., antibacterial) | 4-[(4-chlorophenyl)carbamoyl]butanoic acid |
Chapter 4: Advanced Analogues in Drug Discovery
The fundamental components of the 4-(4-chlorophenoxy)butanoic acid scaffold—a substituted aromatic ring and a flexible four-carbon carboxylic acid chain—are privileged motifs in drug discovery. By removing the phenoxy ether and modifying the functional groups, medicinal chemists have developed highly successful drugs that are structurally related but functionally distinct.
Example 1: Baclofen - A GABA-B Agonist (R)-4-amino-3-(4-chlorophenyl)butanoic acid, known as Baclofen, is a muscle relaxant and antispasmodic agent.[11] In Baclofen, the 4-chlorophenyl group is attached directly to the butanoic acid backbone at the 3-position. The critical addition of an amino group at the 4-position transforms the molecule into a GABA (γ-aminobutyric acid) analogue. This allows it to bind to and activate GABA-B receptors in the central nervous system, leading to its therapeutic effects.
Example 2: Butyrophenone Analogues - Antipsychotics A more distant but conceptually related class are the butyrophenone antipsychotics. For example, the experimental compound 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one contains a 4-chlorophenyl group and a four-carbon chain derived from butanoic acid.[12] Here, the carboxylic acid is replaced with a ketone, and the chain is attached to a complex diazepane ring system. These molecules are designed to interact with dopamine and serotonin receptors in the brain, demonstrating the incredible functional plasticity that can be achieved from the original structural blueprint.
Caption: Structural evolution from herbicide to CNS-active drugs.
Conclusion and Future Directions
The 4-(4-chlorophenoxy)butanoic acid core and its structural analogues demonstrate the profound impact that targeted chemical modification can have on biological activity. From selective herbicides that rely on metabolic activation to CNS-active drugs that mimic endogenous neurotransmitters, this scaffold has proven to be remarkably versatile. The principles of structure-activity relationships derived from this chemical family continue to inform modern agrochemical and pharmaceutical research.
Future research in this area could focus on several promising avenues. The development of novel herbicides with different ring substitution patterns may lead to new modes of action or help combat growing weed resistance. In the therapeutic space, using the butanoic acid chain as a flexible linker to connect novel pharmacophores to the chlorophenyl ring could yield new classes of drugs. Furthermore, the synthesis of hybrid molecules that combine features of the amide and ether analogues may uncover compounds with unique, multi-target biological profiles. The legacy of this seemingly simple scaffold is a testament to the power of medicinal and synthetic chemistry to address critical challenges in both agriculture and human health.
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Tiekink, E. R., & Jotani, M. M. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]
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Othman, F. L., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDROXIDE. Malaysian Journal of Analytical Sciences, 24(5), 725-733. [Link]
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Al-Said, N. H. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(3), 331-338. [Link]
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An In-Depth Technical Guide to 4-(4-Chlorophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)butanoic acid, a significant chemical intermediate in synthetic and pharmaceutical chemistry. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. Furthermore, it explores the compound's applications, particularly as a precursor in the synthesis of pharmacologically active molecules, and discusses its toxicological profile. This guide is intended to be a critical resource for professionals engaged in chemical research and drug development, offering a foundation for its safe and effective utilization.
Chemical Identity and Structure
4-(4-Chlorophenoxy)butanoic acid, recognized by the IUPAC name 4-(4-Chlorophenoxy)butanoic acid , is a carboxylic acid derivative featuring a chlorophenoxy moiety.[1][2] This structural arrangement imparts specific chemical reactivity and physical characteristics that are pivotal to its applications.
Molecular Structure:
Figure 1: 2D structure of 4-(4-Chlorophenoxy)butanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 4-(4-Chlorophenoxy)butanoic acid | [1][2] |
| CAS Number | 3547-07-7 | [1][3] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][3] |
| Molecular Weight | 214.65 g/mol | [1][4] |
| Synonyms | 4-CPB, 4-(p-Chlorophenoxy)butyric acid | [1] |
Physicochemical Properties
The physical and chemical properties of 4-(4-Chlorophenoxy)butanoic acid are critical for its handling, storage, and application in synthetic protocols.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical State | Solid | [4] |
| Melting Point | 120-122 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | [6] |
| pKa | Not available |
Synthesis
While specific, detailed industrial synthesis protocols for 4-(4-chlorophenoxy)butanoic acid are proprietary, a general and well-established laboratory-scale synthesis involves the Williamson ether synthesis. This method provides a reliable route to the target molecule.
Reaction Scheme:
Figure 2: General synthetic workflow for 4-(4-Chlorophenoxy)butanoic acid.
Experimental Protocol: Williamson Ether Synthesis and Subsequent Hydrolysis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol (1 equivalent), ethyl 4-bromobutanoate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude ethyl 4-(4-chlorophenoxy)butanoate. This intermediate can be purified by column chromatography if necessary.
-
Hydrolysis: The crude or purified ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents). The mixture is heated to reflux for 2-4 hours.
-
Acidification and Product Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid until a precipitate is formed. The solid precipitate, 4-(4-chlorophenoxy)butanoic acid, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Applications in Research and Drug Development
While 4-(4-chlorophenoxy)butanoic acid has been identified as a herbicide, its primary significance in the context of this guide is its role as a versatile starting material in the synthesis of more complex molecules with potential therapeutic applications.[1]
Precursor for Benzoxepin Derivatives
A notable application of 4-(4-chlorophenoxy)butanoic acid is in the synthesis of benzoxepin derivatives.[1] Certain compounds within this class have been investigated for their sedative-hypnotic effects. The butanoic acid chain provides a flexible linker that can be cyclized to form the seven-membered oxepine ring fused to the benzene ring. The chlorophenoxy moiety can be further modified to modulate the pharmacological properties of the final compounds.
Logical Flow for Benzoxepin Synthesis:
Figure 3: Logical workflow for the synthesis of benzoxepin derivatives.
Analytical Methodologies
The purity and identity of 4-(4-chlorophenoxy)butanoic acid are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of 4-(4-chlorophenoxy)butanoic acid.
Table 3: Exemplary HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
This method can be adapted and validated for the quantitative determination of the compound and its impurities.[7]
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxylic acid group.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the butanoic acid chain.[8]
-
Mass Spectrometry: The molecular ion peak ([M]⁺) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, C-O-C stretching of the ether linkage, and C-Cl stretching.
Safety and Toxicology
Understanding the toxicological profile of 4-(4-chlorophenoxy)butanoic acid is crucial for its safe handling and for assessing the potential risks associated with its use and the synthesis of its derivatives.
GHS Hazard Information: [4]
-
Pictograms:
-
GHS05: Corrosive
-
GHS07: Exclamation mark
-
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
While specific LD50 data for 4-(4-chlorophenoxy)butanoic acid was not found in the provided search results, data for the related compound n-butyric acid shows an oral LD50 of 2940 mg/kg in rats.[9] However, it is important to note that the toxicity of 4-(4-chlorophenoxy)butanoic acid may differ significantly due to the presence of the chlorophenoxy group. A safety data sheet for 4-chlorophenoxyacetic acid indicates an oral LD50 of 500 mg/kg (ATE).[6] Although there are no carcinogenicity studies on the closely related 4-CPA, the available evidence does not suggest it would be carcinogenic.[10]
Conclusion
4-(4-Chlorophenoxy)butanoic acid is a valuable chemical entity with established applications as a synthetic intermediate, particularly in the generation of benzoxepin-based compounds with potential pharmacological activity. This guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and safety considerations. For researchers and drug development professionals, a thorough understanding of these aspects is fundamental for leveraging this compound in innovative research and development endeavors. It is imperative to consult updated safety data sheets and relevant literature prior to its use.
References
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PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 2). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
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ContaminantDB. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). Retrieved from [Link]
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Regulations.gov. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Retrieved from [Link]
-
Heterocyclics Inc. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). 4-CPA. Retrieved from [Link]
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CPAchem. (2023, November 14). Safety data sheet: 4-Chlorophenoxyacetic acid. Retrieved from [Link]
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- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO.
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- CRM LABSTANDARD. (n.d.). 4-(4-Chlorophenoxy)butanoic Acid.
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Molecular weight of 4-(4-Chlorophenoxy)butanoic acid
An In-Depth Technical Guide to 4-(4-Chlorophenoxy)butanoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)butanoic acid (CAS No. 3547-07-7), a significant chemical compound utilized across various scientific disciplines. This document details its fundamental physicochemical properties, outlines a robust laboratory-scale synthesis protocol, and presents state-of-the-art analytical methodologies for its characterization and quantification. Furthermore, it explores the compound's primary applications in agrochemical research as a plant growth regulator and in pharmaceutical development as a key starting material for novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.
Introduction
4-(4-Chlorophenoxy)butanoic acid, also known by its Weed Science Society of America approved name 4-CPB, is an aromatic carboxylic acid belonging to the phenoxyalkanoic acid class.[1] Structurally, it consists of a 4-chlorophenoxy group linked via an ether bond to a butanoic acid chain. This molecular architecture imparts specific biological activities, making it a compound of interest. While its role as a herbicide is established, its utility extends into medicinal chemistry, where it serves as a versatile precursor for the synthesis of benzoxepin derivatives being investigated for sedative-hypnotic effects.[1] This guide aims to consolidate the essential technical knowledge required to work with, analyze, and leverage this compound in a research and development setting.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is foundational to its application in any experimental context. These parameters govern its solubility, reactivity, and behavior in biological and environmental systems. The key properties of 4-(4-Chlorophenoxy)butanoic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-chlorophenoxy)butanoic acid | [1][2] |
| CAS Number | 3547-07-7 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][3][4] |
| Molecular Weight | 214.65 g/mol | [1][4] |
| Physical Form | Solid | |
| InChI Key | SIYAHZSHQIPQLY-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1OCCCC(=O)O)Cl | [1] |
| Monoisotopic Mass | 214.03967 Da | [5] |
Synthesis and Purification
The synthesis of 4-(4-Chlorophenoxy)butanoic acid is most effectively achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway involves the reaction of a phenoxide with an alkyl halide.
Principle of Synthesis
The synthesis proceeds in two main steps. First, the phenolic proton of 4-chlorophenol is abstracted by a strong base to form the highly nucleophilic 4-chlorophenoxide anion. Second, this anion undergoes a nucleophilic substitution (Sɴ2) reaction with an appropriate 4-carbon electrophile, such as ethyl 4-bromobutanoate. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid product. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the phenol without competing side reactions. An aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation, leaving the phenoxide anion highly reactive.
Caption: Workflow for the synthesis of 4-(4-Chlorophenoxy)butanoic acid.
Step-by-Step Experimental Protocol
-
Step 1: Formation of the Phenoxide. To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF followed by 4-chlorophenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0 °C to allow for complete deprotonation.
-
Step 2: Ether Formation. Add ethyl 4-bromobutanoate (1.05 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Hydrolysis. Upon completion, cool the reaction to 0 °C and cautiously quench with water. Add sodium hydroxide (2.0 eq) dissolved in a 1:1 mixture of ethanol and water. Heat the mixture to reflux (approx. 80-90 °C) for 4 hours to hydrolyze the ester.
-
Step 4: Workup and Isolation. After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting materials and byproducts. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. The product will precipitate as a white solid.
-
Step 5: Purification. Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 4-(4-Chlorophenoxy)butanoic acid. Dry the final product under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and concentration of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (two doublets in the ~6.8-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring), the methylene protons adjacent to the ether oxygen (~4.0 ppm, triplet), the methylene protons adjacent to the carbonyl group (~2.5 ppm, triplet), and the central methylene protons (~2.1 ppm, multiplet). A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm).
-
¹³C NMR: The carbon NMR will show signals for the four distinct aromatic carbons, the carboxylic acid carbonyl carbon (~175-180 ppm), and the three unique methylene carbons in the aliphatic chain.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer, a sharp C=O stretch at ~1700 cm⁻¹, and C-O ether stretching bands in the ~1250-1050 cm⁻¹ region.
Quantitative Analysis Protocol: LC-MS/MS
For quantifying 4-(4-Chlorophenoxy)butanoic acid in complex matrices such as soil, water, or biological fluids, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. The following protocol is adapted from established methods for related phenoxy herbicides.[6]
Caption: Analytical workflow for the quantification of 4-(4-Chlorophenoxy)butanoic acid.
-
Step 1: Sample Preparation and Extraction. Homogenize the sample matrix. For soil, perform a liquid-solid extraction with an appropriate solvent like acetonitrile acidified with formic acid. For water, perform a liquid-liquid extraction or proceed directly to SPE. Spike the sample with a suitable isotope-labeled internal standard at the beginning of the process to correct for matrix effects and recovery losses.
-
Step 2: Solid Phase Extraction (SPE) Cleanup. Condition a polymeric SPE cartridge. Load the sample extract and wash with a low-polarity solvent to remove interferences. Elute the analyte with a stronger solvent such as methanol. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Step 3: LC-MS/MS Analysis.
-
LC Conditions: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.[6]
-
MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor at least two multiple reaction monitoring (MRM) transitions (one for quantification, one for confirmation) for both the analyte and the internal standard. Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Step 4: Quantification. Generate a calibration curve using standards of known concentrations prepared in a matrix-matched solvent. Quantify the analyte concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Applications in Research and Development
The utility of 4-(4-Chlorophenoxy)butanoic acid spans multiple scientific fields, primarily driven by its biological activity and its potential as a chemical building block.
Caption: Key application pathways for 4-(4-Chlorophenoxy)butanoic acid.
Agrochemical Research
As a phenoxyalkanoic acid, this compound functions as a synthetic auxin. This class of compounds mimics natural plant growth hormones, but when applied at higher concentrations, they induce uncontrolled, disorganized growth in susceptible broadleaf weeds, ultimately leading to their death. Its specific structure makes it a subject of study for developing selective herbicides and plant growth regulators.[7]
Pharmaceutical Development
In medicinal chemistry, 4-(4-Chlorophenoxy)butanoic acid is a valuable starting material. Its structure can be elaborated to create more complex molecules with therapeutic potential.
-
Precursor to Benzoxepins: It has been explicitly used as a starting material to produce benzoxepin derivatives. Several compounds in this class have demonstrated significant sedative-hypnotic effects in pharmacological evaluations, making this a promising area for central nervous system drug discovery.[1]
-
Anti-inflammatory Research: The compound is also investigated for potential anti-inflammatory properties, highlighting its relevance in the development of new treatments for inflammatory conditions.[7]
Safety, Handling, and Disposal
Adherence to proper safety protocols is mandatory when handling any chemical. 4-(4-Chlorophenoxy)butanoic acid possesses specific hazards that must be managed with appropriate precautions.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral), Cat. 4 | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |
| Serious Eye Damage, Cat. 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in a designated, properly labeled, and sealed container for disposal by a licensed waste management company. Do not allow the material to enter drains or waterways.
Conclusion
4-(4-Chlorophenoxy)butanoic acid is a compound with demonstrated utility and further potential in both applied and basic research. Its well-defined physicochemical properties and established synthetic routes make it an accessible molecule for laboratory investigation. The robust analytical methods available allow for its precise characterization and quantification, ensuring data integrity. From its role in regulating plant growth to its function as a scaffold for novel pharmaceuticals, a thorough technical understanding of this compound is crucial for any scientist working within these fields.
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An In-Depth Technical Guide to the Safe Handling of 4-(4-Chlorophenoxy)butanoic Acid
This guide provides a comprehensive overview of the safety considerations and handling protocols for 4-(4-Chlorophenoxy)butanoic acid (CAS No. 3547-07-7)[1]. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and toxicological profiles to ensure a robust and reliable resource.
Chemical Identity and Physicochemical Properties
4-(4-Chlorophenoxy)butanoic acid is a solid, crystalline substance with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol [1]. Understanding its basic properties is foundational to anticipating its behavior in a laboratory setting.
| Property | Value | Source |
| CAS Number | 3547-07-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 118-121°C | [2] |
| Boiling Point | 383.1°C at 760 mmHg | [2] |
GHS Hazard Identification and Classification
Based on the Globally Harmonized System (GHS), 4-(4-Chlorophenoxy)butanoic acid is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed[1][3].
-
Serious Eye Damage (Category 1) - H318: Causes serious eye damage[1].
The signal word for this compound is "Danger" [1].
These classifications are the cornerstone of our risk assessment. The "Harmful if swallowed" designation necessitates stringent controls to prevent ingestion, while the "Causes serious eye damage" classification demands robust eye protection as a non-negotiable aspect of the personal protective equipment (PPE) protocol.
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when handling 4-(4-Chlorophenoxy)butanoic acid. The following protocols are designed to minimize exposure risk.
Engineering Controls
The first line of defense is to engineer out the hazard.
-
Ventilation: Use this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is required to keep airborne concentrations low[4].
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this chemical is handled[4][5]. This is a direct consequence of its classification as causing serious eye damage.
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the GHS hazards.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory. Standard safety glasses are insufficient due to the risk of serious eye damage[6].
-
Skin Protection: Wear compatible, chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact[7].
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a government-approved respirator may be necessary[7].
Handling Procedures
-
Avoid contact with eyes, skin, and clothing[8].
-
Do not breathe dust. Minimize dust generation during handling[4].
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday[6][8].
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored[9].
Storage
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[8].
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Eye Contact
This is the most critical exposure route due to the risk of serious eye damage.
-
Immediate Action: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, while holding the eyelids open[6][8].
-
Remove Contact Lenses: If present and easy to do, remove contact lenses after the first 5 minutes and continue rinsing[5].
-
Seek Medical Attention: Get immediate medical attention[8].
Skin Contact
-
Immediate Action: Take off contaminated clothing immediately[8].
-
Wash Skin: Wash the affected area with plenty of soap and water[6].
-
Seek Medical Advice: If skin irritation occurs, get medical advice/attention[8].
Ingestion
-
Immediate Action: Rinse mouth with water. Do NOT induce vomiting[8].
-
Seek Medical Attention: Call a poison center or doctor immediately if you feel unwell[9]. Never give anything by mouth to an unconscious person[6][8].
Inhalation
-
Immediate Action: Move the person to fresh air and keep them in a position comfortable for breathing[8].
-
Seek Medical Advice: If respiratory irritation or other symptoms occur, call a poison center or doctor[8].
Fire and Accidental Release Measures
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[6].
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen chloride may be generated[8].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[6][8].
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, gloves, and eye protection. Keep unprotected personnel away[8].
-
Containment and Cleaning: For a solid spill, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust[6][7]. Prevent the product from entering drains or waterways[8].
-
Spill Site Management: Ventilate the area and wash the spill site after material pickup is complete[7].
Toxicological and Ecological Information
Toxicological Profile
Ecological Information
Detailed ecotoxicity data for this specific compound is limited in the available resources[8]. However, as a general precaution for chlorinated aromatic compounds, release into the environment should be avoided. Do not allow the product to enter drains, waterways, or soil[8].
Disposal Considerations
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations[4][8].
-
Disposal Method: Dispose of this material and its container at an approved waste disposal plant. Do not dispose of it with household garbage or allow it to reach the sewage system[3][9].
Conclusion
The safe handling of 4-(4-Chlorophenoxy)butanoic acid is predicated on a thorough understanding of its primary hazards: harmful if swallowed and causes serious eye damage. By implementing robust engineering controls, mandating appropriate PPE (especially eye protection), and adhering to strict handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. The causality is clear: the danger of serious eye injury dictates the necessity of stringent eye protection and accessible eyewash stations, just as the oral toxicity dictates careful handling to prevent ingestion.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Chlorophenoxy Compounds
Abstract
Chlorophenoxy compounds represent a structurally diverse class of chemicals characterized by a chlorosubstituted phenoxy ring linked to a functional moiety, most commonly a carboxylic acid.[1] This core structure has proven to be a remarkably versatile scaffold, giving rise to compounds with a wide spectrum of biological activities, ranging from selective herbicides that have revolutionized agriculture to potent antimicrobials and therapeutic agents for metabolic disorders. This guide provides a comprehensive technical overview of the multifaceted biological activities of key chlorophenoxy compounds. We will dissect their structure-activity relationships, explore their distinct mechanisms of action at the molecular level, detail robust analytical methodologies for their detection, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanism-centric understanding of this important chemical class.
Core Chemical Architecture and Structure-Activity Relationships (SAR)
The biological activity of chlorophenoxy compounds is intrinsically linked to their molecular structure.[2] Key determinants of function include the substitution pattern of chlorine atoms on the phenoxy ring, the nature of the aliphatic side chain, and the terminal functional group.[3]
-
The Phenoxy Ring and Halogen Substitution: The aromatic ring serves as the foundational scaffold. The number and position of chlorine substituents are critical for target specificity and potency.[2] For instance, in the phenoxyacetic acid herbicides, substitution at the 2 and 4 positions (e.g., 2,4-D) is crucial for its auxin-like activity, while other patterns can alter efficacy or toxicological profiles.[4]
-
The Ether Linkage: The ether bond connecting the aromatic ring to the side chain provides rotational flexibility, allowing the molecule to adopt specific conformations required for binding to its biological target.[1]
-
The Carboxylic Acid Moiety: In herbicidal and lipid-lowering chlorophenoxy compounds, the carboxylic acid group is vital for activity.[2][5] For herbicides like 2,4-D, this group mimics the carboxylate of the natural plant hormone indole-3-acetic acid (IAA).[6] For lipid-lowering agents like clofibrate, the active metabolite, clofibric acid, utilizes this group to anchor within the ligand-binding pocket of its nuclear receptor target.[5]
The interplay of these features dictates the compound's ultimate biological role. Minor structural modifications can shift the activity from a plant growth regulator to a human therapeutic agent, highlighting the chemical elegance and tunability of this scaffold.
Dominant Mechanisms of Biological Action
Chlorophenoxy compounds do not have a single, universal mechanism of action. Instead, different members of the class exploit distinct molecular pathways in various organisms.
Auxin Mimicry: Herbicidal Action
The most well-known activity of chlorophenoxy compounds is their role as selective herbicides for broadleaf weeds.[7] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function as synthetic mimics of the plant hormone auxin.[8][9]
Mechanism: In susceptible dicot plants, 2,4-D is absorbed and translocated to areas of active growth.[7] Unlike natural auxin (IAA), which is rapidly metabolized by plants, synthetic auxins like 2,4-D are persistent.[6][10] This persistence leads to a continuous and overwhelming stimulation of auxin signaling pathways. The process unfolds as follows:
-
Receptor Binding: 2,4-D binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1).
-
De-repression of Transcription: This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.
-
Uncontrolled Gene Expression: The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate a cascade of downstream genes.
-
Physiological Disruption: This leads to uncontrolled cell division and elongation, epinasty (downward bending of leaves), and stem twisting.[6][10] A key secondary effect is the massive overproduction of ethylene, a plant stress hormone, which accelerates senescence and contributes to cell death.[6][10] The process also induces significant oxidative stress through the generation of reactive oxygen species (ROS), causing cellular damage.[10]
This mechanism is selective because monocots, like cereal crops, are generally resistant to 2,4-D's effects due to differences in translocation and metabolism.[8]
Caption: Signaling cascade of 2,4-D as a synthetic auxin mimic in susceptible plants.
Enzyme Inhibition: Antimicrobial Activity
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a prominent chlorophenoxy compound widely used as an antibacterial and antifungal agent in consumer products.[11] Its primary mechanism is highly specific and targets a crucial metabolic pathway in bacteria.
Mechanism: Triclosan's efficacy stems from its ability to inhibit bacterial fatty acid synthesis.[12]
-
Target Identification: At low, bacteriostatic concentrations, triclosan specifically targets the enoyl-acyl carrier protein reductase (ENR) enzyme, a key component of the type II fatty acid synthase (FAS-II) system found in bacteria.[11][13]
-
Inhibitory Action: Triclosan binds to the ENR enzyme, forming a stable, ternary complex with the enzyme and its cofactor NAD+.[11] This high-affinity binding blocks the enzyme's active site, preventing it from catalyzing the final, rate-limiting step in fatty acid chain elongation.
-
Membrane Disruption: The inhibition of fatty acid synthesis depletes the bacteria's ability to build and repair its cell membrane, leading to a cessation of growth and replication.[12][13]
At higher concentrations, triclosan can act as a broader biocide, causing more general damage to cytoplasmic and membrane targets.[11] It is important to note that vertebrates lack the ENR enzyme targeted by triclosan, which forms the basis of its selective toxicity against bacteria.[11]
Caption: Triclosan's targeted inhibition of the ENR enzyme in bacterial fatty acid synthesis.
Nuclear Receptor Agonism: Lipid-Lowering Action
Clofibrate represents a class of chlorophenoxy compounds developed as therapeutic agents to manage dyslipidemia. These compounds, known as fibrates, function by activating a specific nuclear receptor that acts as a master regulator of lipid metabolism.
Mechanism: Clofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid.[5] Clofibric acid exerts its effects by acting as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[14]
-
PPARα Activation: Clofibric acid binds to and activates PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[5]
-
Gene Regulation: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Metabolic Reprogramming: This binding event modulates the transcription of numerous genes involved in lipid metabolism, leading to:
-
Increased Fatty Acid Oxidation: Upregulation of genes for fatty acid uptake and β-oxidation.
-
Reduced Triglycerides: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and decreased production of apolipoprotein C-III, an inhibitor of LPL.[14]
-
Decreased VLDL Production: Reduced hepatic synthesis and secretion of Very Low-Density Lipoprotein (VLDL).[14]
-
While effective, clofibrate was largely discontinued due to adverse effects, but its mechanism paved the way for the development of newer, safer fibrate derivatives.[15]
Broad-Spectrum Toxicity Mechanisms
Beyond their specific, targeted activities, high concentrations of chlorophenoxy compounds can elicit broader toxic effects in non-target organisms, including humans. These mechanisms are often dose-dependent and can result from acute or chronic exposure.[16][17]
-
Uncoupling of Oxidative Phosphorylation: At high doses, some chlorophenoxy herbicides can disrupt mitochondrial function by uncoupling oxidative phosphorylation. This dissipates the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and leading to cellular energy depletion.[16][17]
-
Cell Membrane Damage: Direct cytotoxic effects can occur through the destruction and destabilization of plasma membranes, leading to a loss of cellular integrity.[16][18]
-
Endocrine Disruption: There is evidence that some chlorophenoxy compounds, including triclosan, can interfere with hormonal signaling pathways.[11] Studies have suggested potential (anti)estrogenic and (anti)androgenic properties, raising concerns about their impact on endocrine function.[11][13]
-
Oxidative Stress: As seen with 2,4-D, exposure to these compounds can lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[2][10]
| Compound Class | Representative Agent | Primary Biological Target | Primary Effect |
| Herbicides | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Auxin Receptor (e.g., TIR1) | Uncontrolled plant growth, leading to death of broadleaf weeds.[7][8] |
| Antimicrobials | Triclosan | Enoyl-Acyl Carrier Protein Reductase (ENR) | Inhibition of bacterial fatty acid synthesis, leading to bacteriostasis.[11][13] |
| Lipid-Lowering Agents | Clofibrate (Clofibric Acid) | Peroxisome Proliferator-Activated Receptor α (PPARα) | Modulation of lipid metabolism genes, leading to reduced serum triglycerides.[5][14] |
Analytical Methodologies and Experimental Protocols
Accurate detection and quantification of chlorophenoxy compounds in various matrices are essential for research, environmental monitoring, and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.[19][20] Due to the acidic nature of many of these compounds, derivatization is often required for GC analysis to improve volatility and chromatographic performance.[19]
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An In-depth Technical Guide to the Environmental Fate of 4-(4-Chlorophenoxy)butanoic Acid
Foreword: Understanding the Environmental Journey of a Phenoxy Herbicide
To fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the environmental fate of 4-(4-Chlorophenoxy)butanoic acid (4-CPB). As a member of the phenoxyalkanoic acid class of herbicides, understanding its behavior in the environment is paramount for accurate risk assessment and the development of sustainable agricultural practices. This document moves beyond a simple recitation of facts, offering a Senior Application Scientist’s perspective on the causality behind its environmental distribution, persistence, and degradation. We will delve into the key processes governing its journey through soil, water, and biota, and provide detailed, field-proven methodologies for its study. Every protocol herein is designed as a self-validating system, ensuring the scientific integrity of your own investigations.
Compound Profile: 4-(4-Chlorophenoxy)butanoic Acid (4-CPB)
4-(4-Chlorophenoxy)butanoic acid is a selective, systemic herbicide used for the control of broadleaf weeds.[1] Its efficacy is rooted in its ability to mimic natural plant growth hormones, leading to uncontrolled growth and eventual plant death.
Physicochemical Properties
The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. While experimental data for 4-CPB is limited in the available literature, we can draw reliable inferences from its close structural analogue, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), another phenoxybutyric acid herbicide.[2][3][4] The properties of MCPB provide a strong predictive foundation for the behavior of 4-CPB.
| Property | Value (for MCPB as an analogue) | Source | Significance for Environmental Fate |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] | Basic chemical identity. |
| Molar Mass | 214.65 g/mol | Used in concentration calculations. | |
| Water Solubility | 48 mg/L at 25 °C | Moderate solubility suggests potential for transport in aqueous systems. | |
| Vapor Pressure | 4.3 x 10⁻⁷ mmHg | Low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation pathway. | |
| Log K_ow (Octanol-Water Partition Coefficient) | 2.79 | A log K_ow below 3 suggests a low potential for bioaccumulation in organisms. | |
| pKa | ~4.8 (Estimated for carboxylic acid) | As a carboxylic acid, it will exist predominantly in its anionic form in most environmental soils and waters (pH > 5), influencing its mobility. |
Biodegradation: The Primary Dissipation Pathway
The principal mechanism for the dissipation of 4-CPB in the environment is microbial degradation. Soil and water microorganisms utilize this compound as a carbon and energy source, breaking it down into simpler, less harmful substances.
The Mechanism of β-Oxidation
Phenoxyalkanoic acids with an aliphatic side chain of four or more carbons, such as 4-CPB, are primarily degraded through the β-oxidation pathway. This is the same metabolic process by which fatty acids are broken down in many organisms. In this process, the butanoic acid side chain is sequentially shortened by two-carbon units.
The proposed biodegradation pathway for 4-CPB is as follows:
-
Activation: The carboxylic acid group of 4-CPB is activated to a thioester by coenzyme A (CoA).
-
β-Oxidation: A series of enzymatic reactions (oxidation, hydration, oxidation) occurs at the β-carbon of the butanoic acid side chain.
-
Thiolytic Cleavage: The terminal two-carbon unit is cleaved off as acetyl-CoA, yielding 2-(4-chlorophenoxy)acetic acid (4-CPA).
-
Further Degradation: The resulting 4-CPA is then further degraded, typically through hydroxylation of the aromatic ring followed by ring cleavage.
A key metabolite in this pathway is 4-chlorophenol , which is formed through the cleavage of the ether linkage.
Biodegradation Half-Life
The rate of biodegradation is often expressed as a half-life (t₁/₂), the time required for 50% of the initial concentration to be degraded. For the analogous compound MCPB, the half-life in soil is reported to be less than 7 days, indicating that 4-CPB is not expected to be persistent in biologically active soils.[2] The biodegradation rate is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the composition of the microbial community.
Abiotic Degradation: Photolysis and Hydrolysis
While biodegradation is the dominant process, abiotic degradation mechanisms can also contribute to the breakdown of 4-CPB.
Photolysis
Photolysis, or the breakdown of a chemical by light, can be a significant degradation pathway for some herbicides. For MCPB, photolysis half-lives of 2-3 days have been observed in aqueous solutions exposed to sunlight.[2] This suggests that 4-CPB present in sunlit surface waters or on the surface of soil or plants may undergo photodegradation. The primary phototransformation products are likely to include hydroxylated derivatives of the parent compound.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a compound to hydrolysis is pH-dependent. Phenoxyacetic acids, the degradation products of phenoxybutyric acids, are generally stable to hydrolysis at environmentally relevant pH values (pH 5-9).[5] Therefore, hydrolysis is not expected to be a significant degradation pathway for 4-CPB in most natural soil and water environments.
Mobility in Soil and Water
The mobility of a pesticide in the soil determines its potential to leach into groundwater or move via surface runoff into aquatic systems. This is primarily governed by its adsorption to soil particles.
Soil Adsorption and the K_oc_ Value
The tendency of a chemical to adsorb to soil is quantified by the soil-water partition coefficient (K_d_). However, because adsorption of organic compounds is highly correlated with the soil's organic carbon content, the organic carbon-normalized adsorption coefficient (K_oc_) is a more useful and transferable parameter.[6][7]
K_oc_ = (K_d_ / % Organic Carbon) x 100
A higher K_oc_ value indicates stronger adsorption and lower mobility. For the related compound 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a measured K_oc_ of 370 has been reported.[8] Based on this, 4-CPB is expected to have low to moderate mobility in soils. As an acidic compound, its adsorption will be pH-dependent. In soils with a pH above its pKa, 4-CPB will exist as an anion, which is generally more mobile due to repulsion from negatively charged soil colloids.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The octanol-water partition coefficient (K_ow_) is a key indicator of a chemical's potential to bioaccumulate in the fatty tissues of organisms.
The log K_ow_ for the analogue MCPB is 2.79. Generally, compounds with a log K_ow below 3 are considered to have a low potential for bioaccumulation. Therefore, it is unlikely that 4-CPB will significantly bioaccumulate in aquatic or terrestrial organisms. Its relatively rapid biodegradation further reduces the potential for long-term accumulation in food chains.
Experimental Protocols for Environmental Fate Assessment
To ensure the scientific rigor of environmental fate studies, standardized and validated protocols are essential. The following sections detail methodologies for key experiments.
Protocol: Determination of Soil Biodegradation Half-Life
This protocol is designed to determine the rate of biodegradation of 4-CPB in soil under controlled laboratory conditions, adapted from general principles of herbicide degradation studies.
Objective: To determine the aerobic soil half-life (t₁/₂) of 4-(4-Chlorophenoxy)butanoic acid.
Materials:
-
Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).
-
Analytical standard of 4-(4-Chlorophenoxy)butanoic acid.
-
Sterile deionized water.
-
Erlenmeyer flasks (250 mL).
-
Incubator capable of maintaining a constant temperature (e.g., 20-25 °C).
-
Analytical instrumentation for quantifying 4-CPB and its metabolites (e.g., HPLC-UV, LC-MS/MS).
-
Solvents for extraction (e.g., acetonitrile, methanol).
Procedure:
-
Soil Preparation: Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.
-
Fortification: Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each flask. Fortify the soil with a solution of 4-CPB to achieve a relevant application rate (e.g., 1-5 mg/kg).
-
Incubation: Cover the flasks with a gas-permeable material to allow for aerobic conditions and place them in a dark incubator at a constant temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove triplicate flasks for analysis.
-
Extraction: Extract the soil samples with an appropriate solvent. This typically involves shaking the soil with the solvent, followed by centrifugation or filtration to separate the extract.
-
Analysis: Analyze the extracts for the concentration of 4-CPB and its expected metabolites using a validated analytical method.
-
Data Analysis: Plot the concentration of 4-CPB versus time. The data are typically fitted to a first-order decay model to calculate the half-life (t₁/₂ = 0.693 / k, where k is the degradation rate constant).
Protocol: Soil Adsorption/Desorption via Batch Equilibrium (OECD 106)
This protocol follows the OECD Guideline 106 for determining the adsorption and desorption of chemicals in soil.[2]
Objective: To determine the soil-water partition coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_) for 4-CPB.
Materials:
-
Multiple soil types with varying organic carbon content, pH, and texture.
-
Analytical standard of 4-(4-Chlorophenoxy)butanoic acid.
-
0.01 M CaCl₂ solution.
-
Centrifuge tubes with screw caps.
-
Shaker.
-
Centrifuge.
-
Analytical instrumentation (HPLC-UV or LC-MS/MS).
Procedure:
-
Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.
-
Adsorption Phase:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of 0.01 M CaCl₂ solution containing a range of concentrations of 4-CPB.
-
Shake the tubes for the predetermined equilibration time.
-
Centrifuge the tubes to separate the soil and the aqueous phase.
-
Analyze the concentration of 4-CPB remaining in the aqueous phase (C_e_).
-
Calculate the amount of 4-CPB adsorbed to the soil by difference.
-
-
Desorption Phase:
-
After the adsorption phase, remove a known volume of the supernatant and replace it with fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and shake for the same equilibration time.
-
Centrifuge and analyze the concentration of 4-CPB in the aqueous phase.
-
-
Data Analysis:
-
Plot the amount of 4-CPB adsorbed to the soil versus the equilibrium concentration in the solution to generate an adsorption isotherm.
-
From the isotherm, calculate the K_d_ and K_oc_ values.
-
Conclusion: A Profile of Moderate Persistence and Low Bioaccumulation
Based on its physicochemical properties and the behavior of analogous compounds, 4-(4-Chlorophenoxy)butanoic acid is expected to have a moderate persistence in the environment. Its primary route of dissipation is through microbial biodegradation in soil and water, with a likely half-life of less than a week in biologically active systems. Abiotic degradation through photolysis may contribute to its breakdown in sunlit environments, while hydrolysis is not considered a significant factor.
The mobility of 4-CPB in soil is predicted to be low to moderate, with a tendency for greater mobility in soils with low organic carbon content and higher pH. Its potential for bioaccumulation is low, minimizing the risk of magnification in food chains.
The experimental protocols provided in this guide offer a robust framework for generating precise data on the environmental fate of 4-CPB. Such data are crucial for conducting thorough environmental risk assessments and ensuring the responsible use of this herbicide in agricultural systems. It is the author's firm belief that a deep, mechanistic understanding of a compound's environmental journey is the cornerstone of sound scientific stewardship.
References
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Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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(4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemical Properties of Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (CAS 94-81-5). (n.d.). Retrieved January 11, 2026, from [Link]
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Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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4-(4-Chlorophenoxy)butanoic acid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). Retrieved January 11, 2026, from [Link]
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Compound Fate and Transport. (n.d.). Retrieved January 11, 2026, from [Link]
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log KOC. (n.d.). Retrieved January 11, 2026, from [Link]
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OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences. (n.d.). Retrieved January 11, 2026, from [Link]
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Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Articles List - Analytical Methods in Environmental Chemistry Journal. (n.d.). Retrieved January 11, 2026, from [Link]
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Estimating the Organic Carbon Partition Coefficient and Its Variability for Hydrophobic Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]
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Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester - Substance Details - SRS | US EPA. (n.d.). Retrieved January 11, 2026, from [Link]
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Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
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4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). (n.d.). Retrieved January 11, 2026, from [Link]
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Trace Analysis of Environmental Matrices by Large-Volume Injection and Liquid Chromatography-Mass Spectrometry - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). Retrieved January 11, 2026, from [Link]
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2,4-DB The half-lives for degradation of chlorophenoxy herbicides, including 2,4-DB, or 2,4- dichlorophenoxybutyric acid (CAS No. (n.d.). Retrieved January 11, 2026, from [Link]
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Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: A critical appraisal. (n.d.). Retrieved January 11, 2026, from [Link]
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Modeling of phenoxy acid herbicide mineralization and growth of microbial degraders in 15 soils monitored by quantitative real-time PCR of the functional tfdA gene - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Role of Peroxisomal beta-Oxidation in the Production of Plant Signaling Compounds. (n.d.). Retrieved January 11, 2026, from [Link]
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The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. (2017, July 13). Retrieved January 11, 2026, from [Link]
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Methodological & Application
Synthesis Protocol for 4-(4-Chlorophenoxy)butanoic Acid: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-chlorophenoxy)butanoic acid. This compound is a notable herbicide and a valuable starting material for the synthesis of pharmacologically active molecules, such as benzoxepin derivatives with sedative-hypnotic effects.[1] The described methodology is based on the robust and widely applicable Williamson ether synthesis, followed by alkaline hydrolysis of the intermediate ester. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a successful and safe synthesis.
Introduction
4-(4-Chlorophenoxy)butanoic acid, also known as 4-CPB, is a phenoxyalkanoic acid with significant applications in agriculture as a selective herbicide.[1] Beyond its agrochemical use, it serves as a key precursor in the synthesis of various heterocyclic compounds with potential therapeutic properties.[1] The synthesis of this compound is a classic illustration of the Williamson ether synthesis, a powerful method for forming ethers from an alkoxide and a primary alkyl halide.[2][3] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[2]
This document outlines a reliable two-step synthesis route starting from 4-chlorophenol and ethyl 4-bromobutanoate. The initial Williamson ether synthesis yields the intermediate, ethyl 4-(4-chlorophenoxy)butanoate, which is subsequently hydrolyzed under basic conditions to afford the desired carboxylic acid.[4][5] The protocol is designed to be clear and reproducible, with explanations for key experimental choices to enhance understanding and successful implementation in a laboratory setting.
Reaction Scheme
Step 1: Williamson Ether Synthesis
Step 2: Saponification (Ester Hydrolysis)
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | ≥99% | Sigma-Aldrich |
| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | ≥95% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | ACS grade | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% | Fisher Scientific |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware and consumables
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(4-chlorophenoxy)butanoate
This step involves the formation of an ether linkage via the Williamson ether synthesis. 4-chlorophenol is deprotonated by a weak base, potassium carbonate, to form the nucleophilic phenoxide. This phenoxide then displaces the bromide from ethyl 4-bromobutanoate in an SN2 reaction.[2][6] Acetone is a suitable polar aprotic solvent for this reaction.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (6.43 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).
-
Add 100 mL of acetone to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add ethyl 4-bromobutanoate (10.73 g, 55 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56 °C) with continuous stirring.
-
Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Rinse the flask and the collected solids with a small amount of acetone.
-
Combine the filtrate and the washings, and concentrate the solution using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 100 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-chlorophenol.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-(4-chlorophenoxy)butanoate as an oil. The product can be used in the next step without further purification.
Step 2: Synthesis of 4-(4-Chlorophenoxy)butanoic Acid (Saponification)
The ester intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. This process is known as saponification.[7] The reaction is irreversible because the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol.[5] Subsequent acidification protonates the carboxylate to yield the final product.
-
Transfer the crude ethyl 4-(4-chlorophenoxy)butanoate from the previous step to a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 80 mL of deionized water and 20 mL of ethanol. The ethanol helps to increase the solubility of the ester.
-
Add the sodium hydroxide solution to the flask containing the ester.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2 (test with pH paper). A white precipitate of 4-(4-chlorophenoxy)butanoic acid will form.
-
Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 30 mL) to remove any remaining salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if required.
Visualization of the Workflow
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 4-(4-Chlorophenoxy)butanoic acid.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorophenol: Toxic and a skin irritant. Avoid contact with skin and eyes.
-
Ethyl 4-bromobutanoate: Lachrymator and irritant. Handle with care.
-
Sodium Hydroxide: Corrosive and can cause severe chemical burns.[8] Handle with extreme care.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use with caution.
-
Diethyl Ether: Extremely flammable. Ensure there are no open flames or sparks in the vicinity.[8]
-
Acetone: Highly flammable. Keep away from ignition sources.
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[9][10]
Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).
-
Mass Spectrometry: To determine the molecular weight.
Discussion
The Williamson ether synthesis is a highly reliable method for the preparation of unsymmetrical ethers. The choice of a primary alkyl halide, ethyl 4-bromobutanoate, is crucial as it favors the SN2 pathway over elimination, which can be a competing side reaction with secondary or tertiary halides.[2][3] The use of potassium carbonate as a base is advantageous as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the acidic phenol without causing hydrolysis of the ester group under the reaction conditions.
The subsequent saponification is a standard and efficient method for converting an ester to a carboxylic acid. The reaction is essentially irreversible, leading to high yields. The final product precipitates upon acidification, which simplifies its isolation. The purity of the final product is generally high, but recrystallization can be performed if necessary to remove any minor impurities.
References
-
CPAchem Ltd. (2023). Safety data sheet: 4-Chlorophenoxyacetic acid. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Tiekink, E. R. T., & Sirat, H. M. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Tiekink, E. R. T., & Sirat, H. M. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Institute of Standards and Technology. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
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Tiekink, E. R. T., & Sirat, H. M. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Retrieved from [Link]
- Hussein, F. L., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Malaysian Journal of Analytical Sciences, 22(5), 845-852.
-
PrepChem. (n.d.). Synthesis of ethyl 4-(3-bromophenoxy)butyrate. Retrieved from [Link]
- Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
-
Tiekink, E. R. T., & Sirat, H. M. (2020). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. Retrieved from [Link]
- Google Patents. (n.d.). CN114736119A - One-step preparation method of ethyl 4-bromobutyrate.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(4-Chlorophenoxy)butanoic Acid
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(4-Chlorophenoxy)butanoic acid. This compound sees use as a plant growth regulator and serves as a starting material in pharmaceutical research.[1][2] The accurate quantification of this analyte is crucial for quality control, formulation analysis, and research applications. The described method utilizes a C18 stationary phase with a UV detector and has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[3][4]
Introduction and Scientific Rationale
4-(4-Chlorophenoxy)butanoic acid (4-CPB) is a versatile chemical compound primarily known for its application as an herbicide and plant growth regulator.[1][2] Beyond its agricultural uses, it is also a precursor in the synthesis of novel benzoxepin derivatives, which are under investigation for their potential sedative-hypnotic effects.[1] Given its dual role, a precise and accurate analytical method is essential for ensuring product quality, verifying concentration in formulations, and supporting drug development activities.
The method described herein is based on the principles of reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity.[5][6] 4-CPB is a carboxylic acid, meaning its ionization state is dependent on the pH of its environment. To achieve consistent retention, good peak symmetry, and robust separation, it is critical to control the mobile phase pH. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid group remains protonated (non-ionized).[7] This non-ionized form is more hydrophobic, leading to stronger interaction with the non-polar C18 stationary phase and resulting in a more reliable chromatographic analysis.[7][8]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to effective method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][9] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| CAS Number | 3547-07-7 | [1][10] |
| Appearance | White crystals | [2] |
| Melting Point | 115-120 °C | [2] |
| pKa (estimated) | ~4.0 (similar to related structures) | [11][12] |
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.[13]
-
Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[14]
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or nylon).
Reagents and Standard Preparation
-
Solvents: HPLC grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).
-
Acidifier: Phosphoric Acid (H₃PO₄), analytical grade.
-
Reference Standard: 4-(4-Chlorophenoxy)butanoic acid, >98% purity.[2]
Mobile Phase Preparation (0.1% H₃PO₄ in Water):
-
Add 1.0 mL of concentrated Phosphoric Acid to a 1 L volumetric flask.
-
Add approximately 800 mL of HPLC grade water and mix.
-
Bring to volume with water and mix thoroughly.
-
Filter and degas the solution before use.
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the 4-(4-Chlorophenoxy)butanoic acid reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. This is the Stock Solution.
Calibration Standards (5 - 100 µg/mL): Prepare a series of calibration standards by diluting the Stock Solution with a diluent of 50:50 Acetonitrile:Water.
Chromatographic Conditions
The following parameters were established for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% (0.1% H₃PO₄ in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of 4-(4-Chlorophenoxy)butanoic acid into a 100 mL volumetric flask.
-
Add approximately 70 mL of Acetonitrile and sonicate for 10 minutes to dissolve.[13]
-
Allow the solution to cool to room temperature and dilute to volume with Acetonitrile.
-
Further dilute an aliquot of this solution with the 50:50 Acetonitrile:Water diluent to bring the final concentration into the calibration range (e.g., ~50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analysis Workflow
The following diagram outlines the complete analytical procedure from preparation to final data processing.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject diluent and a placebo (matrix without analyte) to check for interfering peaks at the analyte's retention time. | No significant peaks at the retention time of 4-CPB. |
| Linearity | Analyze calibration standards at a minimum of five concentration levels across the proposed range (e.g., 5-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples of a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery should be within 98.0% to 102.0%. [15][16] |
| Precision (RSD%) | Repeatability: Analyze six independent preparations of the same sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. [16] |
| Range | The range is confirmed by the successful results of the linearity, accuracy, and precision studies. | The range for which the method is demonstrated to be suitable. [17] |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantitative analysis of 4-(4-Chlorophenoxy)butanoic acid. The use of an acidified mobile phase ensures robust chromatography by suppressing the ionization of the acidic analyte. The validation protocol confirms that the method adheres to the stringent requirements of the ICH guidelines, making it suitable for routine quality control and research applications in the pharmaceutical and agricultural industries.
References
-
Amerigo Scientific. 4-(4-Chlorophenoxy)butanoic acid. [Link]
-
Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
NIST. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
SIELC Technologies. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
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PubChem. (4-Chlorophenoxy)acetic acid. [Link]
-
Collaborative International Pesticides Analytical Council. Multi-active method for the analysis of active substances in formulated products. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of pCPA (4-Chlorophenoxyacetic Acid). [Link]
-
CRM LABSTANDARD. 4-(4-Chlorophenoxy)butanoic Acid. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
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- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: High-Resolution Gas Chromatography for the Analysis of Phenoxy Herbicides in Environmental Matrices
Introduction
Phenoxy herbicides, a class of selective systemic herbicides, have been instrumental in modern agriculture for the control of broadleaf weeds. Prominent examples include 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP or mecoprop). Despite their agricultural benefits, concerns over their potential environmental impact and human health risks necessitate sensitive and reliable analytical methods for their detection and quantification in various matrices such as water, soil, and agricultural products.
Gas chromatography (GC) remains a cornerstone technique for the analysis of phenoxy herbicides due to its high resolution, sensitivity, and robustness. However, the inherent low volatility and polar nature of these acidic herbicides require a critical derivatization step to convert them into more volatile and thermally stable esters suitable for GC analysis. This application note provides a comprehensive guide to the analysis of phenoxy herbicides using gas chromatography, detailing sample preparation, derivatization, chromatographic conditions, and quality control measures. The methodologies described are grounded in established protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA), and incorporate insights from recent advancements in the field.
Principle of the Method
The analytical workflow for phenoxy herbicides by gas chromatography involves three key stages:
-
Extraction: The target analytes are first isolated from the sample matrix. This typically involves a liquid-liquid extraction or solid-phase extraction (SPE) depending on the sample type. For solid samples like soil and sediment, a solvent extraction is employed, while for aqueous samples, a liquid-liquid extraction under acidic conditions is common.
-
Derivatization: The extracted phenoxy acids are converted to their corresponding esters (e.g., methyl or pentafluorobenzyl esters) to increase their volatility and improve their chromatographic behavior. This is a crucial step for successful GC analysis.
-
GC Analysis: The derivatized extract is injected into a gas chromatograph, where the compounds are separated on a capillary column and detected by a sensitive detector, most commonly an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
Experimental Workflow
Caption: General workflow for the analysis of phenoxy herbicides by GC.
Detailed Protocols
Part 1: Sample Preparation and Extraction
The choice of extraction method is dependent on the sample matrix. Here, we detail protocols for water and soil samples based on principles from EPA methodologies.[1]
Protocol 1: Extraction from Water Samples
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. If not analyzed immediately, preserve the sample by acidifying to pH < 2 with concentrated sulfuric acid and store at 4°C.
-
pH Adjustment and Hydrolysis: For samples that may contain esterified phenoxy herbicides, adjust the pH to ≥ 12 with 10N sodium hydroxide and hold for 1 hour at room temperature to hydrolyze the esters to the parent acids.[1][2]
-
Removal of Interferences: Perform a preliminary extraction with a nonpolar solvent like methylene chloride to remove neutral and basic interferences. Discard the organic phase.
-
Acidification: Adjust the pH of the aqueous sample to < 2 with concentrated sulfuric acid. This step is critical to protonate the phenoxy acids, making them amenable to extraction into an organic solvent.
-
Liquid-Liquid Extraction: Transfer the acidified sample to a 2-liter separatory funnel and perform three sequential extractions with 60 mL of a suitable solvent such as diethyl ether or methylene chloride.[3][4] Shake vigorously for 2 minutes for each extraction, allowing the layers to separate.
-
Drying and Concentration: Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1-5 mL) using a Kuderna-Danish (K-D) evaporator or a gentle stream of nitrogen.
Protocol 2: Extraction from Soil and Sediment Samples
-
Sample Preparation: Homogenize the soil or sediment sample. Determine the percent moisture content on a separate subsample to report results on a dry weight basis.
-
Extraction: Weigh approximately 30 g of the homogenized sample and mix it with anhydrous sodium sulfate to create a free-flowing powder. Extract the sample using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction (PFE) with a suitable solvent mixture (e.g., acetone/methylene chloride).
-
Acid-Base Partitioning: Concentrate the initial extract and perform an acid-base partitioning cleanup. This involves back-extracting the phenoxy acids into a basic aqueous solution (e.g., 0.1 M KOH), followed by acidification of the aqueous phase to pH < 2 and re-extraction into an organic solvent. This step is highly effective in removing many co-extractive interferences.
-
Drying and Concentration: Dry the final organic extract with anhydrous sodium sulfate and concentrate to a suitable volume for derivatization.
Part 2: Derivatization
Derivatization is a mandatory step to convert the polar, non-volatile phenoxy acids into their more volatile and thermally stable ester forms.
Protocol 3: Methylation with Diazomethane
Disclaimer: Diazomethane is a toxic and explosive gas and should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Generate diazomethane from a precursor (e.g., Diazald®) using a diazomethane generation kit according to the manufacturer's instructions.
-
Add the ethereal diazomethane solution dropwise to the concentrated sample extract until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Gently bubble nitrogen through the solution to remove the excess diazomethane.
-
Adjust the final volume of the extract to the desired concentration with a suitable solvent.
Protocol 4: Esterification with Boron Trifluoride-Methanol
-
To the concentrated extract, add 2 mL of 14% boron trifluoride-methanol solution.
-
Heat the mixture in a sealed vial at 50°C for 30 minutes.
-
Cool the reaction mixture and add 10 mL of reagent water.
-
Extract the methyl esters with three portions of hexane or another suitable nonpolar solvent.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to the final volume.
Protocol 5: Derivatization with Pentafluorobenzyl Bromide (PFBB)
This derivatization agent is particularly useful for enhancing the sensitivity of the analysis when using an Electron Capture Detector (ECD).[5]
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Redissolve the residue in a small volume of a suitable solvent (e.g., acetone).
-
Add a solution of PFBB in acetone and a catalyst, such as potassium carbonate, to the extract.
-
Heat the mixture at 60°C for 1-2 hours.
-
After cooling, partition the derivatives into a nonpolar solvent like hexane.
-
Wash the organic phase with reagent water to remove excess reagents.
-
Dry the extract with anhydrous sodium sulfate and concentrate to the final volume.
Gas Chromatography and Detection
The choice of GC column and detector is crucial for achieving the desired separation and sensitivity.
Recommended GC Conditions
| Parameter | Condition 1 (ECD) | Condition 2 (MS) |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.2 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250°C | 250°C |
| Injection Volume | 1 µL (splitless) | 1 µL (splitless) |
| Oven Program | 60°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min) | 60°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min) |
| Detector | Electron Capture Detector (ECD) | Mass Spectrometer (MS) |
| ECD Temperature | 300°C | - |
| MS Transfer Line | - | 280°C |
| MS Ion Source | - | 230°C (Electron Ionization) |
| MS Quadrupole | - | 150°C |
| Acquisition Mode | - | Scan or Selected Ion Monitoring (SIM) |
Detector Selection
-
Electron Capture Detector (ECD): The ECD is highly sensitive to the halogen atoms present in most phenoxy herbicides and their derivatization products, offering excellent sensitivity in the picogram range.[3][4] However, it is a non-specific detector, and confirmation of analyte identity may require analysis on a second column with a different stationary phase.[1]
-
Mass Spectrometry (MS): GC-MS provides definitive identification of the analytes based on their mass spectra.[5] It can be operated in full scan mode for qualitative analysis and library matching or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. GC-MS is the preferred method for confirmation of results.[1] More advanced techniques like tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity and sensitivity, particularly in complex matrices.[6][7]
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the reliability and defensibility of analytical data. Key QA/QC procedures include:
-
Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of the target analytes and processed alongside the samples to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of the analytes and analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the analytical method and provides a measure of precision.
-
Surrogates: A non-target compound with similar chemical and physical properties to the analytes of interest is added to every sample before extraction to monitor the efficiency of the sample preparation process.
-
Calibration: A multi-point calibration curve should be generated using standards of the derivatized phenoxy herbicides. The linearity of the calibration curve should be verified, and continuing calibration verification (CCV) standards should be analyzed periodically to ensure the stability of the instrument's response.
Data Analysis and Interpretation
-
Identification: Analytes are identified by comparing their retention times to those of authentic standards. For GC-MS analysis, the identification is confirmed by comparing the mass spectrum of the analyte to a reference spectrum.
-
Quantification: The concentration of each analyte is determined by comparing the peak area or height to the calibration curve. Results should be corrected for the recovery of the surrogate standard and reported in appropriate units (e.g., µg/L for water, µg/kg for soil).
Conclusion
Gas chromatography, coupled with appropriate sample preparation and derivatization techniques, provides a sensitive, selective, and reliable method for the determination of phenoxy herbicides in environmental samples. The choice of extraction method, derivatization reagent, and detector should be tailored to the specific requirements of the analysis, including the sample matrix, target analytes, and desired detection limits. Adherence to stringent quality control procedures is paramount to ensure the accuracy and validity of the analytical results. While GC-ECD offers excellent sensitivity for routine monitoring, GC-MS is indispensable for confirmatory analysis and in situations with complex sample matrices.
References
-
U.S. Environmental Protection Agency. (1989). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Washington, D.C.: U.S. EPA. [Link]
-
Lin, D. L., Wang, T. F., & Fuh, M. R. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of analytical toxicology, 22(3), 237–245. [Link]
-
Goerlitz, D. F., & Lamar, W. L. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. [Link]
-
Nuhu, A. A., Basheer, C., & Al-Arfaj, A. A. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of separation science, 35(22), 3148–3155. [Link]
-
U.S. Geological Survey. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. USGS Publications Warehouse. [Link]
-
Land, L. F., & Tallman, D. E. (1992). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. U.S. Geological Survey. [Link]
-
U.S. Environmental Protection Agency. (1989). Method 1618: Organo-halide Pesticides, Organo-phosphorus Pesticides, and Phenoxy-acid Herbicides by Wide Bore Capillary Column Gas Chromatography with Selective Detectors. Washington, D.C.: U.S. EPA. [Link]
-
Hill, A. R. C. (2000). Quality Control Procedures for Pesticide Residues Analysis. European Commission, Directorate-General for Health and Consumer Protection. [Link]
-
Nuhu, A. A., Basheer, C., & Al-Arfaj, A. A. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science, 35(22), 3148-3155. [Link]
-
Hua, W., et al. (2011). Simultaneous Determination of 13 Phenoxy Acid Herbicide Residues in Soybean by GC‐ECD. Journal of the Chinese Chemical Society, 58(4), 515-520. [Link]
-
Fónagy, A., et al. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Microchemical Journal, 95(2), 263-269. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Washington, D.C.: U.S. EPA. [Link]
-
Nuhu, A. A., Basheer, C., & Al-Arfaj, A. A. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science, 35(22), 3148-3155. [Link]
-
European Commission. (2000). Quality Control Procedures for Pesticide Residues Analysis. Document No. SANCO/3103/2000. [Link]
-
Thermo Fisher Scientific. (2023). Advances in Chromatography for the Optimal Separation of Pesticides in Food. [Link]
-
R. Discovery. (1991). Determination of phenoxy ester herbicides by gas and high-performance liquid chromatography. [Link]
-
European Commission. (2017). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANTE/11813/2017. [Link]
-
Ambrus, Á. (2023). Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. Foods, 12(3), 458. [Link]
-
Belmonte-Valles, N., et al. (2019). Shifting the paradigm in gas chromatography mass spectrometry pesticide analysis using high resolution accurate mass spectrometry. Journal of Chromatography A, 1608, 460424. [Link]
-
Stevens, D. R., et al. (2019). Fast pesticide analysis using low-pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology. Rapid Communications in Mass Spectrometry, 33(S2), 59-67. [Link]
-
Agilent Technologies. (2021). GC/MS/MS Pesticide Residue Analysis. [Link]
-
U.S. Environmental Protection Agency. (1998). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. Washington, D.C.: U.S. EPA. [Link]
-
Chemistry For Everyone. (2024, May 20). How Can You Detect Pesticides Using Gas Chromatography? [Video]. YouTube. [Link]
-
InTechOpen. (2012). Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. [Link]
-
Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
Sources
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 4. Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography [pubs.usgs.gov]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
Application Note: High-Throughput Analysis of 4-(4-Chlorophenoxy)butanoic Acid in Soil Using a Modified QuEChERS Protocol
Abstract
This application note presents a robust and efficient protocol for the extraction and cleanup of 4-(4-Chlorophenoxy)butanoic acid from complex soil matrices. 4-(4-Chlorophenoxy)butanoic acid is a phenoxyalkanoic acid herbicide whose residues in soil require sensitive monitoring for environmental and agricultural risk assessment. Soil, as a matrix, presents significant analytical challenges due to its complex composition of organic matter, minerals, and humic substances, which can interfere with analysis and bind analytes.[1][2] This method adapts the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology to ensure high recovery and reproducibility for this acidic analyte.[3][4] The protocol detailed herein provides a complete workflow from sample collection and pre-treatment to final extract preparation for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Method Principle
4-(4-Chlorophenoxy)butanoic acid is a selective, systemic herbicide used for post-emergence control of broad-leaved weeds. Its persistence and potential for leaching into groundwater necessitate reliable analytical methods for its quantification in soil. The inherent complexity of soil often leads to strong matrix effects and low extraction efficiencies.[2]
The QuEChERS method has revolutionized pesticide residue analysis by simplifying traditional multi-step extraction procedures.[4] This protocol utilizes an Acetate-buffered QuEChERS approach, which is critical for achieving consistent recoveries of pH-dependent analytes like phenoxyalkanoic acids.[3]
The core principle involves two main stages:
-
Extraction & Partitioning: The soil sample is first hydrated, then extracted with acetonitrile, a solvent effective at extracting a wide range of pesticides.[4] A mixture of salts (anhydrous magnesium sulfate and sodium acetate) is added. Anhydrous MgSO₄ facilitates the removal of water from the acetonitrile layer, inducing phase separation, while sodium acetate acts as a buffer to maintain a stable pH, ensuring the acidic analyte partitions reproducibly into the organic phase.[4]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is subjected to a cleanup step. This involves mixing the extract with a combination of sorbents to remove matrix co-extractives. For this specific acidic analyte, Primary Secondary Amine (PSA) sorbent, which is commonly used to remove organic acids, is avoided . Instead, C18 sorbent is used to remove non-polar interferences like lipids, and anhydrous MgSO₄ is used to remove any remaining water.[3]
This streamlined workflow significantly reduces solvent consumption and sample preparation time, making it ideal for high-throughput laboratories.[4]
Workflow Overview
Caption: Workflow for 4-(4-Chlorophenoxy)butanoic acid analysis in soil.
Materials and Reagents
Equipment
-
High-speed centrifuge (capable of >5000 rcf) with rotors for 50 mL and 15 mL tubes
-
Vortex mixer
-
Analytical balance (4 decimal places)
-
Sample homogenizer or grinder
-
Mechanical shaker (optional)
-
Solvent-dispensing apparatus
-
Micropipettes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Consumables
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps (pre-packed with d-SPE sorbents or empty)
-
2 mL autosampler vials with caps
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Deionized water (>18 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
4-(4-Chlorophenoxy)butanoic acid analytical standard (>99% purity)
-
Anhydrous magnesium sulfate (MgSO₄), analytical grade
-
Sodium acetate (NaOAc), anhydrous, analytical grade
-
C18 (octadecylsilane) sorbent, bulk
-
QuEChERS Acetate Extraction Salt Packets (containing 4 g MgSO₄, 1 g NaOAc) or individual salts.
Detailed Experimental Protocol
Standard Preparation
Prepare a 1000 µg/mL stock solution of 4-(4-Chlorophenoxy)butanoic acid in methanol. From this stock, create a series of working standards through serial dilution in acetonitrile. For quantification, it is imperative to prepare matrix-matched standards by spiking blank soil extract (the final supernatant from Section 4.4) with the working standards to compensate for any matrix-induced signal suppression or enhancement.[1]
Soil Sample Pre-Treatment
-
Air-dry the soil sample at room temperature (approx. 25°C) in a well-ventilated area until constant weight is achieved. Avoid oven-drying to prevent thermal degradation of the analyte.
-
Remove any large debris (stones, roots).
-
Gently crush the dried soil and sieve it through a 2 mm stainless steel sieve to ensure uniformity.[5]
-
Homogenize the sieved sample thoroughly before taking a subsample for extraction.
Extraction and Partitioning
-
Weigh 10.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water to the tube, cap, and vortex for 30 seconds to hydrate the soil. Let it stand for 15-30 minutes. This step is crucial for dried soils to improve the interaction between the solvent and analyte.[1]
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS acetate extraction salts: 4 g anhydrous MgSO₄ and 1 g anhydrous NaOAc . The addition of MgSO₄ is exothermic; ensure the tube is handled appropriately.
-
Immediately cap the tube tightly and vortex or shake vigorously for 1 minute . Proper agitation is essential to ensure exhaustive extraction of the analyte from the soil particles into the acetonitrile.
-
Centrifuge the tube at ≥5000 rcf for 5 minutes at room temperature. This will result in a clear separation of the upper acetonitrile layer from the aqueous/soil layer.
Dispersive SPE (d-SPE) Cleanup
-
Prepare a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄ and 300 mg C18 sorbent .
-
Causality: C18 is chosen for its effectiveness in removing non-polar interferences. Crucially, it does not have a strong affinity for the target acidic herbicide, unlike PSA sorbents which would result in low recovery. The additional MgSO₄ removes residual water from the extract.[3]
-
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant from the previous step into the prepared d-SPE tube.
-
Cap the d-SPE tube and vortex for 30 seconds .
-
Centrifuge at ≥5000 rcf for 5 minutes .
-
The resulting supernatant is the cleaned-up sample extract.
Final Extract Preparation
-
Transfer an aliquot of the cleaned-up supernatant into a 2 mL autosampler vial.
-
For LC-MS/MS analysis, it may be necessary to add a small amount of formic acid (e.g., to a final concentration of 0.1%) to the vial to ensure the analyte is in its protonated form for optimal chromatographic peak shape.
-
The sample is now ready for injection into the LC-MS/MS system.
Instrumental Analysis and Method Performance
While this note focuses on sample preparation, the final analysis is typically performed using LC-MS/MS. The following table provides typical parameters and expected performance data.
| Parameter | Specification / Value | Rationale |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Organic solvent for gradient elution. |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) | The carboxylic acid group readily deprotonates to form [M-H]⁻ for high sensitivity.[6] |
| MRM Transitions | Analyte-specific transitions to be optimized | For high selectivity and sensitivity, at least two transitions (quantifier and qualifier) should be monitored. |
| Recovery | 85 - 110% | Expected recovery range for spiked samples following this protocol. |
| RSD | < 15% | Relative Standard Deviation for replicate preparations, indicating good precision. |
| LOQ | 1 - 10 µg/kg (ppb) | Typical Limit of Quantification achievable in soil, dependent on instrument sensitivity. |
Conclusion
The modified QuEChERS protocol described in this application note provides a reliable, efficient, and high-throughput solution for the determination of 4-(4-Chlorophenoxy)butanoic acid in soil. By employing an acetate buffer system and a carefully selected d-SPE cleanup sorbent (C18 instead of PSA), this method overcomes common challenges associated with the analysis of acidic herbicides in complex environmental matrices. The protocol is validated by its adherence to established principles of pesticide residue analysis and offers excellent performance in terms of recovery and reproducibility, making it a valuable tool for researchers, regulatory bodies, and environmental monitoring laboratories.
References
-
Pesticide-Reside Analysis in Soils by the QuEChERS Method: A Review. (2022). PubMed Central. [Link]
-
QuEChERS Method Simplified: Key Steps and Applications. (2024). Separation Science. [Link]
-
QuEChERS Methodology: AOAC Method. NUCLEUS information resources. [Link]
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). ResearchGate. [Link]
-
Soil Sample Preparation Protocol. University of Nebraska - Lincoln. [Link]
-
Solid-phase Extraction of Acidic Herbicides. (2000). PubMed. [Link]
-
Solid-phase extraction of acidic herbicides | Request PDF. ResearchGate. [Link]
-
ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. (2000). KZN Agriculture & Rural Development. [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. [Link]
-
Multiresidue determination of chlorophenoxy acid herbicides in human urine samples by use of solid-phase extraction and capillary LC-UV detection. PubMed. [Link]
-
Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (2001). PubMed. [Link]
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 5. kzndard.gov.za [kzndard.gov.za]
- 6. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 4-(4-Chlorophenoxy)butanoic Acid from Plant Tissues
Abstract
This comprehensive guide provides a detailed methodology for the efficient extraction of 4-(4-Chlorophenoxy)butanoic acid from various plant tissues. Designed for researchers, scientists, and professionals in drug development and agricultural science, this document outlines a robust protocol leveraging a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The causality behind each experimental step is thoroughly explained to ensure both technical accuracy and practical applicability. The protocol is validated through a systematic workflow that includes sample homogenization, solvent extraction, dispersive solid-phase extraction (d-SPE) for cleanup, and final analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide aims to provide a self-validating system for the reliable quantification of 4-(4-Chlorophenoxy)butanoic acid in complex plant matrices.
Introduction: The Significance of 4-(4-Chlorophenoxy)butanoic Acid Analysis
4-(4-Chlorophenoxy)butanoic acid is a synthetic auxin herbicide used to control broadleaf weeds in various agricultural settings.[1] Its presence and concentration in plant tissues are of significant interest for several reasons, including monitoring crop safety, understanding its metabolic fate in plants, and assessing its potential impact on non-target organisms. The accurate quantification of this acidic herbicide in complex plant matrices presents analytical challenges due to the presence of interfering compounds such as pigments, lipids, and organic acids.
The protocol detailed herein is optimized to address these challenges, ensuring high recovery rates and minimal matrix effects. By understanding the chemical properties of 4-(4-Chlorophenoxy)butanoic acid, particularly its acidic nature and solubility, we can strategically design an extraction and purification workflow that is both efficient and reliable.
Principle of the Method: A Modified QuEChERS Approach
The chosen methodology is a modification of the widely adopted QuEChERS protocol.[1][2] The QuEChERS approach is renowned for its simplicity, speed, and minimal solvent consumption.[1] Our modifications are specifically tailored to enhance the extraction efficiency and stability of acidic herbicides like 4-(4-Chlorophenoxy)butanoic acid.
The core principle involves:
-
Homogenization and Extraction: The plant sample is first homogenized to ensure uniformity. Extraction is then performed using an acidified organic solvent, typically acetonitrile with a small percentage of formic acid.[3] The acidic conditions are crucial as they suppress the ionization of the carboxylic acid group of the analyte, thereby increasing its partitioning into the organic solvent.
-
Salting-Out Liquid-Liquid Partitioning: Following extraction, a mixture of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added.[3] This step induces phase separation between the aqueous and organic layers, forcing the analyte into the acetonitrile layer. MgSO₄ also aids in removing excess water from the extract.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a combination of sorbents. This is a critical stage for removing matrix interferences that could otherwise compromise the analytical results.[4]
Diagram of the Extraction Workflow
Caption: Workflow for 4-(4-Chlorophenoxy)butanoic acid extraction.
Detailed Experimental Protocol
This protocol is designed for a starting plant material mass of 10-15 grams. Adjustments may be necessary for different sample sizes or matrices with unusually high water or lipid content.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Formic acid (≥98%).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), End-capped C18.
-
Apparatus: Homogenizer, 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL microcentrifuge tubes, vortex mixer, centrifuge, 0.22 µm syringe filters.
Sample Preparation and Extraction
-
Homogenization: Weigh 10-15 g of the representative plant sample into a 50 mL centrifuge tube. For low-moisture samples (e.g., grains, dried leaves), add an appropriate amount of water to achieve a total water content of approximately 80-90%.
-
Extraction Solvent Addition: Add 15 mL of 1% formic acid in acetonitrile to the sample tube. The use of acidified acetonitrile is critical for achieving high recovery of acidic herbicides.[3]
-
Initial Extraction: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction of the analyte from the plant matrix.
-
Salting Out: Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl to the tube.
-
Second Extraction: Immediately cap the tube and vortex for 1 minute. The exothermic reaction of MgSO₄ with water aids in the extraction process.
-
Centrifugation: Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid plant material layer (bottom).
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The cleanup step is crucial for removing interfering substances from the extract. The choice of sorbents depends on the nature of the plant matrix.
-
Transfer of Extract: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
d-SPE Sorbent Composition:
-
For general plant matrices: Use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Rationale: MgSO₄ removes residual water. PSA effectively removes organic acids, sugars, and some fatty acids. C18 removes non-polar interferences such as lipids and waxes.
-
-
For highly pigmented matrices (e.g., spinach, kale): Consider adding 7.5-15 mg of Graphitized Carbon Black (GCB) to the d-SPE mixture.
-
Caution: GCB can adsorb planar molecules, which may include the analyte of interest. Therefore, its use should be carefully evaluated and optimized to avoid analyte loss.[5]
-
-
-
Cleanup Procedure:
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rcf) for 5 minutes to pellet the sorbents.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a clean vial.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
Analytical Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.
UPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
MS/MS Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 213.0 |
| Product Ions (m/z) | To be determined by infusion of a standard solution |
| Collision Energy | Optimized for maximum signal intensity |
| Cone Voltage | Optimized for maximum signal intensity |
Rationale for ESI Negative Mode: The carboxylic acid group of 4-(4-Chlorophenoxy)butanoic acid is readily deprotonated, making it highly suitable for analysis in the negative ionization mode, which typically provides greater sensitivity for acidic compounds.
Method Validation and Performance
Method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of low-concentration standards.
-
Accuracy and Precision: Evaluated by performing recovery studies on spiked blank plant matrix samples at multiple concentration levels.
Expected Performance Data
Based on similar methods for acidic herbicides, the following performance characteristics can be expected:[3]
| Parameter | Expected Value |
| Recovery | 80-110% |
| Precision (RSD) | < 15% |
| LOD | < 5 µg/kg |
| LOQ | < 15 µg/kg |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete extraction | Ensure thorough homogenization and vortexing. Check the pH of the extraction solvent. |
| Analyte loss during cleanup | Optimize the amount and type of d-SPE sorbents, especially GCB. | |
| High Matrix Effects | Insufficient cleanup | Increase the amount of PSA or C18. For highly complex matrices, consider a two-step d-SPE cleanup. |
| Poor Peak Shape | Matrix interference | Dilute the final extract. Optimize the UPLC gradient to better separate the analyte from co-eluting compounds. |
Conclusion
The modified QuEChERS protocol presented in this application note provides a robust and efficient method for the extraction of 4-(4-Chlorophenoxy)butanoic acid from a variety of plant tissues. By understanding the chemical principles behind each step, researchers can confidently apply and, if necessary, adapt this protocol to their specific needs, ensuring accurate and reliable quantification of this important herbicide.
References
- United Chemical Technologies. (n.d.). QuEChERS Informational Booklet.
-
Podhorniak, L. V., Negron, J. F., & Schenck, F. J. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of agricultural and food chemistry, 63(43), 9574–9582. [Link]
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.
- Thurman, E. M., & Mills, M. S. (1998). Solid-Phase Extraction: Principles and Practice. John Wiley & Sons.
- Royal Society of Chemistry. (2023). Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. Analytical Methods.
- Wei, J., et al. (2022). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers in Chemistry, 10, 987654.
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Use of buffering and other means to improve results of pesticide residue analysis in produce.
- Hu, Y., et al. (2015). Method validation and dissipation kinetics of four herbicides in maize and soil using QuEChERS sample preparation and liquid chromatography tandem mass spectrometry. Food Chemistry, 190, 793-800.
-
Agilent Technologies. (n.d.). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Retrieved from [Link]
-
Waters Corporation. (n.d.). Single LC-MS/MS Method for Confirmation and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quantitative Determination of Plant Growth Regulators (PGRs) in Grape Matrix Using the Xevo TQD. Retrieved from [Link]
- Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713–722.
Sources
- 1. agresearchmag.ars.usda.gov [agresearchmag.ars.usda.gov]
- 2. QuEChERS: About the method [quechers.eu]
- 3. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. Method validation and dissipation kinetics of four herbicides in maize and soil using QuEChERS sample preparation and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 4-(4-Chlorophenoxy)butanoic acid for GC analysis
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 4-(4-Chlorphenoxy)butansäure für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung
Die gaschromatographische (GC) Analyse von polaren Verbindungen wie 4-(4-Chlorphenoxy)butansäure stellt aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Adsorption an der Säule eine analytische Herausforderung dar. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese Moleküle in flüchtigere und thermisch stabilere Analoga umzuwandeln und so eine robuste und reproduzierbare quantitative Analyse zu ermöglichen.[1][2] Diese Application Note bietet eine detaillierte technische Anleitung zu den effektivsten Derivatisierungsmethoden für 4-(4-Chlorphenoxy)butansäure, insbesondere durch Silylierung und Veresterung. Es werden die zugrunde liegenden chemischen Prinzipien, detaillierte Schritt-für-Schritt-Protokolle und praktische Einblicke zur Fehlerbehebung erörtert, um Wissenschaftlern eine zuverlässige Methodik für ihre analytischen Anforderungen an die Hand zu geben.
Einleitung: Die Notwendigkeit der Derivatisierung
4-(4-Chlorphenoxy)butansäure gehört zur Familie der Phenoxyalkansäuren, einer Klasse von Verbindungen, die häufig als Herbizide eingesetzt werden.[3] Ihre quantitative Bestimmung in verschiedenen Matrices wie Umweltproben oder biologischen Flüssigkeiten ist von erheblichem Interesse. Die direkte GC-Analyse von Carbonsäuren ist jedoch problematisch. Die polare Carboxylgruppe (-COOH) führt zu einer starken intermolekularen Wasserstoffbrückenbindung, was die Flüchtigkeit der Verbindung drastisch reduziert.[1][4] Zudem können die aktiven Wasserstoffatome mit der stationären Phase der GC-Säule interagieren, was zu asymmetrischen Peaks (Tailing) und schlechter Reproduzierbarkeit führt.[1]
Die Derivatisierung löst diese Probleme, indem der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe ersetzt wird.[4][5][6] Dies führt zu Derivaten, die:
-
Eine geringere Polarität aufweisen, was die Wechselwirkungen mit der Säule minimiert.[5][6]
-
Eine verbesserte chromatographische Peakform und eine erhöhte Nachweisempfindlichkeit ermöglichen.[1][5]
Für Carbonsäuren wie 4-(4-Chlorphenoxy)butansäure sind die Silylierung und die Veresterung die am weitesten verbreiteten und effektivsten Derivatisierungsstrategien.[7]
Methoden der Derivatisierung: Ein vergleichender Überblick
Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen der Analyse ab. Im Folgenden werden die zwei primären Ansätze für 4-(4-Chlorphenoxy)butansäure vorgestellt.
Silylierung: Bildung von Trimethylsilylestern (TMS-Estern)
Die Silylierung ist eine der robustesten und am häufigsten angewendeten Derivatisierungstechniken für die GC-Analyse.[5][6][7] Sie beinhaltet die Substitution des sauren Protons der Carboxylgruppe durch eine Trimethylsilyl-Gruppe (-Si(CH₃)₃).[4][8]
Prinzip: Das Reagenz, typischerweise N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), reagiert mit dem aktiven Wasserstoff der Carbonsäure zu einem TMS-Ester.[8][9] BSTFA ist ein starkes Silylierungsmittel, dessen Nebenprodukte (N-Trimethylsilyltrifluoracetamid und Trifluoracetamid) sehr flüchtig sind und somit die chromatographische Analyse nicht stören.[8][9] Zur Beschleunigung der Reaktion, insbesondere bei sterisch gehinderten Säuren, wird oft ein Katalysator wie Trimethylchlorsilan (TMCS) in geringer Konzentration (1-10 %) zugesetzt.[4]
Vorteile:
-
Schnelle und quantitative Reaktion: Die Derivatisierung ist oft innerhalb von Minuten bei moderaten Temperaturen abgeschlossen.[10]
-
Vielseitigkeit: BSTFA reagiert mit einer Vielzahl von funktionellen Gruppen, darunter Alkohole, Phenole, Carbonsäuren und Amine.[8][9]
-
Flüchtige Nebenprodukte: Stören die Analyse in der Regel nicht.[8][9]
Nachteile:
-
Feuchtigkeitsempfindlichkeit: Silylierungsreagenzien und die gebildeten TMS-Derivate sind hydrolyseempfindlich.[6][9] Alle Proben, Lösungsmittel und Glasgeräte müssen rigoros trocken sein.
Veresterung: Bildung von Methylestern
Die Veresterung, insbesondere die Methylierung, ist eine klassische und hochwirksame Methode zur Derivatisierung von Carbonsäuren. Die Umwandlung der Carbonsäure in ihren entsprechenden Methylester erhöht die Flüchtigkeit und verbessert das chromatographische Verhalten erheblich.
Prinzip (mit BF₃-Methanol): Bortrifluorid (BF₃) in Methanol ist ein weit verbreitetes und effektives Reagenz für die Veresterung.[11][12] BF₃ agiert als Lewis-Säure-Katalysator, der den Carbonyl-Sauerstoff der Carbonsäure protoniert und ihn dadurch für den nukleophilen Angriff durch Methanol aktiviert.[13] Diese als Fischer-Veresterung bekannte Reaktion ist eine Gleichgewichtsreaktion, die durch die Verwendung eines großen Überschusses an Methanol in Richtung der Produktbildung verschoben wird.[14][15]
Vorteile:
-
Stabile Derivate: Methylester sind im Allgemeinen stabiler gegenüber Hydrolyse als TMS-Ester.
-
Quantitative Reaktion: Führt unter Rückfluss zu hohen Ausbeuten.[11]
-
Saubere Reaktion: Erzeugt wenige störende Nebenprodukte.[11]
Nachteile:
-
Längere Reaktionszeiten: Erfordert in der Regel Erhitzen unter Rückfluss für eine vollständige Umsetzung.[11]
-
Potenziell aggressive Bedingungen: Die Verwendung eines starken Säurekatalysators kann bei sehr labilen Molekülen zu Nebenreaktionen führen.
Alternative (Diazomethan): Diazomethan (CH₂N₂) ist ein hochreaktives Methylierungsreagenz, das Carbonsäuren schnell und quantitativ bei Raumtemperatur in Methylester umwandelt.[16][17][18] Die Reaktion ist sehr sauber, da als einziges Nebenprodukt Stickstoffgas (N₂) entsteht.[16] Aufgrund seiner extremen Toxizität, Krebserregung und Explosivität wird der Einsatz von Diazomethan heute jedoch weitgehend vermieden und durch sicherere Alternativen wie BF₃-Methanol ersetzt.[16][17][18][19]
Vergleichstabelle der Derivatisierungsmethoden
| Eigenschaft | Silylierung (BSTFA + 1% TMCS) | Veresterung (BF₃-Methanol) | Veresterung (Diazomethan) |
| Derivat | Trimethylsilylester (TMS-Ester) | Methylester | Methylester |
| Reaktionszeit | 15 - 60 Minuten[1] | 5 - 15 Minuten (unter Rückfluss)[11] | Nahezu augenblicklich |
| Temperatur | 60 - 75 °C[1] | ~100 °C (Rückfluss)[11] | Raumtemperatur |
| Vorteile | Schnell, vielseitig, flüchtige Nebenprodukte[8][9] | Stabile Derivate, quantitative Reaktion[11] | Sehr schnelle & saubere Reaktion[16] |
| Nachteile | Feuchtigkeitsempfindlich[9] | Erfordert Erhitzen, saurer Katalysator[11] | Extrem giftig, explosiv, krebserregend[16][17] |
Experimentelle Protokolle
Sicherheitswarnung: Alle Derivatisierungsreagenzien sind chemisch aggressiv und/oder gesundheitsschädlich. Führen Sie alle Arbeiten in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).
Protokoll 1: Silylierung mit BSTFA + 1% TMCS
Dieses Protokoll beschreibt die Bildung des Trimethylsilylesters von 4-(4-Chlorphenoxy)butansäure.
Benötigte Materialien:
-
Probe mit 4-(4-Chlorphenoxy)butansäure
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Wasserfreies Lösungsmittel (z.B. Acetonitril, Pyridin oder Toluol)
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Stickstoffgasquelle zum Trocknen
-
Präzisionsspritzen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (ca. 1-5 mg) der zu analysierenden Probe in ein Reaktionsgefäß. Wenn die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom vollständig zur Trockne. Es ist entscheidend, dass die Probe wasserfrei ist.[1][9][20]
-
Lösungsmittelzugabe: Geben Sie 100 µL eines wasserfreien Lösungsmittels (z.B. Acetonitril) hinzu, um den getrockneten Rückstand aufzulösen.
-
Reagenzzugabe: Fügen Sie 100 µL BSTFA + 1% TMCS hinzu. Das Reagenz sollte in einem molaren Überschuss von mindestens 2:1 im Verhältnis zu den aktiven Wasserstoffatomen vorhanden sein.[9]
-
Reaktion: Verschließen Sie das Gefäß sofort fest. Erhitzen Sie die Mischung für 30-60 Minuten bei 70 °C in einem Heizblock.[1] Die optimale Zeit und Temperatur kann je nach Konzentration des Analyten variieren.
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die direkte Injektion in das GC- oder GC-MS-System.
Diagramm des Silylierungs-Workflows
Abbildung 1: Workflow für die Silylierungs-Derivatisierung.
Protokoll 2: Veresterung mit BF₃-Methanol
Dieses Protokoll beschreibt die Bildung des Methylesters von 4-(4-Chlorphenoxy)butansäure.
Benötigte Materialien:
-
Probe mit 4-(4-Chlorphenoxy)butansäure
-
BF₃-Methanol-Lösung (10-14% w/w)
-
Wasserfreies Hexan
-
Gesättigte Natriumchlorid-Lösung
-
Wasserfreies Natriumsulfat
-
Reaktionsgefäße mit Schraubverschluss
-
Heizblock oder Wasserbad
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie ca. 1-10 mg der Probe in ein Reaktionsgefäß.
-
Reagenzzugabe: Fügen Sie 1-2 mL der BF₃-Methanol-Lösung hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 10-15 Minuten bei 100 °C.[11]
-
Abkühlen und Extraktion: Lassen Sie das Gefäß auf Raumtemperatur abkühlen. Fügen Sie 1 mL Wasser und 1 mL Hexan hinzu. Verschließen Sie das Gefäß erneut und schütteln Sie es kräftig für ca. 1 Minute, um den gebildeten Methylester in die organische Phase (Hexan) zu extrahieren.[11]
-
Phasentrennung: Lassen Sie die Phasen sich trennen. Die obere organische Phase enthält das Derivat.
-
Trocknung: Überführen Sie die obere Hexan-Phase vorsichtig in ein sauberes Gefäß, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.
-
Analyse: Die getrocknete Hexan-Lösung kann direkt in das GC-System injiziert werden.
Chemische Reaktion der Veresterung
Abbildung 2: Fischer-Veresterung mit BF₃-Katalysator.
Fehlerbehebung (Troubleshooting)
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Keine oder geringe Derivatausbeute | Anwesenheit von Feuchtigkeit in Probe oder Reagenzien.[1] | Stellen Sie sicher, dass die Probe vollständig trocken ist. Verwenden Sie wasserfreie Lösungsmittel und lagern Sie die Derivatisierungsreagenzien unter Schutzgas. |
| Unzureichende Reagenzmenge. | Verwenden Sie einen ausreichenden molaren Überschuss des Reagenzes.[1][9] | |
| Unzureichende Reaktionszeit oder -temperatur.[1] | Optimieren Sie Zeit und Temperatur. Sterisch gehinderte Säuren benötigen möglicherweise längere Zeiten oder höhere Temperaturen. | |
| Peak-Tailing im Chromatogramm | Unvollständige Derivatisierung. | Überprüfen und optimieren Sie die Reaktionsbedingungen (siehe oben).[1] |
| Aktive Stellen im GC-System (Injektor, Säule). | Verwenden Sie einen deaktivierten Liner und konditionieren Sie die Säule ordnungsgemäß. | |
| Zusätzliche Peaks im Chromatogramm | Verunreinigungen in Lösungsmitteln oder Reagenzien. | Analysieren Sie einen Reagenzienblindwert (alle Komponenten außer der Probe).[9] |
| Zersetzung des Derivats. | Analysieren Sie die Probe zeitnah nach der Derivatisierung. Überprüfen Sie die Injektortemperatur auf mögliche thermische Zersetzung. |
Referenzen
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Benchchem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. Abgerufen von
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Sigma-Aldrich. (n.d.). Product Information - 15222 N,O-Bis(trimethylsilyl)trifluoroacetamide. Abgerufen von
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Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Abgerufen von
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Sigma-Aldrich. (n.d.). BSTFA Product Information Sheet. Abgerufen von
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Abgerufen von
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Bibel, H. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Abgerufen von
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Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Abgerufen von
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Obrnuta faza. (n.d.). Derivatizing Reagents. Abgerufen von
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Chemie.de. (n.d.). Diazomethan. Abgerufen von
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ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Abgerufen von
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United Chemical Technologies (UCT). (n.d.). Derivatizing Reagents. Abgerufen von
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Wikipedia. (2025). Diazomethan. Abgerufen von
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Organische-Chemie.ch. (n.d.). Arndt-Eistert-Homologisierung. Abgerufen von
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LMU München. (n.d.). Ester aus Carbonsäure-Salzen und Alkylhalogeniden. Abgerufen von
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Stróżyńska, M. (n.d.). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Abgerufen von
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Sigma-Aldrich. (n.d.). BF3-Methanol, 10% w/w Product Specification. Abgerufen von
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Bachelorarbeit. (n.d.). Extraktion von Samen und Fruchtfleisch von wilden Früchten und GC-MS/FID-Analyse der Fettsäure. Abgerufen von
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Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen von
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Kluedo. (2018). Nachhaltige Synthese und Derivatisierung von Carbonsäuren. Abgerufen von
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European Patent Office. (n.d.). Verfahren zur Herstellung von Carbonsäuremethylestern. Abgerufen von
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Abgerufen von
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Abgerufen von
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Abgerufen von
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Application Notes & Protocols: Utilizing 4-(4-Chlorophenoxy)butanoic acid in Plant Cell Culture
Introduction: A Strategic Tool in Morphogenesis
4-(4-Chlorophenoxy)butanoic acid, often abbreviated as 4-CPB or referred to by its CAS Number 3547-07-7, is a synthetic auxin, a class of plant growth regulators that mimics the activity of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. Unlike its natural counterpart, which can be prone to rapid enzymatic degradation, 4-CPB offers greater stability in culture media, providing a sustained stimulus for various developmental processes[3][4]. Its primary role in plant cell culture is to induce cell division and differentiation, making it a valuable tool for callus induction, somatic embryogenesis, and controlling organogenesis[5][6]. Structurally, it belongs to the chlorophenoxy herbicide family, and like its well-known relative 2,4-Dichlorophenoxyacetic acid (2,4-D), its potent biological activity at low concentrations can be harnessed for biotechnological applications rather than herbicidal effects[7][8].
This guide provides an in-depth exploration of 4-CPB's mechanism, outlines its key applications with comparative insights, and delivers detailed protocols for its effective use in a research setting.
Section 1: Mechanism of Action - Hijacking the Auxin Signaling Pathway
The efficacy of 4-CPB lies in its ability to integrate into the plant's native auxin signaling pathway. As a structural mimic of IAA, it binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins[3]. This binding event initiates a cascade that is central to auxin-mediated gene expression.
The core mechanism unfolds as follows:
-
Binding and Complex Formation: 4-CPB enters the cell and binds to the TIR1/AFB receptor.
-
Repressor Degradation: This binding event stabilizes the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors[3]. The SCFTIR1/AFB complex then tags the Aux/IAA proteins for degradation via the 26S proteasome.
-
Gene Activation: With the Aux/IAA repressors removed, the Auxin Response Factors (ARFs), which were previously inhibited, are now free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes[5][9].
-
Cellular Response: The activation of these auxin-responsive genes leads to a variety of downstream effects, including the synthesis of proteins required for cell division, elongation, and differentiation—the foundational processes for callus formation and embryogenesis[6][10].
Caption: Simplified Auxin Signaling Pathway initiated by 4-CPB.
Section 2: Key Applications and Comparative Analysis
While several synthetic auxins are available, the choice of which to use often depends on the plant species, the desired outcome, and the specific sensitivities of the tissue. 4-CPB is a potent auxin, often compared to 2,4-D and NAA (1-Naphthaleneacetic acid).
| Feature | 4-(4-Chlorophenoxy)butanoic acid (4-CPB) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1-Naphthaleneacetic acid (NAA) |
| Primary Use | Callus induction, somatic embryogenesis, fruit setting. | Potent callus induction, suspension cultures, somatic embryogenesis[3][4]. | Root formation (organogenesis), callus induction[4][11]. |
| Potency | High | Very High | Moderate to High |
| Common Conc. Range (mg/L) | 0.5 - 5.0 | 0.1 - 4.0[12] | 0.1 - 10.0[11] |
| Key Advantage | Effective for inducing embryogenic callus in some species. Can be less herbicidal than 2,4-D at effective concentrations. | Highly effective for inducing undifferentiated callus from a wide range of explants[13]. Strong track record. | Excellent for inducing adventitious roots from callus or explants. |
| Considerations | Overuse can lead to abnormal development or phytotoxicity, similar to other synthetic auxins[14]. | Can be highly persistent and strongly inhibit morphogenesis (e.g., shoot formation) from callus. High concentrations are herbicidal[15]. | Can inhibit shoot development at concentrations optimal for rooting. |
Section 3: Protocols for Application
Protocol 1: Preparation of 4-CPB Stock Solution (1 mg/mL)
Accurate preparation of stock solutions is critical for experimental reproducibility[3]. Due to its limited solubility in water, a solvent is required.
Materials:
-
4-(4-Chlorophenoxy)butanoic acid powder (MW: 214.65 g/mol )[16]
-
1N Sodium Hydroxide (NaOH) or Ethanol
-
Sterile, purified water (e.g., Milli-Q®)
-
Sterile volumetric flask (e.g., 50 mL)
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles/tubes
Procedure:
-
Weighing: Accurately weigh 50 mg of 4-CPB powder and transfer it to the 50 mL volumetric flask.
-
Dissolution: Add a small volume (e.g., 1-2 mL) of 1N NaOH or ethanol to the flask. Gently swirl until the powder is completely dissolved. Using a drop of 1N NaOH is a common method for phenoxyacetic acids to form a soluble salt.
-
Dilution: Once dissolved, slowly add sterile, purified water to bring the volume up to the 50 mL mark. Mix thoroughly by inversion.
-
Sterilization: Sterilize the 1 mg/mL stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL cryotubes). Store frozen at -20°C. This prevents degradation and contamination from repeated freeze-thaw cycles.
Protocol 2: Callus Induction from Leaf Explants
This protocol provides a general framework for inducing callus, an undifferentiated mass of cells, which is often the first step in plant regeneration pathways[12][17].
Materials:
-
Healthy, young leaf tissue from in vitro-grown plantlets.
-
Murashige and Skoog (MS) basal medium, including vitamins.
-
Sucrose (30 g/L).
-
Solidifying agent (e.g., Agar, 7-8 g/L).
-
4-CPB stock solution (1 mg/mL).
-
Cytokinin stock solution (e.g., Kinetin or BAP at 1 mg/mL), if required.
-
Sterile petri dishes, scalpels, and forceps.
-
Laminar flow hood.
Procedure:
-
Medium Preparation: Prepare MS medium supplemented with 30 g/L sucrose. Adjust the pH to 5.7-5.8. Add the solidifying agent and autoclave.
-
Hormone Addition: After the medium has cooled to approximately 50-60°C (cool enough to handle but still liquid), add the filter-sterilized 4-CPB stock solution to achieve the desired final concentration (e.g., 2.0 mg/L). If a cytokinin is used, add it at this stage as well (e.g., 0.5 mg/L Kinetin). A high auxin-to-cytokinin ratio generally favors callus proliferation[4].
-
Plating: Pour the hormone-supplemented medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
Explant Preparation: Under sterile conditions, excise young, healthy leaves. Cut them into small sections (explants), approximately 1 cm² in size[11].
-
Inoculation: Place the leaf explants onto the surface of the prepared callus induction medium. Ensure the abaxial (lower) side of the leaf is in contact with the medium.
-
Incubation: Seal the petri dishes with parafilm and place them in a culture room or incubator at 25 ± 2°C. For initial callus induction, incubation in complete darkness is often beneficial as it can promote undifferentiated growth and reduce the production of phenolic compounds[17].
-
Subculture: Observe the cultures weekly. Callus should begin to form at the cut edges of the explants within 2-4 weeks. Subculture the proliferating callus onto fresh medium every 3-4 weeks to provide fresh nutrients and avoid the buildup of inhibitory substances.
Caption: General workflow for callus induction using 4-CPB.
Section 4: Troubleshooting and Scientific Considerations
-
Browning of Tissue: This is often due to the oxidation of phenolic compounds released from the cut explant. Incubating cultures in the dark initially can help mitigate this. Adding antioxidants like ascorbic acid (100 mg/L) or PVP to the medium can also be effective.
-
Lack of Response: If explants fail to produce callus, consider adjusting the 4-CPB concentration. Different species and even different genotypes within a species can have varying optimal hormone requirements. The age and physiological state of the source plant are also critical; younger, more juvenile tissue is typically more responsive.
-
Vitrification: This physiological disorder results in glassy, water-soaked tissues. It can be caused by high humidity in the culture vessel or an imbalanced hormone concentration. Ensuring proper sealing of plates (while still allowing for some gas exchange) and optimizing the hormone levels can help.
-
Transition to Regeneration: Callus induced with potent auxins like 4-CPB or 2,4-D is often embryogenic but may be recalcitrant to shoot formation. To induce organogenesis (shoots or roots), the callus typically needs to be transferred to a medium with a lower auxin concentration or one that is auxin-free, often with an increased cytokinin-to-auxin ratio[4][13].
Conclusion
4-(4-Chlorophenoxy)butanoic acid is a powerful and stable synthetic auxin that serves as a cornerstone for inducing cell proliferation and somatic embryogenesis in plant cell culture. Its efficacy is rooted in its ability to persistently activate the native auxin signaling pathway. While its potency requires careful optimization of concentrations to avoid phytotoxicity, its strategic application enables researchers to reliably generate callus from a wide array of plant species, paving the way for genetic transformation, secondary metabolite production, and large-scale micropropagation.
References
- Al-Khayri, J. M., Jain, S. M., & Johnson, D. V. (Eds.). (2016). Advances in Plant Breeding Strategies: Vol. 1. Breeding, Biotechnology and Molecular Tools. Springer.
- Atta, R., Laurens, L., Boucheron-Dubuisson, E., Guivarc’h, A., Carnero, E., Giraudat-Pautel, A., ... & Chriqui, D. (2009). Pluripotency of Arabidopsis root cells is harnessed by lateral root developmental programmes. Development, 136(9), 1565-1574.
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Clinisciences. (n.d.). Plant Growth Regulators - Auxins. Retrieved January 8, 2026, from URL: [Link]
- Fehér, A. (2019). Somatic embryogenesis–a model to study cell totipotency and reprogramming in plants. New Phytologist, 224(3), 1073-1080.
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Grzyb, M., Kalandyk, A., Waligórski, P., & Mikuła, A. (2021). Current Perspectives on the Auxin-Mediated Genetic Network that Controls the Induction of Somatic Embryogenesis in Plants. International Journal of Molecular Sciences, 22(16), 8837. URL: [Link]
- Ikeuchi, M., Ogawa, Y., Iwase, A., & Sugimoto, K. (2019). Plant regeneration: cellular origins and molecular mechanisms. Development, 146(13), dev164619.
- Jiménez, V. M. (2005). Involvement of plant hormones and plant growth regulators on in vitro somatic embryogenesis.
-
Normasari, R., et al. (2023). The Combination Effect of Auxin and Cytokinin on Callus Induction of Patchouli (Pogostemon Cablin Benth.) from Leaf Explants. Atlantis Press. URL: [Link]
-
PubChem. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid. National Center for Biotechnology Information. Retrieved January 8, 2026, from URL: [Link]
- Suman, S. (2017). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 4(5), 65-72.
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
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Application Notes and Protocols: 4-(4-Chlorophenoxy)butanoic Acid as a Selective Herbicide
Authored for Researchers, Scientists, and Agrochemical Professionals
This document provides a comprehensive technical guide on the application of 4-(4-Chlorophenoxy)butanoic acid, a phenoxybutyric herbicide. The protocols and insights contained herein are designed to support research and development professionals in leveraging its unique selective properties for effective weed management.
Introduction: A Tale of Two Pathways
4-(4-Chlorophenoxy)butanoic acid belongs to the phenoxyalkanoic acid class of herbicides, which are synthetic mimics of the natural plant hormone auxin.[1][2][3] Unlike its acetic acid counterparts (e.g., 4-CPA, 2,4-D), the butanoic acid side-chain of this molecule renders it largely inactive upon initial application. Its herbicidal power and, critically, its selectivity, are unlocked by the metabolic processes within the target plant itself. This guide will elucidate this mechanism and provide detailed protocols for its effective application and evaluation.
Section 1: The Principle of Bioactivation and Selective Herbicidal Action
The efficacy of 4-(4-Chlorophenoxy)butanoic acid is rooted in a plant-specific metabolic process known as beta-oxidation. This biochemical pathway is the causal factor behind its ability to selectively eliminate broadleaf weeds while leaving certain tolerant crops, particularly legumes like peas, unharmed.[4]
Mechanism of Action:
-
Uptake and Translocation: The herbicide is absorbed through the foliage and roots of the plant and is then translocated via the phloem to areas of active growth (meristems).[1]
-
Bioactivation in Susceptible Weeds: Many broadleaf weeds possess the necessary enzyme systems to metabolize the butanoic acid side-chain via beta-oxidation. This process cleaves the chain, converting 4-(4-Chlorophenoxy)butanoic acid into the highly phytotoxic (4-Chlorophenoxy)acetic acid (4-CPA).[2][4]
-
Auxin Overload: The resulting 4-CPA is a potent auxin mimic.[2][5][6] It overwhelms the plant's natural hormonal balance, binding to auxin receptors and triggering a cascade of uncontrolled and unsustainable growth.[1][3] This leads to characteristic symptoms such as stem twisting (epinasty), leaf malformation, and eventual cell death, starving the plant of resources.[1][7]
-
Inherent Tolerance in Crops: Tolerant crops, such as peas, lack the specific enzymes required for this beta-oxidation conversion.[4] Consequently, the herbicide remains in its largely non-toxic butanoic acid form and the crop is spared from the disruptive effects of auxin overload.
The diagram below illustrates this critical divergence in metabolic pathways.
Caption: Metabolic fate of 4-(4-Chlorophenoxy)butanoic acid in susceptible vs. tolerant plants.
Section 2: Physicochemical Properties & Formulation
Understanding the physical and chemical properties of the active ingredient is crucial for proper formulation, storage, and application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | [8] |
| Molar Mass | ~214.64 g/mol | [8] |
| Appearance | Colorless crystals | [9] |
| Water Solubility | Low to moderate; varies with pH. (e.g., 48 mg/L at 25 °C for similar MCPB) | [4] |
| Organic Solvents | Readily soluble in acetone, ethanol, and diethyl ether. | [4][9] |
Formulation Insights: Due to its limited water solubility in its acidic form, 4-(4-Chlorophenoxy)butanoic acid is typically formulated as a more soluble salt (e.g., sodium, potassium, or amine salts) or as an ester. These formulations ensure stable mixing in spray tanks and enhance absorption by the plant. The choice of formulation can influence potency and volatility.
Section 3: Protocol for Greenhouse Efficacy and Selectivity Assessment
This protocol provides a framework for evaluating the dose-dependent efficacy and crop selectivity of 4-(4-Chlorophenoxy)butanoic acid under controlled conditions.
Objective: To determine the effective dose range for target weed control and confirm the safety margin for a tolerant crop species.
Workflow: The overall experimental process follows a structured path from hypothesis to conclusion.
Caption: Standard workflow for herbicide efficacy testing.
Materials:
-
Test Species:
-
Susceptible Weed: Common lambsquarters (Chenopodium album) or similar broadleaf weed.
-
Tolerant Crop: Pea (Pisum sativum).
-
-
Reagents: 4-(4-Chlorophenoxy)butanoic acid, appropriate solvent (e.g., acetone with a surfactant), deionized water.
-
Equipment: Greenhouse or growth chamber, pots, soil medium, analytical balance, volumetric flasks, calibrated spray chamber or track sprayer, plant labels.
Step-by-Step Methodology:
-
Plant Propagation:
-
Sow seeds of both test species in pots filled with a standard potting medium.
-
Grow plants in a controlled environment (e.g., 22-25°C, 16:8h light:dark cycle) until they reach the 3-4 true leaf stage. This ensures uniform plant size and developmental stage, which is critical for consistent results.
-
-
Preparation of Herbicide Solutions:
-
Prepare a concentrated stock solution (e.g., 10,000 ppm) of 4-(4-Chlorophenoxy)butanoic acid by dissolving it in a minimal amount of acetone containing a non-ionic surfactant (e.g., 0.1% v/v).
-
Perform serial dilutions with deionized water to create a range of application concentrations (e.g., 0, 50, 100, 250, 500, 1000 ppm). The '0' ppm solution (solvent + water) serves as the negative control.
-
-
Experimental Design:
-
Arrange plants in a randomized complete block design.
-
Assign at least 4-5 replicate pots per species for each treatment concentration. This replication is essential for statistical validity.
-
-
Application:
-
Calibrate the spray chamber to deliver a consistent volume (e.g., equivalent to 200 L/ha). Calibration ensures that each plant receives the precise intended dose.
-
Place plants in the chamber and apply the respective herbicide solutions evenly over the foliage.
-
-
Incubation and Data Collection:
-
Return plants to the growth chamber and observe them over a 14-21 day period.
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), rate herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the negative control.
-
Use the data to perform a regression analysis and determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each species. A high selectivity index (GR₅₀ of crop / GR₅₀ of weed) indicates a desirable safety margin.
-
Section 4: Field Application Protocol
Translating laboratory findings to the field requires careful planning and execution to ensure efficacy, crop safety, and environmental stewardship.
Pre-Application Checklist:
-
Weed & Crop Staging: Identify target weeds and ensure they are young and actively growing for optimal uptake.[10][11] Confirm the crop is within the recommended growth stage for tolerance.
-
Weather Conditions: Avoid application during high winds (>10-15 mph) to prevent drift.[12] Do not spray if rain is expected within 4-6 hours, as this can wash the product off the foliage.[11] Avoid application during periods of plant stress (drought, extreme heat).[10][11]
-
Equipment Calibration: Ensure spray nozzles are clean, uniform, and calibrated to deliver the correct volume per acre. Use nozzles that produce a coarse spray to minimize drift.[12]
Application Rates: Application rates will vary based on the target weed species, weed density, and crop. Always consult the product label for specific recommendations. A general guideline is provided below.
| Application Scenario | Water Volume (per acre) | Product Rate (Example) | Notes |
| Ground Boom Spray | 10 - 50 gallons | 1/4 to 1/2 gallon | Use higher water volumes for dense weed canopies.[10][12] |
| Knapsack Spray | 15 gallons / 150 sq. meters | See label | Ensure thorough coverage of all weeds.[10][11] |
Mixing and Application Procedure:
-
Fill the spray tank with half the required volume of water.
-
Begin agitation and add the required amount of the herbicide product.
-
If using tank mix partners, add them in the correct order (consult compatibility charts).
-
Add the remaining water to the tank and continue agitation until fully mixed.
-
Apply the spray mixture uniformly across the target area, maintaining a consistent speed and boom height.
-
Post-Application: Thoroughly clean the sprayer with a tank cleaner to prevent contamination and damage to subsequent crops.[10][12] Observe all label-specified re-entry intervals (REIs) and pre-harvest intervals (PHIs).
Section 5: Safety and Toxicology
Phenoxy herbicides are considered to have low to moderate acute toxicity.[4] However, proper handling and personal protective equipment (PPE) are mandatory.
| Toxicity Metric | Value (for similar compounds) | Species | Source |
| Acute Oral LD₅₀ | 2940 mg/kg | Rat | [13] |
| Acute Dermal LD₅₀ | 3775-9848 mg/kg | Rabbit | [13] |
| Eye Irritation | Strong corrosive effect | Rabbit | [13] |
| Skin Irritation | Corrosive effect | Rabbit | [13] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, long-sleeved shirts, long pants, socks, shoes, and protective eyewear.[10][11]
-
Handling: Avoid inhaling spray mist. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[10][12]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15-20 minutes.[10] For skin contact, wash immediately with soap and water.[10] If swallowed, seek immediate medical attention.[13]
References
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). MCPA. Retrieved from [Link]
-
BRANDT. (n.d.). Selective Herbicide. Retrieved from [Link]
-
Pernak, J., et al. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-CPA. Retrieved from [Link]
-
Wikipedia. (2023). 4-Chlorophenoxyacetic acid. Retrieved from [Link]
-
Willowood USA. (n.d.). Willowood Dicamba 4. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid. AERU. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). 4-CPA data sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). THE EFFECTS OF 4-CHLOROPHENOXYACETIC ACID PLANT GROWTH REGULATOR ON THE FRUIT SET, YIELD AND ECONOMIC BENEFIT OF GROWING TOMAT. Retrieved from [Link]
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Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]
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Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides. Retrieved from [Link]
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OSU Extension Service. (n.d.). How hormones and growth regulators affect your plants. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Retrieved from [Link]
-
CliniSciences. (n.d.). Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). Retrieved from [Link]
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Springer. (n.d.). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Retrieved from [Link]
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Amgrow. (n.d.). SUPERWAY DICAMBA-M SELECTIVE HERBICIDE. Retrieved from [Link]
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Oregon State University. (n.d.). 4.2 Plant Hormones – The Science of Plants. Retrieved from [Link]
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Application Note: Structural Confirmation of 4-(4-Chlorophenoxy)butanoic acid using ¹H and ¹³C NMR Spectroscopy
Abstract:
This application note provides a comprehensive guide to the structural confirmation of 4-(4-Chlorophenoxy)butanoic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines the theoretical basis for spectral interpretation, provides detailed, field-proven protocols for sample preparation and data acquisition, and presents a thorough analysis of the expected spectral data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for molecular structure elucidation.
Introduction
4-(4-Chlorophenoxy)butanoic acid is a synthetic compound with applications as an herbicide and as a precursor in the synthesis of pharmacologically active molecules, such as benzoxepin derivatives with sedative-hypnotic effects.[1] Given its roles in both agrochemical and pharmaceutical research, unambiguous confirmation of its molecular structure is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[2]
This document details the application of ¹H and ¹³C NMR spectroscopy for the structural verification of 4-(4-Chlorophenoxy)butanoic acid. The causality behind experimental choices, from solvent selection to acquisition parameters, is explained to ensure scientifically sound and reproducible results.
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. The absorption of radiofrequency energy can cause these nuclei to transition between spin states. The precise frequency at which a nucleus absorbs energy (its resonance frequency or chemical shift) is highly dependent on its local electronic environment.
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield it, leading to a lower chemical shift (upfield).[3] Aromatic protons typically resonate in the 6.5-8.5 ppm region, while the acidic proton of a carboxylic acid is highly deshielded and appears far downfield, around 9-12 ppm.[4][5] Carboxyl carbons in ¹³C NMR spectra absorb in the range of 165 to 185 ppm.[6]
-
Spin-Spin Coupling (J): The interaction between the magnetic fields of neighboring non-equivalent nuclei leads to the splitting of NMR signals.[7] This phenomenon, known as spin-spin coupling, provides valuable information about the connectivity of atoms in a molecule. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[7] The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring equivalent protons according to the n+1 rule.
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[8]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[9]
Materials:
-
4-(4-Chlorophenoxy)butanoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of 4-(4-Chlorophenoxy)butanoic acid into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a higher concentration (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[10][11]
-
Solvent Selection: Choose an appropriate deuterated solvent that completely dissolves the sample.[2] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its moderate polarity.[9] However, for carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and allows for the observation of the acidic proton, which may exchange with residual water in other solvents.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[9]
-
Homogenization: Gently vortex the vial until the sample is completely dissolved, ensuring a homogeneous solution.[9]
-
Filtration and Transfer: To remove any solid particles that could distort the magnetic field, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube. Cotton wool should be avoided as it can introduce impurities.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.
NMR Data Acquisition
The following parameters are suggested for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ or DMSO-d₆
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃ or DMSO-d₆
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Proton-decoupled
-
Spectral Width: 220 ppm
-
Temperature: 298 K
Data Analysis and Interpretation
The structure of 4-(4-Chlorophenoxy)butanoic acid with the expected proton and carbon numbering is shown below:
Caption: Molecular structure of 4-(4-Chlorophenoxy)butanoic acid.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | ~7.25 | Doublet | 2H | Aromatic Protons | Ortho to the chlorine atom, deshielded. Split by Hᵦ. |
| Hᵦ | ~6.85 | Doublet | 2H | Aromatic Protons | Ortho to the phenoxy group, shielded. Split by Hₐ. |
| Hₑ | ~4.00 | Triplet | 2H | -OCH₂- | Adjacent to the electronegative oxygen atom, deshielded. Split by H_f. |
| H_f | ~2.10 | Quintet | 2H | -CH₂- | In the middle of the aliphatic chain. Split by Hₑ and H_g. |
| H_g | ~2.50 | Triplet | 2H | -CH₂COOH | Alpha to the carbonyl group, deshielded. Split by H_f. |
| H_COOH | ~11-12 | Singlet (broad) | 1H | Carboxylic Acid Proton | Highly deshielded due to the carbonyl group and hydrogen bonding.[5][12] |
-
Aromatic Region: The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, which often appears as two doublets.[4] The protons ortho to the electron-withdrawing chlorine atom (Hₐ) will be downfield compared to the protons ortho to the electron-donating phenoxy group (Hᵦ).
-
Aliphatic Region: The methylene group attached to the phenoxy oxygen (Hₑ) is the most deshielded of the aliphatic protons. The methylene group alpha to the carbonyl (H_g) is also deshielded. The central methylene group (H_f) will appear as a more complex multiplet (a quintet if the coupling constants to Hₑ and H_g are similar).
-
Carboxylic Acid Proton: The signal for the carboxylic acid proton is typically broad and its chemical shift can be concentration-dependent.[6] It will disappear upon the addition of a drop of D₂O due to proton-deuterium exchange, which is a definitive test for its presence.[5]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C₁₁ | ~178 | C=O | Carbonyl carbon of the carboxylic acid, highly deshielded.[6] |
| C₆ | ~157 | Ar-C-O | Aromatic carbon attached to the oxygen, deshielded by the electronegative atom. |
| C₃ | ~129 | Ar-C-Cl | Aromatic carbon attached to the chlorine. |
| C₄, C₅ | ~126 | Ar-C-H | Aromatic carbons ortho to the chlorine. |
| C₁, C₂ | ~115 | Ar-C-H | Aromatic carbons ortho to the phenoxy group. |
| C₈ | ~67 | -OCH₂- | Aliphatic carbon attached to the phenoxy oxygen, deshielded. |
| C₁₀ | ~30 | -CH₂COOH | Aliphatic carbon alpha to the carbonyl group. |
| C₉ | ~24 | -CH₂- | Central aliphatic carbon. |
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen (C₆) will be the most downfield among the aromatic carbons, followed by the carbon attached to the chlorine (C₃).[13][14]
-
Aliphatic Carbons: The carbon attached to the phenoxy oxygen (C₈) is the most deshielded of the aliphatic carbons. The carbonyl carbon (C₁₁) is the most deshielded carbon in the entire molecule.[6]
Workflow and Logic Diagrams
The following diagram illustrates the workflow for the structural confirmation of 4-(4-Chlorophenoxy)butanoic acid using NMR spectroscopy.
Caption: Workflow for NMR-based structure confirmation.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the structural confirmation of 4-(4-Chlorophenoxy)butanoic acid. The characteristic chemical shifts, coupling patterns, and integration values observed in the ¹H NMR spectrum, in conjunction with the distinct chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the molecule. The protocols and data interpretation guidelines presented in this application note serve as a robust framework for researchers and scientists to confidently verify the structure of this and similar compounds.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of California, Riverside. (n.d.). NMR Sample Preparation.
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- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
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- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry.
- University of Calgary. (n.d.). Ch 13 - Coupling.
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- Unknown. (n.d.). Coupling constants for 1H and 13C NMR.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
- JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
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- Structure Elucidation of a Carboxylic Acid in Organic Chemistry. (2019, March 2). YouTube.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3048-3061.
- Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid.
- PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenoxy)butanoic acid 3547-07-7.
- Unknown. (n.d.). NMR Chemical Shifts.
- PubChemLite. (n.d.). 4-(4-chlorophenoxy)butanoic acid (C10H11ClO3).
- MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218368).
- NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
- SpectraBase. (n.d.). 13C NMR of Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-275.
- University College London. (n.d.). Chemical shifts.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
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Application Notes and Protocols for Determining the Herbicidal Efficacy of 4-(4-Chlorophenoxy)butanoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on conducting a whole-plant bioassay to determine the herbicidal efficacy of 4-(4-chlorophenoxy)butanoic acid (4-CPB or MCPB). As a synthetic auxin herbicide, 4-CPB's mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants.[1][2][3] This guide details the scientific principles, materials, step-by-step protocols, and data analysis required to generate reliable and reproducible dose-response data. The protocols are designed to be self-validating by explaining the rationale behind experimental choices and incorporating best practices for herbicide efficacy testing.
Introduction: The Scientific Rationale
4-(4-Chlorophenoxy)butanoic acid is a selective, systemic herbicide belonging to the phenoxycarboxylic acid chemical family.[4] Its selectivity primarily targets broadleaf (dicotyledonous) weeds, making it valuable in controlling such species in grass crops.[5] The herbicidal activity of 4-CPB stems from its structural similarity to the natural plant hormone auxin.[3][6] In susceptible plants, 4-CPB overwhelms the endogenous hormonal regulation, leading to a cascade of detrimental physiological effects, including epinasty (twisting of stems and petioles), leaf cupping, stem swelling, and ultimately, plant death due to metabolic disruption.[3][7]
A whole-plant bioassay is the gold standard for quantifying the biological activity of a herbicide under controlled conditions.[8] This method provides a direct measure of a compound's phytotoxicity by observing its effects on a living, sensitive indicator plant. The core of this bioassay is the establishment of a dose-response relationship, which is fundamental to understanding a herbicide's potency.[9][10] By exposing plants to a range of concentrations, we can determine the effective dose required to produce a specific level of response, most commonly the Growth Reduction 50 (GR₅₀). The GR₅₀ is the dose that causes a 50% reduction in plant growth (typically measured as biomass) compared to an untreated control.[11] This value is a critical metric for comparing the efficacy of different herbicides or formulations.
Principle of the Bioassay
This protocol is based on the principles outlined in internationally recognized guidelines for chemical testing, such as those from the Organisation for Economic Co-operation and Development (OECD), specifically aligning with the methodologies of the Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (Guideline 208) and the Vegetative Vigour Test (Guideline 227).[1][4][6][12]
The bioassay involves growing a sensitive indicator plant species from seed to a specific growth stage under controlled environmental conditions. The plants are then treated with a series of dilutions of 4-(4-chlorophenoxy)butanoic acid. After a defined incubation period, the herbicidal effect is quantified through both visual assessment of phytotoxicity symptoms and gravimetric measurement of plant biomass (fresh or dry weight). The resulting data are used to construct a dose-response curve, from which the GR₅₀ value is calculated using non-linear regression analysis.
Materials and Methods
Test Organism
The selection of a suitable plant species is critical for a sensitive and reproducible bioassay. An ideal indicator species should exhibit high sensitivity to synthetic auxin herbicides, have a rapid growth cycle, and show clear, quantifiable symptoms.
-
Recommended Primary Species: Tomato (Solanum lycopersicum) or Mustard (Brassica rapa var. pekinensis). These species are highly sensitive to auxin-mimicking herbicides and display characteristic injury symptoms.[13]
-
Alternative Species: Snap bean (Phaseolus vulgaris) or cucumber (Cucumis sativus) can also be used.[8][13]
Reagents and Consumables
-
4-(4-Chlorophenoxy)butanoic acid (analytical grade, >98% purity)
-
Acetone (ACS grade)
-
Surfactant (non-ionic, e.g., Tween® 20 or similar)
-
Distilled or deionized water
-
Potting medium (a consistent, sterile, and inert substrate is recommended, e.g., a mixture of sand, peat, and vermiculite)
-
Pots (e.g., 10 cm diameter plastic pots with drainage holes)
-
Plant trays
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spray chamber or cabinet with a nozzle capable of delivering a fine, uniform mist
-
Drying oven
Equipment
-
Growth chamber or greenhouse with controlled temperature, humidity, and lighting.
-
Analytical balance (accurate to 0.1 mg)
-
pH meter
-
Spray application equipment
Experimental Protocol
Plant Culture
-
Potting and Sowing: Fill pots with the selected potting medium. Sow 3-4 seeds of the chosen indicator species per pot at a depth of approximately 1 cm.
-
Germination and Growth Conditions: Place the pots in a growth chamber or greenhouse maintained at 22-25°C with a 16-hour light/8-hour dark photoperiod. Water the plants as needed to maintain consistent soil moisture.
-
Thinning: After emergence, thin the seedlings to one uniform, healthy plant per pot.
-
Growth Stage for Application: Allow the plants to grow until they reach the 2-3 true leaf stage. This is a stage of active growth where the plants are most susceptible to the herbicide.
Preparation of Herbicide Solutions
Causality: Accurate preparation of herbicide concentrations is paramount for a reliable dose-response curve. A stock solution is prepared in a solvent due to the low water solubility of the technical grade herbicide. A surfactant is added to the final spray solutions to improve the spreading and absorption of the herbicide on the leaf surface.
-
Stock Solution (e.g., 10,000 ppm):
-
Accurately weigh 100 mg of 4-(4-chlorophenoxy)butanoic acid.
-
Dissolve the herbicide in a small amount of acetone in a 10 mL volumetric flask.
-
Bring the flask to volume with acetone. This is your 10,000 ppm stock solution.
-
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create the desired test concentrations. A logarithmic series of at least 5-7 concentrations is recommended to adequately define the dose-response curve. An untreated control (sprayed with the carrier solution only) and a solvent control (if applicable) must be included.
| Treatment No. | Concentration (ppm) |
| 1 | 0 (Untreated Control) |
| 2 | 1 |
| 3 | 3 |
| 4 | 10 |
| 5 | 30 |
| 6 | 100 |
| 7 | 300 |
| 8 | 1000 |
Table 1: Example Concentration Range for 4-CPB Bioassay
-
Final Spray Solution Preparation: For each concentration, prepare the final spray solution by adding the appropriate volume of the stock dilution and a non-ionic surfactant (e.g., 0.1% v/v) to distilled water. The final concentration of acetone in the spray solution should be kept low (e.g., <1%) and consistent across all treatments, including the control.
Herbicide Application
-
Experimental Design: Arrange the pots in a randomized complete block design within the spray chamber and subsequently in the growth chamber. Include at least 4-5 replicate pots per treatment.
-
Application: Calibrate the sprayer to deliver a consistent volume per unit area. Apply the herbicide solutions to the foliage of the plants until runoff is just about to occur. Ensure uniform coverage of all plants within a treatment group.
-
Post-Application Care: After application, allow the foliage to dry before returning the plants to the growth chamber. Maintain the same controlled environmental conditions as during the initial growth phase.
Data Collection
Assessment Timing: Evaluate the plants 14-21 days after treatment (DAT).
-
Visual Assessment: Score each plant for phytotoxicity using a rating scale. This provides qualitative and semi-quantitative data on the herbicidal symptoms.
| Score | % Injury | Description of Symptoms (for Tomato/Mustard) |
| 0 | 0 | No visible effect. |
| 1 | 1-10 | Slight leaf malformation or cupping. |
| 2 | 11-25 | Moderate leaf cupping and slight petiole/stem twisting (epinasty). |
| 3 | 26-50 | Severe epinasty, leaf strapping, and noticeable stunting. |
| 4 | 51-90 | Severe stunting, chlorosis, and necrosis of new growth. |
| 5 | 91-100 | Plant death. |
Table 2: Visual Injury Rating Scale for Synthetic Auxin Herbicides
-
Biomass Measurement (Gravimetric):
-
Carefully cut the plant at the soil surface.
-
Measure the fresh weight of the above-ground biomass for each plant.
-
Place the biomass in a labeled paper bag and dry in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).
-
Measure the dry weight of the biomass. Dry weight is generally preferred as it is a more stable measure of plant growth.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the GR₅₀ value. This is achieved by fitting a non-linear regression model to the biomass data.
-
Data Transformation: Express the biomass of each treated plant as a percentage of the mean biomass of the untreated control plants.
-
% Growth Reduction = 100 - [ (Individual Plant Biomass / Mean Control Biomass) * 100 ]
-
-
Dose-Response Modeling: Plot the mean percent growth reduction against the logarithm of the herbicide concentration. Fit a four-parameter log-logistic model to the data. This model is widely used for herbicide dose-response curves.[14] The equation for the model is:
Y = c + { (d - c) / (1 + exp(b(log(x) - log(e)))) }
Where:
-
Y is the response (biomass)
-
x is the herbicide concentration
-
d is the upper limit (response at zero concentration)
-
c is the lower limit (response at infinite concentration)
-
e is the GR₅₀ (the dose causing 50% response)
-
b is the slope of the curve around the GR₅₀
-
-
Software for Analysis: Statistical software such as R (with the 'drc' package), SAS, or GraphPad Prism can be used to perform the non-linear regression and calculate the GR₅₀ and its confidence intervals.
Visualization of Workflows
Caption: Experimental workflow for the 4-CPB bioassay.
Caption: Data analysis workflow for GR50 determination.
Trustworthiness and Self-Validation
-
Positive Control: The inclusion of a range of herbicide concentrations that are known to be effective ensures that the bioassay system is responsive.
-
Negative Control: The untreated control group is essential for establishing the baseline for normal plant growth under the experimental conditions. Any adverse effects in this group would indicate environmental stress or other confounding factors.
-
Replication: The use of multiple replicates for each treatment group accounts for biological variability and increases the statistical power of the experiment.
-
Randomization: Randomizing the placement of the pots helps to mitigate any potential environmental gradients within the growth chamber.
-
Standardized Conditions: Maintaining consistent environmental conditions throughout the experiment is crucial for reproducibility.
References
-
OECD (2006), "Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test", OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link]
-
ResearchGate. (n.d.). Estimated GR50 (effective dose, 50% of biomass of control plants). Retrieved from [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose–response curves for several auxin-like substances in the maize coleoptile growth assay. Retrieved from [Link]
-
Todd, B. G., & Egan, J. F. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 76(11), 3619-3630. Retrieved from [Link]
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]
-
OECD. (2006), "Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test", OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link]
-
Virginia Cooperative Extension. (n.d.). Plant Injury From Herbicide Residue. Retrieved from [Link]
-
University of Missouri Extension. (n.d.). Herbicide Site of Action and Injury Symptoms. Retrieved from [Link]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
Bioassay. (n.d.). Introduction to dose-response. Retrieved from [Link]
-
ResearchGate. (2015). Use of Image Analysis to Assess Color Response on Plants Caused by Herbicide Application. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Retrieved from [Link]
-
The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]
-
ResearchGate. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Retrieved from [Link]
-
Miller, A. L., Tindall, K., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of visualized experiments : JoVE, (46), 2129. Retrieved from [Link]
-
Willenborg, C. J., & Johnson, E. N. (2005). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. Retrieved from [Link]
-
Onofri, A. (1997). BIOASSAY97: A new Excel VBA macro to perform statistical analyses on herbicide dose-response data. Italian Journal of Agrometeorology, 2(2), 27-33. Retrieved from [Link]
-
Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Retrieved from [Link]
-
Indian Society of Weed Science. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Retrieved from [Link]
-
PubMed Central. (2023). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
International Weed Science Society. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved from [Link]
-
SciSpace. (2023). Bioassay Techniques in Entomological Research. Retrieved from [Link]
-
JoVE. (2022). Bioassays for Monitoring Insecticide Resistance l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of bioassay techniques to herbicide investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Herbicide bioassay. Retrieved from [Link]
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Application Notes & Protocols: Formulation of 4-(4-Chlorophenoxy)butanoic Acid for Preclinical Research
Authored by: Senior Application Scientist, Advanced Research Solutions
Introduction
4-(4-Chlorophenoxy)butanoic acid, also known as 4-CPB, is a phenoxy herbicide belonging to the synthetic auxin class of compounds.[1][2] Its primary and well-documented mechanism of action involves mimicking natural plant hormones, leading to disruptions in protein synthesis and hormone balance, which results in abnormal plant growth.[2][3] While its herbicidal properties are established, emerging research interest lies in its potential applications beyond agriculture. Studies have pointed to its use as a precursor for synthesizing benzoxepin derivatives with sedative-hypnotic effects and have suggested possible utility in pharmaceutical research, including investigations into anti-inflammatory properties.[1][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation and handling of 4-(4-Chlorophenoxy)butanoic acid formulations for experimental use. The protocols herein are designed to ensure reproducibility, safety, and scientific validity in both in vitro and in vivo preclinical models.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is critical for accurate formulation and interpretation of experimental results.
Chemical Identity and Properties
The fundamental characteristics of 4-(4-Chlorophenoxy)butanoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(4-Chlorophenoxy)butanoic acid | [1] |
| Synonyms | 4-CPB | [1] |
| CAS Number | 3547-07-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molar Mass | 214.65 g/mol | [1] |
| Physical Form | Solid | |
| Appearance | White to slightly beige solid | [2] |
Solubility Profile
The solubility of 4-(4-Chlorophenoxy)butanoic acid and related phenoxy herbicides is a critical factor in solvent selection for stock and working solutions. Data for closely related analogs suggests poor aqueous solubility and good solubility in polar organic solvents.
| Solvent | Solubility Data (for related compounds) | Rationale for Use |
| Water | Low (e.g., 48 mg/L for MCPB at 25°C) | Primary vehicle for final aqueous dilutions; solubility is very limited. |
| Ethanol | Soluble (e.g., 150 g/L for MCPB) | A common, less toxic organic solvent for intermediate dilutions. |
| Acetone | Readily Soluble (e.g., 313 g/L for MCPB) | High solvating power, but higher volatility and potential for cell toxicity.[2][5] |
| Dimethyl Sulfoxide (DMSO) | High (Assumed based on structure) | Excellent solvent for creating high-concentration primary stocks due to its strong solvating power and miscibility with aqueous media. |
Note: Specific solubility data for 4-(4-Chlorophenoxy)butanoic acid is not widely published. The data for MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is provided as a structural analog to guide initial solvent screening.[2] Researchers should perform small-scale solubility tests to confirm optimal solvent choices.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7][8]
-
Light Sensitivity: Some related compounds are light-sensitive; therefore, storing in an amber vial or a dark location is recommended as a precaution.
-
Stock Solutions: Once dissolved, especially in solvents like DMSO, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Safety and Handling Precautions
4-(4-Chlorophenoxy)butanoic acid is classified with specific hazards that mandate careful handling to ensure personnel safety.
-
GHS Hazard Classification: The compound is designated with GHS pictograms for "Corrosive" and "Exclamation Mark," indicating serious eye damage and potential for being harmful or an irritant.[1]
-
Hazard Statements: Key hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[1]
Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6]
-
Skin Protection: Use a lab coat. Ensure exposed skin is not in contact with the compound.[7]
-
Ventilation: Handle the solid compound and concentrated solutions within a chemical fume hood to avoid inhalation of dust or aerosols.[8][9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[9]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7][9]
Formulation Protocols for Experimental Use
The following protocols provide step-by-step guidance for preparing formulations suitable for common research applications. The causality behind solvent choice and dilution strategy is to maximize compound solubility in a concentrated stock while minimizing solvent-induced artifacts in the final experimental system.
Protocol 3.1: Preparation of a 100 mM DMSO Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for primary stock solutions due to its high solvating capacity for a wide range of organic molecules and its high degree of miscibility with aqueous culture media and buffers. A high concentration (e.g., 100 mM) allows for minimal volumes to be used for subsequent dilutions, thereby reducing the final concentration of DMSO in the experiment to non-toxic levels (typically <0.5%).
Materials:
-
4-(4-Chlorophenoxy)butanoic acid (M.W. 214.65 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of 4-(4-Chlorophenoxy)butanoic acid required.
-
For 1 mL of a 100 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 214.65 g/mol × 1000 mg/g = 21.47 mg
-
-
Weighing: Accurately weigh 21.47 mg of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile tubes. Store at -20°C or -80°C in the dark.
Protocol 3.2: Preparation of Aqueous Working Solutions for In Vitro Assays
Rationale: In vitro experiments (e.g., cell culture assays) require the compound to be in an aqueous medium. This protocol uses a serial dilution method to prepare working solutions from the DMSO stock, ensuring the final DMSO concentration remains low to prevent cytotoxicity.
Workflow:
Caption: Workflow for preparing aqueous working solutions.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.
-
Intermediate Dilution: Prepare a high-concentration intermediate solution in your chosen aqueous medium (e.g., cell culture media, PBS). For example, to make a 1 mM solution, add 10 µL of the 100 mM stock to 990 µL of medium. Vortex gently to mix. This step is crucial to avoid precipitation that can occur when adding highly concentrated DMSO stock directly to a large aqueous volume.
-
Serial Dilutions: Perform a serial dilution from the 1 mM intermediate solution to achieve your desired final concentrations (e.g., 100 µM, 10 µM, 1 µM).
-
Vehicle Control: Prepare a vehicle control solution that contains the same final concentration of DMSO as your highest treatment concentration. This is essential to differentiate compound-specific effects from solvent effects.
-
Application: Add the final working solutions and the vehicle control to your experimental system.
Protocol 3.3: Formulation Considerations for In Vivo Administration
Rationale: In vivo formulations require careful consideration of the administration route, animal model, and potential toxicity of the vehicle. DMSO is often unsuitable for direct in vivo use at high concentrations. A suspension or solution in a biocompatible vehicle is typically required.
Common Vehicles & Considerations:
-
Aqueous Suspension with Surfactant:
-
Vehicle: Saline (0.9% NaCl) + 0.5-2% Tween® 80 or Cremophor® EL.
-
Method: The compound can be ground to a fine powder and suspended in the saline/surfactant mixture. Sonication may be required to create a homogenous suspension.
-
Best For: Oral gavage (p.o.) or intraperitoneal (i.p.) injection, where complete dissolution is not mandatory.
-
-
Oil-Based Solution:
-
Vehicle: Corn oil, sesame oil, or peanut oil.
-
Method: The compound is dissolved directly in the oil. Gentle heating and stirring may be necessary.
-
Best For: Subcutaneous (s.c.) or intramuscular (i.m.) injections, which allow for slow release.
-
-
Co-Solvent System:
-
Vehicle: A mixture of solvents, such as Saline:Ethanol:Cremophor® (e.g., in a 8:1:1 ratio).
-
Method: Dissolve the compound in the organic solvent first, then slowly add the aqueous components while vortexing.
-
Best For: Intravenous (i.v.) injection where a clear solution is mandatory, but requires extensive toxicity and stability testing.
-
Self-Validating Steps:
-
Homogeneity: Visually inspect the final formulation for uniformity. Suspensions should not have large aggregates. Solutions must be clear of any precipitate.
-
Stability: Check the formulation for stability over the intended period of use. Does the compound crash out of solution or settle rapidly after mixing?
-
Vehicle Control Group: In any in vivo experiment, a group of animals must be treated with the vehicle alone to account for any physiological effects of the formulation itself. This is a non-negotiable component of a well-designed study.
Mechanism of Action & Experimental Context
While new applications are being explored, the best-understood mechanism for 4-(4-Chlorophenoxy)butanoic acid is its action as a synthetic auxin in plants. This involves binding to auxin receptors, leading to downstream changes in gene expression that regulate growth. In susceptible plants, overstimulation of these pathways leads to uncontrolled growth and death.
Caption: Simplified pathway of synthetic auxin action in plants.
When designing experiments for non-agricultural purposes, researchers should consider if this hormone-mimicking activity could translate to animal systems. For example, investigating effects on nuclear receptors or pathways involved in cellular growth and inflammation could be a logical starting point.[4]
References
-
Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]
-
PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
NIST. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
Cole-Parmer. 4-Chlorophenoxyacetic acid, 98% Material Safety Data Sheet. [Link]
-
Angene Chemical. 4-(2-chlorophenoxy)butanoic acid Safety Data Sheet. [Link]
-
Stenutz. 4-(4-chloro-2-methylphenoxy)butanoic acid. [Link]
-
PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. [Link]
-
Wikipedia. MCPB. [Link]
-
CAS Common Chemistry. 4-(4-Chloro-2-methylphenoxy)butanoic acid. [Link]
-
ResearchGate. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]
-
Taylor & Francis Online. Chlorophenoxy herbicides – Knowledge and References. [Link]
-
NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]
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- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: Development and Characterization of Controlled Release Formulations for Phenoxy Herbicides
Audience: Researchers, scientists, and formulation development professionals in the agrochemical and material science fields.
Executive Summary: The Imperative for Advanced Herbicide Delivery
Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), have been mainstays in selective broadleaf weed control for decades.[1] Their efficacy is undeniable, but conventional formulations present significant environmental and agronomic challenges.[2][3] These challenges include rapid degradation, leaching into groundwater, volatilization, and potential damage to non-target crops, all of which necessitate higher application rates and increase ecological risk.[2][4][5][6]
Controlled Release Formulations (CRFs) offer a scientifically robust solution to these issues. By engineering a formulation to release the active ingredient (AI) over an extended period, we can maintain its concentration within an optimal therapeutic window.[2][3][7] This approach leads to a multitude of benefits:
-
Enhanced Environmental Profile: Reduced leaching and runoff significantly lower the contamination of water sources.[7][8]
-
Improved Efficacy: A prolonged period of activity can control successive flushes of weeds, reducing the total amount of herbicide needed per season.[2][9]
-
Increased Safety: Lower initial concentrations reduce the risk of phytotoxicity to crops and minimize applicator exposure.[7][8]
-
Economic Advantages: Fewer applications result in savings on labor, fuel, and material costs.[7]
This document provides a detailed guide to the principles, preparation, and characterization of two common CRF types for phenoxy herbicides: polymer matrix granules and encapsulated formulations. The protocols are designed to be foundational, providing a strong starting point for further innovation and optimization in your laboratory.
Foundational Mechanisms of Controlled Release
The release of an active ingredient from a CRF is typically governed by a combination of physical and chemical processes. Understanding these core mechanisms is critical for designing a formulation with a desired release profile. The primary mechanisms include desorption, diffusion, osmosis, and matrix dissolution or erosion.[2][3]
-
Diffusion: The movement of the herbicide from a region of high concentration (within the formulation) to a region of low concentration (the surrounding environment) through the carrier matrix. This is a fundamental process in most CRF systems.[10][11]
-
Matrix Erosion/Dissolution: The carrier material itself degrades or dissolves over time, releasing the entrapped herbicide. This is common for biodegradable polymer systems.[12][13]
-
Swelling: The polymer matrix absorbs water, swelling and opening channels through which the herbicide can diffuse out.[10][11]
Caption: Core mechanisms governing the release of Active Ingredients (AI) from a Controlled Release Formulation (CRF).
Formulation Strategies and Step-by-Step Protocols
The choice of formulation strategy depends on the physicochemical properties of the herbicide, the desired release profile, and the target application environment. Here, we detail two versatile and widely researched methods.
Strategy 1: Alginate-Clay Composite Hydrogel Granules
Principle of Causality: This method utilizes the ionic cross-linking of sodium alginate, a natural polysaccharide, by divalent cations (e.g., Ca²⁺) to form a hydrogel matrix that physically entraps the herbicide. Alginate is chosen for its biocompatibility, biodegradability, and ease of gelation.[2] Clay minerals, such as bentonite or montmorillonite, are incorporated as adjuvants.[8][14] Their high surface area and porous structure create a more tortuous path for the herbicide to diffuse through, thereby slowing the release rate and improving the mechanical strength of the granules.[8][15] The release is primarily controlled by the diffusion of the herbicide through the swollen hydrogel-clay matrix.
This protocol describes the preparation of spherical granules via ionotropic gelation.
Materials:
-
Sodium Alginate (medium viscosity)
-
Bentonite powder
-
2,4-Dichlorophenoxyacetic acid (2,4-D) sodium salt
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Syringe with needle (e.g., 21-gauge) or peristaltic pump
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
Drying oven
Step-by-Step Methodology:
-
Prepare the Alginate-Herbicide Slurry:
-
In a 250 mL beaker, dissolve 2.0 g of sodium alginate in 100 mL of deionized water with vigorous stirring. This may take several hours. Rationale: A homogenous polymer solution is crucial for uniform granule formation.
-
Once fully dissolved, add 4.0 g of bentonite powder and continue stirring for 1 hour to ensure uniform dispersion. Rationale: Proper clay dispersion is key to creating a tortuous diffusion path for the herbicide.
-
Add 1.0 g of 2,4-D sodium salt to the slurry and stir until completely dissolved.
-
-
Prepare the Cross-linking Solution:
-
In a separate 500 mL beaker, dissolve 2.0 g of calcium chloride in 200 mL of deionized water. Stir until clear. Rationale: The Ca²⁺ ions will displace the Na⁺ ions on the alginate chains, causing the polymer to cross-link and form a solid gel.
-
-
Form the Granules (Ionotropic Gelation):
-
Place the beaker with the CaCl₂ solution on a magnetic stirrer set to a gentle mixing speed (e.g., 150 rpm).
-
Draw the alginate-herbicide slurry into a syringe.
-
Position the syringe tip approximately 10-15 cm above the surface of the CaCl₂ solution.
-
Add the slurry dropwise into the cross-linking solution. Spherical beads will form instantly upon contact. Rationale: The drop height and needle gauge influence the size and sphericity of the granules. Gentle agitation of the CaCl₂ bath prevents the newly formed granules from agglomerating.
-
-
Cure and Harvest the Granules:
-
Allow the formed granules to cure in the CaCl₂ solution for at least 30 minutes with continued gentle stirring to ensure complete cross-linking.
-
Collect the granules by vacuum filtration using a Buchner funnel.
-
Wash the collected granules three times with 50 mL portions of deionized water to remove any unreacted CaCl₂ and surface-adsorbed herbicide. Rationale: This washing step is critical for accurate release studies, as it removes the "burst release" fraction.
-
-
Dry the Granules:
-
Spread the washed granules on a petri dish or tray.
-
Dry them in an oven at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved (typically 24-48 hours). Rationale: Over-drying at high temperatures can degrade the herbicide or cause the granules to crack. Drying to a constant weight is a key self-validating step to ensure reproducibility.
-
Caption: Experimental workflow for the preparation of alginate-based controlled release herbicide granules.
Strategy 2: Microencapsulation via Interfacial Polymerization
Principle of Causality: This technique creates a core-shell structure where the herbicide (core) is enveloped by a thin, solid polymer membrane (shell).[16][17] The process, known as interfacial polycondensation, occurs at the interface of two immiscible liquids (typically an oil-in-water emulsion).[18] One monomer is dissolved in the dispersed oil phase (containing the herbicide), and a complementary monomer is dissolved in the continuous aqueous phase. Polymerization occurs rapidly at the oil-water interface, forming a capsule wall.[18] Polyurea and polyurethane are common shell materials due to their robustness and variable permeability.[17][18] The release rate is governed by the diffusion of the herbicide through this polymer shell, the thickness and cross-link density of which can be precisely controlled.[19]
This protocol describes the formation of polyurea microcapsules containing an oil-soluble form of 2,4-D.
Materials:
-
2,4-D Isooctyl Ester (oil-soluble active ingredient)
-
Aromatic solvent (e.g., Solvesso™ 100)
-
Polymethylene polyphenylisocyanate (PAPI) - (Monomer for oil phase)
-
Ethylene diamine (EDA) - (Monomer for aqueous phase)
-
Polyvinyl alcohol (PVA) or other protective colloid
-
Deionized Water
-
High-shear homogenizer (e.g., Silverson or Ultra-Turrax)
-
Overhead mechanical stirrer
-
pH meter and Sodium Hydroxide (NaOH) solution (1 M)
Step-by-Step Methodology:
-
Prepare the Organic (Oil) Phase:
-
In a glass beaker, mix 30 g of 2,4-D isooctyl ester with 10 g of the aromatic solvent.
-
Add 5.0 g of PAPI to this mixture and stir until a homogenous solution is formed. This is your discontinuous oil phase. Rationale: PAPI is the isocyanate source that will react with the amine to form the polyurea wall.
-
-
Prepare the Aqueous (Water) Phase:
-
In a larger beaker, dissolve 1.0 g of PVA in 100 mL of deionized water. Heat gently if necessary to aid dissolution. This is your continuous aqueous phase. Rationale: PVA acts as a protective colloid, stabilizing the oil droplets during emulsification and preventing them from coalescing before the shell wall can form.
-
-
Form the Emulsion:
-
Place the aqueous phase under a high-shear homogenizer.
-
Slowly add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 5000-8000 rpm).
-
Continue homogenization for 5-10 minutes until a stable, fine oil-in-water emulsion is formed. The desired droplet size is typically less than 50 µm. Rationale: The homogenization speed and time are critical parameters that control the final capsule size. Smaller droplets result in smaller microcapsules.
-
-
Initiate Interfacial Polymerization:
-
Transfer the emulsion to a reaction vessel equipped with an overhead mechanical stirrer set to moderate agitation (e.g., 300 rpm).
-
Prepare a dilute aqueous solution of the amine monomer by dissolving 2.0 g of ethylene diamine in 20 mL of water.
-
Slowly add the ethylene diamine solution to the stirring emulsion. The polymerization reaction will begin immediately at the oil-water interface. Rationale: EDA is the polyfunctional amine that reacts with the isocyanate groups of PAPI. Adding it slowly ensures controlled wall formation.
-
-
Cure the Microcapsules:
-
Allow the reaction to proceed for 2-3 hours at room temperature with continuous stirring.
-
Optionally, the temperature can be raised to 50-60°C for the final hour to drive the reaction to completion. Rationale: Curing ensures a robust and fully formed polymer shell, which is essential for controlling the release rate.
-
-
Finalize the Formulation:
-
After curing, cool the suspension to room temperature.
-
The resulting product is a suspension of microcapsules in water (a suspension concentrate or CS formulation). It can be stored and used in this form. Self-Validation: A sample should be viewed under a light microscope to confirm the formation of discrete, spherical core-shell capsules.
-
Formulation Characterization and Performance Evaluation
Once a CRF is synthesized, its physical and chemical properties must be rigorously characterized to ensure quality, consistency, and predictable performance.
Herbicide Loading and Encapsulation Efficiency
Principle: These two parameters quantify the amount of herbicide successfully incorporated into the formulation.
-
Loading Capacity (LC %): The weight percentage of the herbicide relative to the total weight of the CRF.
-
Encapsulation Efficiency (EE %): The percentage of the initial amount of herbicide used that is successfully encapsulated within the final formulation.
-
Accurately weigh a sample of dried granules (e.g., 100 mg).
-
Place the sample in a beaker and add a solution that will dissolve the alginate matrix (e.g., 50 mL of a 5% w/v sodium citrate or EDTA solution).
-
Stir this mixture for several hours until the granules are completely disintegrated and the 2,4-D is released into the solution.
-
Filter the resulting solution to remove any insoluble clay particles.
-
Quantify the concentration of 2,4-D in the filtrate using a suitable analytical method, such as the HPLC protocol described below (Protocol 5).
-
Calculate LC% and EE% using the following equations:
-
LC (%) = (Mass of Herbicide in Granules / Total Mass of Granules) x 100
-
EE (%) = (Mass of Herbicide in Granules / Initial Mass of Herbicide Used) x 100
-
In Vitro Herbicide Release Kinetics
Principle of Causality: Release kinetic studies measure the rate and extent of herbicide release from the formulation into a surrounding aqueous medium over time.[8][14] This is a critical assay for predicting the formulation's performance in the field. A static immersion test is a simple and effective method for this evaluation.[8] The release profile is influenced by factors such as pH and temperature, which should be controlled to mimic environmental conditions.[2][14]
-
Accurately weigh a known amount of the CRF (e.g., 200 mg of granules).
-
Place the sample into a flask or bottle containing a known volume of release medium (e.g., 100 mL of deionized water or a pH-buffered solution).
-
Store the flasks in a temperature-controlled environment (e.g., a 25°C incubator or water bath) without agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 96 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume (sink conditions).
-
Analyze the concentration of 2,4-D in each aliquot using a calibrated analytical method (Protocol 5).
-
Calculate the cumulative percentage of herbicide released at each time point, correcting for the removed sample volume and previously released amounts.
-
Plot the cumulative percentage of herbicide released versus time to obtain the release profile.
Data Presentation and Kinetic Modeling:
The quantitative data from the release study should be summarized in a table for clarity.
| Time (hours) | Concentration (µg/mL) | Cumulative Release (%) |
| 0 | 0 | 0 |
| 1 | 15.2 | 7.6 |
| 4 | 38.8 | 19.4 |
| 8 | 61.4 | 30.7 |
| 24 | 110.6 | 55.3 |
| 48 | 145.2 | 72.6 |
| 96 | 170.8 | 85.4 |
| Table 1: Example of release data for a hypothetical 2,4-D CRF (assuming 200 mg of granules with 10% loading in 100 mL). |
The release data can be fitted to various mathematical models to elucidate the underlying release mechanism.[10][20]
Caption: Workflow for analyzing in vitro release data to determine the primary release mechanism.
Analytical Quantification of Phenoxy Herbicides
Principle: Accurate and reliable quantification of the phenoxy herbicide is the cornerstone of formulation development and characterization. High-Performance Liquid Chromatography (HPLC) with UV detection is a common, robust, and accessible method for this purpose.[21][22] For more complex matrices or lower detection limits, LC-MS/MS provides superior sensitivity and selectivity.[23][24]
This protocol provides a starting point for the analysis of 2,4-D in aqueous samples from loading and release studies. Method optimization will be required.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (acidified with 0.1% phosphoric or formic acid), for example, 60:40 (v/v) Acetonitrile:Water. Rationale: The acidic modifier ensures the carboxylic acid group of 2,4-D is protonated, leading to better retention and peak shape on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 280 nm (or the λmax for 2,4-D under the mobile phase conditions).
-
Quantification: Based on a standard calibration curve prepared using known concentrations of a 2,4-D analytical standard. The curve must demonstrate linearity (R² > 0.995) across the expected concentration range of the samples.
Conclusion and Future Perspectives
The development of controlled release formulations for phenoxy herbicides represents a significant step towards more sustainable and efficient weed management.[2][25] The protocols detailed herein for alginate-clay granules and polyurea microcapsules provide robust and adaptable platforms for researchers. By systematically characterizing herbicide loading, release kinetics, and efficacy, scientists can tailor formulations to specific environmental conditions and agricultural needs.
The future of this field is moving towards even more sophisticated systems. Nano-encapsulation, for instance, offers the potential for improved plant uptake and even more precise release control.[3][9] Furthermore, the development of "smart" or stimuli-responsive materials that release their payload in response to specific triggers (e.g., soil pH, moisture, or the presence of specific enzymes secreted by weeds) holds immense promise for the next generation of targeted and environmentally benign crop protection solutions.
References
-
Taylor & Francis Online. (n.d.). The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability. Retrieved from [Link]
-
Plant Protection Research. (n.d.). CONTROLLED RELEASE FORMULATIONS OF ATRAZINE PRODUCED BY TUMBLING AGGLOMERATION. Retrieved from [Link]
-
Mutlu, M., Kartal, A. M., Ercan, M. T., & Gürer, M. (1997). Investigation of Controlled Release Kinetics of Radiolabelled Herbicides Immobilized in Various Polymer Matrices and Their Application To Culture Plants and Weed I. Preparation of Polymer Matrices and Investigation of Release Kinetics in Aqueous Media. TURKISH JOURNAL OF AGRICULTURE AND FORESTRY, 21(3). Retrieved from [Link]
-
PubMed Central. (n.d.). The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability. Retrieved from [Link]
-
SciSpace. (2024). Controlled release herbicide formulation for effective weed control efficacy. Retrieved from [Link]
- Google Patents. (n.d.). WO2015059580A1 - Controlled release formulations of herbicides.
-
EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Agilent. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]
-
ikprress.org. (n.d.). Controlled Release Pesticides Formulations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Retrieved from [Link]
-
ResearchGate. (2024). Controlled release herbicide formulation for effective weed control efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Controlled-release Formulations of Trifluralin Herbicide by Interfacial Polymerization as a Tool for Environmental Hazards. Retrieved from [Link]
-
IROST. (n.d.). Controlled Release of Herbicides Using Nano-Formulation: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Controlled release agrochemicals formulations: A review. Retrieved from [Link]
-
Beyond Pesticides. (2022). Weed Killer Use Destroys Soil Life and Ecosystems, Paper Finds. Retrieved from [Link]
-
oapub.org. (n.d.). Characterization and Evaluation of the Release Kinetics of a Model Poorly Water-Soluble and Low Dose Drug from Matrix Tablets Composed of Blends of Swellable and Erodible Polymers. Retrieved from [Link]
-
AZoCleantech. (n.d.). How are Herbicides Affecting the Environment? Retrieved from [Link]
-
sustainable-weed-management.info. (n.d.). Controlled Release Herbicide Formulation for Effective Weed Control Efficacy. Retrieved from [Link]
-
Hindawi. (n.d.). Drug Release Kinetics from Polymer Matrix through Fractal Approximation of Motion. Retrieved from [Link]
-
Applied Ecology and Environmental Research. (2021). ENVIRONMENTAL IMPACTS OF HERBICIDE TOLERANT CROPS AND GLYPHOSATE-BASED HERBICIDES – A REVIEW. Retrieved from [Link]
-
ocw.tmu.edu.tw. (n.d.). 4. Chemically Controlled Release Systems (Erosion and Polymer–Drug Conjugate). Retrieved from [Link]
-
NIH. (n.d.). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. Retrieved from [Link]
-
ijpras.com. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. Retrieved from [Link]
-
MDPI. (n.d.). Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. Retrieved from [Link]
- Google Patents. (n.d.). WO2019008341A1 - Encapsulated pesticide.
- Google Patents. (n.d.). CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine.
-
I-Chemicals-J-Phenoxy Herbicides-2. (n.d.). The Production of Phenoxy Herbicides. Retrieved from [Link]
-
Googleapis.com. (n.d.). ENCAPSULATION OF HERBICIDES TO REDUCE CROP INJURY - European Patent Office - EP 2395843 B1. Retrieved from [Link]
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- 19. WO2015059580A1 - Controlled release formulations of herbicides - Google Patents [patents.google.com]
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- 25. Controlled Release Herbicide Formulation for Effective Weed Control Efficacy – Sustainable Weed Management [sustainableweedmanagement.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-(4-Chlorophenoxy)butanoic acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The information provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(4-Chlorophenoxy)butanoic acid?
The most prevalent and reliable method for synthesizing 4-(4-Chlorophenoxy)butanoic acid is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-chlorophenol (the nucleophile) reacts with an alkyl halide, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.
Q2: What are the critical reaction parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis with minimal impurities:
-
Base Selection: A moderately strong base like sodium hydroxide or potassium carbonate is typically used to deprotonate the 4-chlorophenol. The choice and stoichiometry of the base are critical to ensure complete formation of the phenoxide.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is generally preferred to facilitate the S(_N)2 reaction.
-
Temperature: The reaction temperature should be carefully controlled. Elevated temperatures can lead to side reactions and the formation of impurities. Heating at a moderate temperature (e.g., 60-80 °C) is often sufficient.[1]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q3: What are the expected physical and spectroscopic properties of pure 4-(4-Chlorophenoxy)butanoic acid?
Pure 4-(4-Chlorophenoxy)butanoic acid is typically a solid at room temperature. Key identifiers include its molecular formula, C₁₀H₁₁ClO₃, and a molar mass of approximately 214.65 g/mol .[2] Spectroscopic data is vital for characterization. For instance, in ¹H NMR spectroscopy, one would expect to see characteristic signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the carboxylic acid proton.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 4-(4-Chlorophenoxy)butanoic acid.
Problem 1: Low yield of the desired product.
Possible Cause 1: Incomplete reaction.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
-
Troubleshooting Steps:
-
Monitor the reaction: Use TLC to track the consumption of the starting materials. The reaction is complete when the starting material spots are no longer visible.
-
Optimize reaction conditions: If the reaction is sluggish, consider increasing the temperature in small increments (e.g., 10 °C) or extending the reaction time. Ensure vigorous stirring to maintain a homogeneous mixture.
-
Possible Cause 2: Inefficient extraction of the product.
-
Explanation: The product may not have been fully extracted from the aqueous layer into the organic solvent during the work-up procedure.
-
Troubleshooting Steps:
-
Adjust pH: Ensure the aqueous layer is sufficiently acidified (pH ~2) with an acid like HCl before extraction to protonate the carboxylate and make the product more soluble in the organic solvent.[3]
-
Multiple extractions: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize the recovery of the product.[3]
-
Salting out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and enhance its partitioning into the organic layer.
-
Problem 2: Presence of unreacted 4-chlorophenol in the final product.
-
Explanation: This is a common impurity and indicates either an incomplete reaction or the use of an excess of 4-chlorophenol.
-
Troubleshooting & Purification Protocol:
-
Stoichiometry Check: Re-evaluate the molar ratios of your reactants. A slight excess of the alkylating agent (e.g., ethyl 4-bromobutanoate) can help drive the reaction to completion.
-
Base Wash: During the work-up, wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide.[3][4] This will deprotonate the acidic 4-chlorophenol, forming the water-soluble sodium 4-chlorophenoxide, which will then partition into the aqueous layer. The desired product, being a carboxylic acid, will also react but can be recovered by subsequent acidification.
-
Column Chromatography: If the basic wash is insufficient, purification by column chromatography on silica gel can effectively separate the more polar 4-chlorophenol from the desired product.[5]
-
Problem 3: Identification of a byproduct with a similar mass to the product.
Possible Cause: Formation of an isomeric impurity.
-
Explanation: While O-alkylation is the desired pathway in the Williamson ether synthesis, C-alkylation of the phenoxide can occur as a side reaction, leading to the formation of an isomeric byproduct. The likelihood of this side reaction increases with factors like the nature of the solvent and counter-ion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Analytical Approach:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm if the impurity has the same molecular formula as the desired product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural elucidation. The aromatic region of the ¹H NMR spectrum will be significantly different for a C-alkylated product compared to the O-alkylated product.
Mitigation Strategies:
-
Solvent Choice: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[6]
-
Counter-ion: The choice of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Purification: Careful column chromatography can often separate the desired O-alkylated product from the C-alkylated isomer.
Problem 4: The final product is an oil instead of a solid.
Possible Cause 1: Presence of residual solvent.
-
Explanation: Even after rotary evaporation, residual high-boiling solvents like DMF can remain, causing the product to be an oil.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvent.
-
Azeotropic Removal: Dissolve the oily product in a low-boiling solvent like dichloromethane or ethyl acetate and re-evaporate. This can help to azeotropically remove the higher-boiling solvent.
-
Possible Cause 2: Presence of impurities.
-
Explanation: The presence of unreacted starting materials or byproducts can lower the melting point of the final product, causing it to be an oil or a low-melting solid.
-
Troubleshooting Steps:
-
Purification: Recrystallization from a suitable solvent system is a highly effective method for purifying solid organic compounds and can often induce crystallization. Common solvents for recrystallization of carboxylic acids include ethanol/water or ethyl acetate/hexane mixtures.
-
Analytical Purity Check: Analyze the oily product by TLC or HPLC to identify the impurities present.[7] This will guide the choice of an appropriate purification method.
-
Quantitative Data Summary
| Parameter | 4-(4-Chlorophenoxy)butanoic acid | 4-Chlorophenol (Impurity) | Ethyl 4-bromobutanoate (Starting Material) |
| Molecular Weight ( g/mol ) | 214.65[2] | 128.56 | 211.07 |
| Melting Point (°C) | ~136-139 | 42-44 | N/A (Liquid) |
| Boiling Point (°C) | Decomposes | 220 | 218-220 |
| Solubility | Soluble in ether, acetone, ethanol[8] | Soluble in water, ethanol, ether | Soluble in organic solvents |
Experimental Protocols
Protocol 1: General Synthesis of 4-(4-Chlorophenoxy)butanoic acid
-
To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Hydrolyze the crude ester using a solution of sodium hydroxide in a mixture of ethanol and water.
-
After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the desired product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 4-(4-Chlorophenoxy)butanoic acid in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Logical Relationships in Synthesis and Purification
Caption: Overview of the synthesis and purification workflow.
References
-
Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]
-
PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]
-
International Labmate. Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. [Link]
-
University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
-
Amerigo Scientific. 4-(4-Chlorophenoxy)butanoic acid. [Link]
-
Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. [Link]
-
PrepChem. Synthesis of ethyl 4-(3-bromophenoxy)butyrate. [Link]
-
NIST. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
PubChemLite. 4-(4-chlorophenoxy)butanoic acid (C10H11ClO3). [Link]
-
ResearchGate. (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]
- Google Patents.
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
-
PubChem. (4-Chlorophenoxy)acetic acid. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. γ-Butyrolactone. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (PDF) Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
DEA Diversion Control Division. Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit. [Link]
-
Taylor & Francis Online. Gamma-butyrolactone and 1,4-butanediol: abused analogues of gamma-hydroxybutyrate. [Link]
-
PubMed. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. [Link]
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- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-(4-Chlorophenoxy)butanoic Acid in Aqueous Solution
Welcome to the technical support center for the degradation of 4-(4-Chlorophenoxy)butanoic acid (4-CPBA) in aqueous solutions. This guide is designed for researchers, scientists, and professionals in drug development and environmental science who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles for the degradation of chlorophenoxyalkanoic acids.
While specific literature on 4-CPBA degradation is limited, the principles governing the breakdown of structurally similar herbicides such as 2,4-D and MCPA provide a strong foundation for experimental design and troubleshooting. This guide synthesizes that knowledge to address the unique challenges you may face.
Part 1: Troubleshooting Experimental Setups
This section addresses common issues encountered during the degradation of 4-CPBA using various techniques.
Inconsistent Degradation Rates in Photodegradation Experiments
Question: My photodegradation experiments with 4-CPBA are showing highly variable results. What could be the cause?
Answer: Inconsistent degradation rates in photocatalysis are often multifactorial. Here’s a systematic approach to troubleshooting:
-
Light Source Instability: The intensity and wavelength of your UV lamp can fluctuate with age and temperature.
-
Causality: The rate of photocatalytic degradation is directly proportional to the photon flux at the activating wavelength. Any variation in light intensity will lead to inconsistent generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are the primary drivers of degradation.[1]
-
Solution:
-
Lamp Warm-up: Always allow your UV lamp to warm up for at least 30 minutes to reach a stable output before starting an experiment.
-
Actinometry: Periodically perform chemical actinometry to quantify the photon flux of your system. This provides a reliable measure of the light intensity reaching your sample.
-
Lamp Replacement: UV lamps have a finite lifespan. Refer to the manufacturer's specifications and replace the lamp as recommended.
-
-
-
Matrix Effects: The composition of your aqueous solution can significantly impact photodegradation.
-
Causality: Dissolved organic matter (DOM), inorganic ions (e.g., carbonate, bicarbonate, chloride), and suspended solids can act as scavengers of hydroxyl radicals or compete for photons, thereby reducing the efficiency of 4-CPBA degradation.[2]
-
Solution:
-
Use High-Purity Water: For initial experiments, use ultrapure water to establish a baseline degradation rate.
-
Characterize Your Matrix: If working with environmental water samples, characterize the water quality parameters (pH, TOC, major ions).
-
Control for Scavenging: Conduct experiments with known concentrations of potential scavengers to understand their impact on your system.
-
-
-
pH Fluctuations: The pH of the solution can influence both the surface charge of the photocatalyst and the speciation of 4-CPBA.
-
Causality: The point of zero charge (pzc) of common photocatalysts like TiO2 is around pH 6.5. At pH values below the pzc, the catalyst surface is positively charged, favoring the adsorption of anionic species. 4-CPBA is a carboxylic acid and will be deprotonated (anionic) at pH values above its pKa. Optimal adsorption is crucial for efficient degradation.
-
Solution:
-
Buffer Your Solution: Use a non-interfering buffer system to maintain a constant pH throughout the experiment.
-
Optimize pH: Conduct a series of experiments at different pH values to determine the optimal condition for 4-CPBA degradation in your specific system.
-
-
Low Mineralization Efficiency in Advanced Oxidation Processes (AOPs)
Question: I am achieving good degradation of the parent 4-CPBA molecule, but the Total Organic Carbon (TOC) removal is very low. How can I improve mineralization?
Answer: Incomplete mineralization is a common challenge in AOPs, indicating the formation of stable organic intermediates.[3][4]
-
Insufficient Oxidant Dose: The concentration of oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) may be insufficient to completely oxidize the intermediates.
-
Causality: AOPs proceed through a series of oxidation steps. While the initial attack on 4-CPBA may be rapid, subsequent intermediates, such as chlorinated phenols and short-chain carboxylic acids, can be more resistant to oxidation and require a sustained presence of powerful oxidants like •OH.[3]
-
Solution:
-
Stoichiometric Calculation: Calculate the theoretical oxidant demand for complete mineralization of your initial 4-CPBA concentration. Use this as a starting point for optimization.
-
Incremental Dosing: Instead of a single initial dose, add the oxidant incrementally throughout the experiment to maintain a steady concentration of reactive species.
-
Monitor Residual Oxidant: Use analytical methods to measure the residual concentration of H₂O₂ or O₃ to ensure it is not being prematurely consumed.
-
-
-
Formation of Recalcitrant Byproducts: The degradation pathway may lead to the formation of compounds that are highly resistant to further oxidation.
-
Causality: The cleavage of the ether bond in 4-CPBA can lead to the formation of 4-chlorophenol, which can then be further oxidized to chlorinated catechols and hydroquinones.[3] These aromatic intermediates can subsequently polymerize or form short-chain carboxylic acids like oxalic acid, which can be difficult to mineralize.[3]
-
Solution:
-
Hybrid Processes: Couple your primary AOP with another treatment method. For example, a photo-Fenton process can be highly effective at mineralizing carboxylic acids that are resistant to other AOPs.[1]
-
pH Adjustment: Adjusting the pH can alter the degradation pathway and the stability of intermediates. For instance, the photo-Fenton process is most effective under acidic conditions (pH 2.5-3.5).[2]
-
Intermediate Identification: Use techniques like HPLC-MS or GC-MS to identify the major intermediates.[3][5] Understanding the byproducts will help you tailor the treatment strategy.
-
-
Poor Reproducibility in Microbial Degradation Studies
Question: My microbial culture shows good degradation of 4-CPBA in some batches but fails in others. What could be the reason?
Answer: Microbial degradation is sensitive to a variety of environmental and biological factors.
-
Substrate Toxicity: High concentrations of 4-CPBA or its degradation intermediates can be toxic to the microbial consortium.
-
Causality: While some microorganisms can utilize 4-CPBA as a carbon source, high initial concentrations can inhibit key metabolic enzymes.[6] Additionally, the formation of intermediates like 4-chlorophenol can be more toxic than the parent compound.[7]
-
Solution:
-
Acclimatization: Gradually acclimate your microbial culture to increasing concentrations of 4-CPBA.
-
Fed-Batch Culture: Use a fed-batch approach to maintain a low but consistent concentration of the substrate.
-
Toxicity Assays: Conduct toxicity assays to determine the inhibitory concentration (IC50) of 4-CPBA and its expected intermediates for your microbial culture.
-
-
-
Nutrient Limitation: The growth and metabolic activity of the microorganisms may be limited by the availability of essential nutrients.
-
Causality: Microbial degradation is an enzymatic process that requires not only a carbon source but also nitrogen, phosphorus, and other trace elements for cell growth and maintenance.[6]
-
Solution:
-
Optimize Medium Composition: Ensure your culture medium contains a balanced ratio of carbon, nitrogen, and phosphorus (e.g., a C:N:P ratio of 100:10:1).
-
Supplement with Yeast Extract: A small amount of yeast extract can provide essential vitamins and growth factors.
-
-
-
Loss of Catabolic Plasmids: The genes responsible for the degradation of xenobiotics like 4-CPBA are often located on plasmids, which can be lost under non-selective conditions.
-
Causality: In the absence of the selective pressure of the target compound, bacteria may lose plasmids that are not essential for survival in a nutrient-rich medium.
-
Solution:
-
Maintain Selective Pressure: When not in use for experiments, maintain your microbial culture in a medium containing a low concentration of 4-CPBA to ensure the retention of degradative capabilities.
-
Cryopreservation: Store aliquots of your acclimated culture at -80°C or in liquid nitrogen for long-term preservation of the desired traits.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(4-Chlorophenoxy)butanoic acid?
A1: Based on studies of similar chlorophenoxy herbicides, the degradation of 4-CPBA is expected to proceed through several key steps. The initial attack can occur at the ether linkage, the carboxylic acid group, or the aromatic ring.
-
Ether Bond Cleavage: This is a common initial step in many degradation processes, leading to the formation of 4-chlorophenol and γ-butyrolactone or related C4 compounds.[3]
-
Hydroxylation of the Aromatic Ring: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. This can be followed by ring cleavage.
-
Side-Chain Oxidation: The butanoic acid side chain can undergo β-oxidation, similar to fatty acid metabolism in some microbial pathways.[8] This would shorten the side chain, potentially leading to the formation of 4-chlorophenoxyacetic acid.
-
Dechlorination: The removal of the chlorine atom from the aromatic ring is a crucial step for complete detoxification and can occur either early or late in the degradation pathway.[7]
Q2: Which analytical method is best for monitoring the degradation of 4-CPBA and its byproducts?
A2: A combination of analytical techniques is generally recommended for a comprehensive understanding of the degradation process.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the parent 4-CPBA compound.[1][5] A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for identifying and quantifying the polar intermediates formed during degradation, such as hydroxylated derivatives and short-chain carboxylic acids.[3][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying more volatile intermediates, such as 4-chlorophenol, after appropriate sample derivatization.[3]
-
Total Organic Carbon (TOC) Analysis: A TOC analyzer is essential for determining the extent of mineralization (i.e., the conversion of organic carbon to CO₂).[4]
Q3: How does pH influence the degradation of 4-CPBA by different methods?
A3: The effect of pH is highly dependent on the degradation method being used.
-
Photocatalysis (e.g., with TiO₂): As discussed in the troubleshooting section, pH affects the surface charge of the catalyst and the speciation of 4-CPBA, influencing adsorption and, therefore, the degradation rate. The optimal pH is often a compromise between these two factors.
-
Photo-Fenton: This process is most efficient in acidic conditions (pH 2.5-3.5).[2] At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the catalyst.
-
Ozonation: The mechanism of ozonation is pH-dependent. At acidic pH, the direct reaction of molecular ozone with the target compound dominates.[10][11] At alkaline pH, ozone decomposition to form highly reactive hydroxyl radicals is favored, leading to an indirect oxidation pathway.[10][11]
-
Microbial Degradation: Most microbial cultures have an optimal pH range for growth and enzymatic activity, typically between pH 6 and 8.[6] Extreme pH values can denature enzymes and inhibit degradation.
Q4: Can 4-CPBA be degraded under anaerobic conditions?
A4: Yes, it is plausible that 4-CPBA can be degraded anaerobically. Studies on other chlorinated aromatic compounds have shown that anaerobic microbial consortia can perform reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom.[12] This is often the initial and rate-limiting step in anaerobic degradation. The resulting de-chlorinated compound would then be more amenable to further breakdown through fermentation and methanogenesis.
Part 3: Data Presentation and Experimental Protocols
Table 1: Comparison of Advanced Oxidation Processes for Chlorophenoxy Acid Degradation
| Parameter | UV Photolysis | UV/H₂O₂ | Photo-Fenton (UV/H₂O₂/Fe²⁺) | Catalytic Ozonation |
| Primary Oxidant | Direct photolysis | •OH | •OH | O₃, •OH |
| Optimal pH | Neutral | Neutral to Alkaline[2] | Acidic (2.5-3.5)[2] | Process dependent[13] |
| Degradation Rate | Slow[1] | Moderate to Fast[1] | Very Fast[1][2] | Fast |
| Mineralization | Low[2] | Moderate[2] | High[1][2] | Moderate to High |
| Common Issues | Low efficiency | H₂O₂ scavenging | pH control, iron sludge | Catalyst deactivation |
Protocol 1: General Procedure for a Photocatalytic Degradation Experiment
-
Preparation:
-
Prepare a stock solution of 4-CPBA (e.g., 1000 mg/L) in ultrapure water.
-
Prepare the desired working concentration of 4-CPBA (e.g., 20 mg/L) in a buffered aqueous solution at the target pH.
-
Weigh the required amount of photocatalyst (e.g., TiO₂ P25) to achieve the desired loading (e.g., 0.5 g/L).
-
-
Experimental Setup:
-
Add the photocatalyst to the 4-CPBA solution in a quartz photoreactor.
-
Place the reactor on a magnetic stirrer to ensure the catalyst remains suspended.
-
Equilibrate the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium. Take a "time zero" sample at the end of this period.
-
-
Initiation of Photoreaction:
-
Turn on the UV lamp (ensure it has been pre-warmed).
-
Start a timer and collect samples at predetermined intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).
-
-
Sample Processing:
-
Immediately after collection, filter each sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove the photocatalyst and quench the reaction.
-
Transfer the filtered samples to HPLC vials for analysis of the parent compound.
-
For TOC analysis, collect filtered samples in appropriate vials.
-
-
Analysis:
-
Analyze the samples by HPLC-UV to determine the concentration of 4-CPBA over time.
-
Analyze the initial and final samples for TOC to determine the extent of mineralization.
-
Part 4: Visualizations
Diagram 1: Generalized Degradation Pathway of 4-CPBA
Caption: A logical workflow for troubleshooting low degradation efficiency.
References
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Cabado, A. G., et al. (n.d.). Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. PubMed.
- Various Authors. (n.d.). Advanced Oxidation Processes of Organic Contaminants. PMC - NIH.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central.
- Oputu, O. U., et al. (n.d.). State of Art and Perspectives in Catalytic Ozonation for Removal of Organic Pollutants in Water: Influence of Process and Operational Parameters. MDPI.
- NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST WebBook.
- Various Authors. (n.d.). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. ResearchGate.
- Yu, H., et al. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Applied Ecology and Environmental Research.
- Tiekink, E. R. T. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI.
- Kwarciak-Kozłowska, A., & Bielan, Z. (n.d.). DEGRADATION OF SELECTED CHLOROPHENOLS BY ADVANCED OXIDATION PROCESSES. Environment Protection Engineering.
- Arslan-Alaton, I., & Olmez-Hanci, T. (n.d.). Photochemical degradation and mineralization of 4-chlorophenol. PubMed.
- Horikoshi, S., et al. (n.d.). Degradation of 4-chlorophenol by microwave irradiation enhanced advanced oxidation processes. PubMed.
- Amerigo Scientific. (n.d.). 4-(4-Chlorophenoxy)butanoic acid.
- Various Authors. (n.d.). Bacterial degradation pathways for 4-chlorophenol. ResearchGate.
- Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid.
- Various Authors. (n.d.). AOP degradation and mineralization performance. ResearchGate.
- Wang, J., et al. (2013). Degradation of 4-Chlorophenol by Catalytic Ozonation using γ- Al2O3/TiO2 Supported Managanese Oxides. International Journal of Electrochemical Science.
- Wang, Y., et al. (n.d.). Electrochemical degradation of 4-chlorophenol in aqueous solution using modified PbO(2) anode. PubMed.
- Huckle, T. E., & Millburn, P. (n.d.). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate.
- Kumar, A., et al. (2022). Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. IBISS RADaR.
- Leong, S., et al. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI.
- Various Authors. (n.d.). Photocatalytic Degradation of Chlorpyrifos and 2,4,5- trichlorophenoxy Acetic acid using Biosynthesized Ag/Cu.
- Various Authors. (n.d.). Catalytic ozonation of 2, 4-dichlorophenoxyacetic acid wastewater by Fe-La@ZE catalyst. ResearchGate.
- Steck, E. A., et al. (n.d.). Process for preparing a 4,4-diphenylbutanoic acid derivative. Google Patents.
- Beltrán, F. J. (n.d.). Clay, Zeolite and Oxide Minerals: Natural Catalytic Materials for the Ozonation of Organic Pollutants. PMC - PubMed Central.
- Various Authors. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities.
- Various Authors. (n.d.). Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process. ResearchGate.
- Widianarko, B., et al. (n.d.). Formation and estimated cytotoxicity of trihalomethanes and haloacetic acids during ozonation of nonylphenol in bromide-containing water after chlorination process. NIH.
- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Zablotowicz, R. M., et al. (n.d.). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed.
- Li, H., et al. (2013). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- Various Authors. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 5. epa.gov [epa.gov]
- 6. aloki.hu [aloki.hu]
- 7. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. Formation and estimated cytotoxicity of trihalomethanes and haloacetic acids during ozonation of nonylphenol in bromide-containing water after chlorination process: Impact of ozonation initial pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Optimizing injection volume for 4-(4-Chlorophenoxy)butanoic acid analysis
Welcome to the technical support center for the analysis of 4-(4-Chlorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing chromatographic methods for this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure the integrity and accuracy of your analytical results.
The Critical Role of Injection Volume in Chromatographic Analysis
In high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), the injection volume is a pivotal parameter that can significantly influence the quality of your analytical data. While seemingly straightforward, an unoptimized injection volume can lead to a cascade of chromatographic issues, including poor peak shape, diminished resolution, and inaccurate quantification. This guide will provide a comprehensive framework for understanding and optimizing the injection volume for the analysis of 4-(4-Chlorophenoxy)butanoic acid, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for the analysis of 4-(4-Chlorophenoxy)butanoic acid on a standard analytical HPLC column?
A common rule of thumb is to start with an injection volume that is 1-2% of the total column volume. For a typical 4.6 x 150 mm analytical column, with a total volume of approximately 2.5 mL, a starting injection volume of 25-50 µL would be a reasonable starting point, assuming a standard sample concentration. However, for more modern, smaller dimension columns, such as a 2.1 x 50 mm UHPLC column, the ideal injection volume will be significantly smaller, in the range of 1-5 µL.
Q2: My peaks are fronting after I increased the injection volume. What is happening?
Peak fronting, where the front of the peak is sloped, is a classic sign of mass overload or volume overload. When you inject too large a volume of your sample, you are essentially exceeding the capacity of the column head to accommodate the sample plug in a tight band. This causes the molecules to spread out before they have a chance to interact with the stationary phase, leading to a distorted peak shape. The solution is to reduce the injection volume or the concentration of your sample.[1][2]
Q3: I need to increase my injection volume to improve sensitivity for low-level detection, but this is causing peak broadening. What are my options?
This is a common challenge in trace analysis. When increasing injection volume leads to peak broadening, it indicates that the sample solvent is too strong relative to the mobile phase, causing the sample to spread along the column instead of focusing at the inlet. To counteract this, you can:
-
Weaken the Sample Solvent: If possible, dissolve your sample in a solvent that is weaker than your initial mobile phase. For reversed-phase chromatography, this would mean using a higher percentage of water in your sample solvent. This will help to focus the analyte at the head of the column, a technique known as solvent focusing.[3]
-
Employ a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to refocus the analyte band at the beginning of the run, leading to sharper peaks even with larger injection volumes.
-
Use a Loop-Based Injection System: Some autosamplers allow for "loop-based" or "full-loop" injections which can be more precise for larger volumes. Ensure your system is configured correctly for the intended injection volume.
Q4: Can the injection volume affect the retention time of 4-(4-Chlorophenoxy)butanoic acid?
Yes, under certain conditions. In cases of significant column overload (either by mass or volume), you may observe a slight decrease in retention time. This is because the stationary phase's active sites become saturated, leading to some analyte molecules traveling through the column with less interaction. However, with a properly optimized method, the injection volume should have a minimal impact on retention time.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak shape is a primary indicator of a suboptimal injection volume or other underlying issues in your chromatographic system. This section provides a systematic approach to diagnosing and resolving these problems.
| Problem | Potential Causes Related to Injection Volume | Recommended Actions |
| Peak Tailing | Secondary interactions with the stationary phase, often exacerbated by mass overload. For an acidic compound like 4-(4-Chlorophenoxy)butanoic acid, interactions with residual silanols on the silica support can be a factor. | 1. Reduce Injection Volume/Concentration: This is the first step to rule out mass overload. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of 4-(4-Chlorophenoxy)butanoic acid to keep it in its neutral form and minimize silanol interactions. 3. Use a Buffered Mobile Phase: A buffer will help to maintain a consistent pH and improve peak shape.[4] |
| Peak Fronting | Volume Overload: Injecting a sample volume that is too large for the column dimensions. Sample Solvent Mismatch: The sample solvent is significantly stronger than the mobile phase. | 1. Systematically Decrease Injection Volume: Perform an injection volume study (see protocol below). 2. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a weaker solvent.[1][3] |
| Broad Peaks | Large Injection Volume in Isocratic Methods: Can lead to band broadening, especially for early eluting peaks. Extra-Column Volume: Excessive tubing length or diameter in the flow path can contribute to peak broadening. | 1. Reduce Injection Volume. 2. Switch to a Gradient Method: This will help to refocus the analyte band. 3. Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector and the column, and the column and the detector. |
| Split Peaks | Partial Sample Dissolution: If the analyte is not fully dissolved in the sample solvent, it can lead to split peaks upon injection. Severe Solvent Mismatch: A very strong sample solvent can cause the peak to split, especially in gradient elution. | 1. Ensure Complete Dissolution: Visually inspect your sample for any particulates. Consider gentle vortexing or sonication. 2. Filter the Sample: Use a 0.22 µm or 0.45 µm syringe filter before injection. 3. Reformulate the Sample Solvent: Use a solvent that is compatible with the mobile phase. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common peak shape issues.
Experimental Protocol: Optimizing Injection Volume
This protocol outlines a systematic approach to determine the optimal injection volume for your analysis of 4-(4-Chlorophenoxy)butanoic acid.
Objective: To find the maximum injection volume that provides the best sensitivity without compromising peak shape and resolution.
Prerequisites:
-
A developed and equilibrated HPLC/UPLC method for 4-(4-Chlorophenoxy)butanoic acid. A good starting point for a reversed-phase method would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid to suppress ionization).
-
A stock solution of 4-(4-Chlorophenoxy)butanoic acid of a known concentration, dissolved in a solvent compatible with the initial mobile phase.
Procedure:
-
Establish a Baseline:
-
Begin with a small injection volume, for example, 1 µL for UHPLC or 5 µL for HPLC.
-
Inject the standard solution and record the chromatogram.
-
Evaluate the peak shape (asymmetry and tailing factor), retention time, and peak area. This will be your baseline for comparison.
-
-
Systematic Increase of Injection Volume:
-
Incrementally increase the injection volume. A doubling of the volume at each step is a good approach (e.g., 1 µL, 2 µL, 4 µL, 8 µL, etc.).
-
At each injection volume, record the chromatogram and the corresponding data.
-
-
Data Analysis and Evaluation:
-
For each injection, calculate the following:
-
Peak Area: Should increase linearly with the injection volume.
-
Peak Height: Should also increase, but may plateau as overload begins.
-
Peak Asymmetry or Tailing Factor: Should remain within an acceptable range (typically 0.9 - 1.2).
-
Peak Width: An increase in peak width disproportionate to the increase in peak area is a sign of overload.
-
Resolution: If there are other compounds in your sample, monitor the resolution between 4-(4-Chlorophenoxy)butanoic acid and the nearest eluting peak.
-
-
-
Determine the Optimal Volume:
-
Plot the peak area and peak asymmetry against the injection volume.
-
The optimal injection volume is the highest volume before you observe a significant deviation from linearity in the peak area response and/or a significant deterioration in peak shape.
-
Data Summary Table for Injection Volume Optimization Study
| Injection Volume (µL) | Peak Area | Peak Height | Peak Asymmetry | Peak Width (at half height) | Resolution (if applicable) |
| 1 | Record Value | Record Value | Record Value | Record Value | Record Value |
| 2 | Record Value | Record Value | Record Value | Record Value | Record Value |
| 5 | Record Value | Record Value | Record Value | Record Value | Record Value |
| 10 | Record Value | Record Value | Record Value | Record Value | Record Value |
| 20 | Record Value | Record Value | Record Value | Record Value | Record Value |
Injection Volume Optimization Workflow
Caption: A stepwise workflow for optimizing injection volume.
Concluding Remarks
The optimization of injection volume is a fundamental aspect of robust HPLC/UPLC method development. By systematically evaluating the impact of injection volume on peak shape and response, researchers can significantly enhance the quality and reliability of their analytical data for 4-(4-Chlorophenoxy)butanoic acid. This guide provides a comprehensive framework for troubleshooting common issues and a practical protocol for injection volume optimization. Adherence to these principles will empower you to develop high-quality, reproducible analytical methods.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Front Tailing Peaks aka Peak Fronting. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Phenomenex. LC System Optimisation for UHPLC Performance on any HPLC. Retrieved from [Link]
-
Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. Retrieved from [Link]
-
Waters Corporation. Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]
-
Chiralizer Services, L.L.C. (2023, July 22). HPLC Injection Volume: What Should I Dilute It In and How Much Sample Can I Inject? Retrieved from [Link]
-
National Institute of Standards and Technology. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]
-
U.S. Food and Drug Administration. ANALYTICAL METHODS FOR PHARMACEUTICAL ANALYSIS A TRAINING MANUAL. Retrieved from [Link]
-
MDPI. (2020, January 10). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Retrieved from [Link]
-
Chen, X., Zhang, H., Wan, Y., Chen, X., & Li, Y. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE, 13(1), e0191149. Retrieved from [Link]
-
ResearchGate. (2025, October 15). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
Lund University Publications. (2022, April 2). Analysis of fatty acids in fatty acid- based herbicides by gas chromatography. Retrieved from [Link]
Sources
- 1. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. 4-CPA | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
Technical Support Center: Mitigating Ion Suppression for 4-(4-Chlorophenoxy)butanoic Acid in LC-MS/MS
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenoxy)butanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in LC-MS/MS analysis. As Senior Application Scientists, we have designed this guide to be a practical and scientifically grounded resource to help you achieve robust and reliable results.
Understanding the Challenge: Ion Suppression
Ion suppression is a matrix effect that can significantly compromise the accuracy, precision, and sensitivity of LC-MS/MS assays.[1][2][3] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[2][4] For a molecule like 4-(4-Chlorophenoxy)butanoic acid, which may be analyzed in complex matrices such as plasma, urine, or environmental samples, understanding and mitigating ion suppression is critical for developing a reliable analytical method.
The primary cause of ion suppression is competition for ionization between the analyte and matrix components.[1][4] Common interfering substances include salts, phospholipids, proteins, and metabolites.[3][5]
Troubleshooting Guide: A Step-by-Step Approach to Reducing Ion Suppression
If you are experiencing low or variable signal for 4-(4-Chlorophenoxy)butanoic acid, this troubleshooting guide provides a systematic approach to identify and resolve the issue.
Step 1: Confirm and Characterize Ion Suppression
Before making significant changes to your method, it's essential to confirm that ion suppression is indeed the cause of your signal issues. The post-column infusion experiment is a definitive way to visualize the regions of your chromatogram affected by matrix-induced suppression.[4][6]
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare an Analyte Solution: Create a standard solution of 4-(4-Chlorophenoxy)butanoic acid in your mobile phase.
-
Set up the Infusion: Using a syringe pump, deliver the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream via a 'T' connector placed between the LC column and the mass spectrometer's ion source.
-
Establish a Stable Baseline: Begin the infusion and allow the analyte signal to stabilize, which will create a consistent, elevated baseline in your mass spectrometer's data acquisition software.
-
Inject a Blank Matrix Sample: Inject a blank matrix sample (that has undergone your standard sample preparation procedure) onto the LC column.
-
Analyze the Data: Observe the baseline of the infused analyte. A significant drop in the baseline indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that are interfering with the ionization of your analyte.
Post-column infusion experimental setup.
Step 2: Enhance Sample Preparation
A robust sample preparation protocol is your first and most effective line of defense against ion suppression.[1][7] The goal is to remove as many matrix components as possible while efficiently recovering your analyte.
| Technique | Principle | Pros | Cons | Suitability for 4-(4-Chlorophenoxy)butanoic acid |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., plasma) using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Non-selective; phospholipids and other endogenous components remain in the supernatant.[5] | A good starting point, but may not be sufficient for achieving the lowest limits of detection due to residual matrix effects. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility. | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences. | Can be labor-intensive and require significant method development. | Potentially effective. As a carboxylic acid, the pH of the aqueous phase can be adjusted to manipulate its charge state and improve extraction efficiency into an organic solvent. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away. | Highly selective, can provide the cleanest extracts and allows for sample concentration.[7] | Requires more method development and can be more expensive. | Highly Recommended. A mixed-mode or ion-exchange SPE sorbent would be ideal for selectively retaining the carboxylic acid functional group of 4-(4-Chlorophenoxy)butanoic acid. |
Recommended SPE Protocol (Conceptual)
-
Sorbent Selection: Choose a mixed-mode anion exchange sorbent. This will allow for retention based on both the ionic character of the carboxylate group and the hydrophobic nature of the chlorophenoxy moiety.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures 4-(4-Chlorophenoxy)butanoic acid is deprotonated (e.g., a buffer with pH > pKa of the analyte).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and basic interferences, followed by an acidic wash to remove weakly acidic interferences.
-
Elution: Elute the 4-(4-Chlorophenoxy)butanoic acid using an organic solvent containing a small percentage of a strong acid (e.g., formic acid) to neutralize the carboxylate and disrupt the ionic interaction with the sorbent.
Step 3: Optimize Chromatographic Separation
If ion suppression persists after improving sample preparation, the next step is to chromatographically separate your analyte from the interfering matrix components.[4]
Troubleshooting workflow for ion suppression.
-
Increase Chromatographic Resolution:
-
Use a High-Efficiency Column: Employing a column with a smaller particle size (e.g., sub-2 µm particles found in UPLC/UHPLC systems) can significantly increase peak resolution and separate the analyte from co-eluting interferences.
-
Modify the Gradient: Adjust the gradient slope to provide more separation around the retention time of your analyte. A shallower gradient can often resolve closely eluting peaks.
-
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl or a polar-embedded phase) to alter the selectivity of the separation.
-
Adjust Mobile Phase pH: For an acidic analyte like 4-(4-Chlorophenoxy)butanoic acid, the mobile phase pH will affect its retention on a reversed-phase column. A lower pH (e.g., using formic acid) will keep the carboxylic acid protonated, increasing its hydrophobicity and retention. This can shift its elution away from early-eluting, polar matrix components.
Step 4: Modify Mass Spectrometry Parameters
While less impactful than sample preparation and chromatography, optimizing the ion source parameters can sometimes provide a modest reduction in ion suppression.[2][8]
-
Ionization Source: Electrospray ionization (ESI) is the most common source for this type of analyte. However, if suppression is severe and cannot be resolved chromatographically, consider testing Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression from non-volatile salts.[4][9]
-
Ionization Polarity: 4-(4-Chlorophenoxy)butanoic acid, being a carboxylic acid, will ionize well in negative ion mode to form the [M-H]⁻ ion. Negative ion mode often has fewer co-eluting interferences from biological matrices compared to positive ion mode, which can reduce the likelihood of ion suppression.[4]
-
Source Parameter Optimization: Carefully tune the following parameters:
-
Capillary/Spray Voltage: Optimize for the most stable and intense signal for your analyte. Excessively high voltages can sometimes increase the ionization of interfering compounds.[10]
-
Gas Flows (Nebulizer and Drying Gas): Higher gas flows and temperatures can improve desolvation, which can sometimes help mitigate suppression caused by non-volatile matrix components.[10]
-
Source Temperature: A higher temperature can aid in the evaporation of droplets and the release of gas-phase ions.
-
Frequently Asked Questions (FAQs)
Q1: I see a significant drop in my signal when I move from standards in solvent to standards in a biological matrix. Is this definitely ion suppression?
A1: This is a strong indication of a matrix effect, with ion suppression being the most likely cause.[1] To confirm and quantify this, you can perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into a blank, extracted matrix with the peak area of the analyte at the same concentration in a clean solvent. The percentage of signal suppression can be calculated from this comparison.[3]
Q2: Will using a stable isotope-labeled internal standard (SIL-IS) for 4-(4-Chlorophenoxy)butanoic acid solve my ion suppression problem?
A2: A SIL-IS is the gold standard for compensating for matrix effects, including ion suppression.[1] Because the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by suppression is normalized. However, it is important to note that a SIL-IS does not eliminate ion suppression; it corrects for it.[7] If suppression is severe, you may still face challenges with achieving the required sensitivity (limit of detection).
Q3: Can simply diluting my sample extract reduce ion suppression?
A3: Yes, diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analyte.[6][8][9] The drawback of this approach is that you are also diluting your analyte, which may compromise your ability to detect it at low concentrations. This strategy is most feasible when the analyte is present at high concentrations or when using a highly sensitive mass spectrometer.
Q4: Are there any mobile phase additives I should avoid?
A4: Non-volatile buffers and salts (e.g., phosphate buffers) should be strictly avoided as they can contaminate the ion source and cause significant ion suppression.[4] Ion-pairing reagents like trifluoroacetic acid (TFA), while useful for chromatography, are known to cause severe ion suppression in ESI-MS. If an acidic modifier is needed, volatile organic acids like formic acid or acetic acid are highly recommended.[10]
Q5: My ion suppression seems to get worse over the course of a long analytical run. What could be the cause?
A5: This is often due to the gradual build-up of non-volatile matrix components, such as phospholipids, on the analytical column and in the ion source. These accumulated components can bleed off during subsequent injections, leading to increased and variable ion suppression. To mitigate this, ensure your chromatographic method includes a high-organic wash at the end of each gradient to clean the column. Regular cleaning of the mass spectrometer's ion source is also crucial for maintaining consistent performance.[2]
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Euro Pub. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Jessome, L. L., & Volmer, D. A. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Tufi, S. et al. (2015). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Retrieved from [Link]
-
American Chemical Society. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: pH Optimization for Phenoxy Acid Extraction
Welcome to the technical support center for the analysis of phenoxy acid herbicides in aqueous matrices. This guide is designed for researchers, analytical chemists, and environmental scientists who are working to develop and troubleshoot methods for the extraction of these compounds. As a Senior Application Scientist, I have structured this guide to move beyond simple step-by-step instructions. Instead, we will explore the fundamental chemical principles that govern the extraction process, providing you with the knowledge to make informed decisions, optimize your protocols, and troubleshoot effectively.
Our focus is on the single most critical parameter for the successful extraction of phenoxy acids from water: pH . Understanding and controlling the pH of your sample is the cornerstone of achieving high, reproducible recoveries.
Core Principles: Why pH Dictates Extraction Success
Phenoxy acids, such as 2,4-D and MCPA, are weak organic acids.[1] In water, they exist in an equilibrium between their neutral, non-ionized form (HA) and their charged, ionized carboxylate form (A⁻). The position of this equilibrium is entirely dependent on the pH of the solution.
This relationship is described by the Henderson-Hasselbalch equation :
pH = pKa + log([A⁻]/[HA])[2][3][4]
Where:
-
pH is the acidity of the aqueous solution.
-
pKa is the acid dissociation constant, a fixed value for each compound that indicates its acid strength.[5]
-
[A⁻] is the concentration of the ionized (deprotonated) form.
-
[HA] is the concentration of the non-ionized (protonated) form.
The core principle of extraction is based on the concept of "like dissolves like."
-
The non-ionized (HA) form is less polar and has low water solubility but is readily soluble in organic solvents (used in Liquid-Liquid Extraction) or has a strong affinity for non-polar solid-phase sorbents (used in Solid-Phase Extraction).
-
The ionized (A⁻) form is highly polar and water-soluble, preferring to remain in the aqueous phase.
To achieve an efficient extraction, we must manipulate the pH to force the equilibrium far to the left, ensuring the vast majority of phenoxy acid molecules are in their non-ionized (HA) form. According to the Henderson-Hasselbalch equation, this is achieved by making the sample pH significantly lower than the analyte's pKa . A general rule of thumb is to adjust the sample pH to be at least 2 units below the pKa, which ensures that >99% of the analyte is in the desired non-ionized form.
pKa Values of Common Phenoxy Acids
The pKa is a critical value for determining your target pH. As weak acids, most chlorophenoxyacetic acids have pKa values in the range of 2.56–3.36.[1]
| Compound | Common Abbreviation | pKa (in water) |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | ~2.87 |
| 4-Chloro-2-methylphenoxyacetic acid | MCPA | ~3.07 |
| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T | ~2.83 |
| 2-(2,4-Dichlorophenoxy)propionic acid | Dichlorprop (2,4-DP) | ~2.88 |
| 2-(4-Chloro-2-methylphenoxy)propionic acid | Mecoprop (MCPP) | ~3.20 |
| Phenoxyacetic acid | ~3.17[6] |
Note: pKa values can vary slightly depending on the source and measurement conditions.
Based on this data, to ensure all listed compounds are in their non-ionized form, the sample pH must be adjusted to be below ~2.8. This is why most standard methods, such as those from the EPA, mandate adjusting the sample pH to ≤ 2.[7]
Frequently Asked Questions (FAQs)
Q1: What is the single most important parameter for extracting phenoxy acids from water? Without question, it is the pH of the sample. You must acidify your water sample to a pH of 2 or lower before extraction.[7][8][9] This ensures the acidic analytes are in their neutral, non-ionized form, which is necessary for them to transfer from the aqueous sample to the extraction solvent or sorbent.
Q2: I acidified my sample to pH 3.5. Why are my recoveries still low? A pH of 3.5 is not low enough. Looking at the pKa table above, several common phenoxy acids have pKa values below 3.0. At a pH of 3.5, a significant portion of your target analytes will remain in their ionized, water-soluble form and will not be extracted efficiently. For example, the extraction efficiency of 2,4-D (pKa ~2.87) decreases sharply at pH values above 2.[10]
Q3: What happens if I don't adjust the pH at all? Most environmental water samples have a pH between 6 and 8. In this range, phenoxy acids are almost completely in their ionized (A⁻) form.[1] Attempting to extract them with a non-polar organic solvent or sorbent will result in virtually zero recovery, as the charged molecules are repelled by the extraction phase and remain in the water.
Q4: Does the optimal pH differ for Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)? No, the underlying chemical principle is the same for both techniques. The goal is to convert the phenoxy acids to their non-ionized form. Therefore, for both LLE and reversed-phase SPE, the sample must be acidified to pH ≤ 2 to ensure high recovery.[7][8]
Q5: Can pH adjustment help remove interferences? Yes, this is a technique known as a pH-swing extraction.[11] For example, EPA Method 1658 involves an initial extraction at a high pH (12-13) with methylene chloride to remove basic and neutral interferences while the phenoxy acids remain as water-soluble anions.[7] The aqueous phase is then acidified to pH < 2, and a second extraction is performed to isolate the now non-ionized phenoxy acids.[7]
Troubleshooting Guide: Low Recoveries
| Problem | Probable Cause(s) | Solution & Explanation |
| Consistently low recovery for all target phenoxy acids. | Incorrect Sample pH: The sample pH is too high (e.g., > 3). This is the most common cause of failure. | Action: Acidify your sample to a pH ≤ 2 using a strong acid like sulfuric (H₂SO₄) or hydrochloric (HCl) acid.[7][8] Verification: Use a calibrated pH meter to confirm the final pH. pH paper is not sufficiently accurate for this application. The low pH is critical to ensure all analytes are protonated and thus extractable.[8][10] |
| Good recovery for some acids, poor recovery for others. | Sub-optimal pH: The sample pH may be low enough to protonate some of the acids but not others with lower pKa values. | Action: Review the pKa values of all your target analytes. Adjust the sample pH to be at least 2 units below the lowest pKa value in your target list. A universal pH of 1.5-2.0 is a safe and robust choice for a mix of phenoxy acids. |
| SPE cartridge clogs during sample loading. | Precipitation of Matrix Components: Acidifying water samples, especially those rich in organic matter (e.g., surface water), can cause the precipitation of humic and fulvic acids. | Action: After acidification, filter the water sample through a glass fiber filter (e.g., 0.45 µm or 1 µm) before loading it onto the SPE cartridge. This removes particulates that can clog the sorbent bed. |
| Emulsion formation during Liquid-Liquid Extraction (LLE). | Complex Sample Matrix: While primarily a matrix issue, improper pH can exacerbate the problem by not efficiently moving the analyte into the organic phase. | Action: First, ensure the pH is correct (≤ 2). If emulsions persist, try adding sodium chloride to the aqueous phase to increase its polarity ("salting out"), centrifuging the sample to break the emulsion, or using a different, less miscible extraction solvent.[12] |
| Low recovery despite correct pH. | Analyte Degradation or Binding: Phenolic compounds can sometimes be unstable at extreme pH levels or may be bound to matrix components.[13] | Action: Process samples promptly after acidification. While low pH is necessary for extraction, prolonged storage under highly acidic conditions should be avoided. If you suspect bound residues, a hydrolysis step (e.g., at high pH) might be required before the acidification and extraction step.[13] |
Visualizations & Workflows
The Role of pH in Phenoxy Acid Partitioning
The diagram below illustrates the central concept: by controlling pH, we control the chemical form of the phenoxy acid, which in turn dictates its solubility and extractability.
Caption: pH controls the equilibrium and subsequent extraction of phenoxy acids.
General Extraction Workflow
This workflow highlights the critical pH adjustment step in the overall analytical process.
Sources
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- 2. study.com [study.com]
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Technical Support Center: Minimizing Peak Tailing for Acidic Herbicides in Reverse-Phase Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with peak tailing during the analysis of acidic herbicides using reverse-phase high-performance liquid chromatography (RP-HPLC). Here, we will delve into the root causes of this common chromatographic issue and provide detailed, actionable troubleshooting strategies to achieve sharp, symmetrical peaks for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for acidic herbicide analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] This distortion is problematic because it can obscure nearby analytes, leading to inaccurate integration and quantification.[1] For acidic herbicides, which often contain carboxylic acid or phenolic functional groups, peak tailing is a frequent issue that can compromise data integrity.
Q2: What are the primary causes of peak tailing in RP-HPLC?
A2: The most common causes include secondary interactions with the stationary phase, improper mobile phase pH, column contamination or degradation, and extra-column effects.[1][2] Specifically for acidic compounds, interactions with residual silanol groups on the silica-based stationary phase are a major contributor.[2][3]
Q3: How can I quickly assess if my peak tailing is due to a chemical or physical issue?
A3: A simple diagnostic is to inject a smaller sample volume or a more dilute sample.[4] If the peak shape improves, it could indicate column overload.[4] If the tailing persists, it is more likely a chemical interaction issue with the column or an inappropriate mobile phase composition. Additionally, inspecting for peak splitting across all peaks can point to a physical problem like a blocked frit or a void in the column packing.[3]
Troubleshooting Guides
Issue 1: Peak Tailing Due to Secondary Silanol Interactions
Underlying Cause: Silica-based C18 columns, the workhorses of reverse-phase chromatography, can have residual, unreacted silanol groups (Si-OH) on their surface.[2][5] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols become deprotonated and negatively charged (Si-O-). Acidic herbicides, which are also negatively charged at these pHs, can experience repulsive forces, but more significantly, they can interact with the more acidic free silanols, leading to a secondary retention mechanism that causes peak tailing.[5][6][7][8]
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to control the mobile phase pH. By lowering the pH to at least 2 units below the pKa of the acidic herbicide, the analyte will be in its neutral, protonated form, increasing its hydrophobicity and retention by the C18 stationary phase.[4][9] This also suppresses the ionization of the silanol groups, minimizing secondary interactions.[3][10]
-
Use of Mobile Phase Additives:
-
Formic Acid (0.1%): Adding a small concentration of formic acid is a common and effective strategy to lower the mobile phase pH and improve the peak shape of acidic compounds.[10][11][12] It is also volatile, making it compatible with mass spectrometry (MS) detectors.
-
Ammonium Formate Buffer: For more precise pH control, especially when operating close to the pKa of an analyte, a buffer is recommended.[13] An ammonium formate buffer can be prepared to a specific pH (e.g., pH 3.0) to ensure consistent analyte ionization and retention.[14][15]
-
-
Column Selection:
-
End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to reduce their activity.[1][3][6] Using a high-quality, fully end-capped column is crucial for analyzing acidic compounds.
-
Type B Silica Columns: These columns are made from higher purity silica with fewer metal impurities and a lower concentration of acidic silanols, resulting in significantly reduced peak tailing for sensitive compounds.[5][6]
-
Experimental Protocol: Optimizing Mobile Phase pH
-
Determine the pKa of your acidic herbicide. This information is critical for selecting the appropriate mobile phase pH. A table of common acidic herbicide pKa values is provided below.
-
Prepare a series of mobile phases with varying pH. Start with a mobile phase containing 0.1% formic acid (approx. pH 2.7). Prepare additional mobile phases buffered with ammonium formate at pH 3.0, 3.5, and 4.0.
-
Analyze your herbicide standard with each mobile phase. Use the same gradient conditions and column for each run to ensure a fair comparison.
-
Evaluate the peak shape. Compare the asymmetry factor and tailing factor for your analyte in each chromatogram. The optimal pH will yield the most symmetrical peak.
| Acidic Herbicide | Approximate pKa |
| 2,4-D | 2.6 - 3.3 |
| MCPA | 3.1 |
| Dicamba | 1.9 |
| Bentazon | 3.3 |
| Clopyralid | 2.3 |
Note: pKa values can vary slightly depending on the source and measurement conditions.[16][17][18][19]
Issue 2: Peak Tailing Caused by Metal Contamination
Underlying Cause: Metal impurities, such as iron or aluminum, can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system (e.g., frits, tubing).[2][5] These metal ions can act as Lewis acids and chelate with the functional groups of acidic herbicides, creating another secondary retention mechanism that leads to significant peak tailing.[20] Even biocompatible, iron-free systems can leach titanium, which can also cause peak tailing for certain compounds.[21][22]
Solutions:
-
Column Washing: If metal contamination is suspected, a column wash with a chelating agent can be effective.
-
Use of Inert HPLC Systems and Columns: For highly sensitive analyses, using HPLC systems with PEEK or other inert flow paths and columns with inert hardware can minimize metal contamination.[23]
-
Mobile Phase Additives: In some cases, adding a weak chelating agent to the mobile phase can help to mask the effects of metal contamination. However, this should be done with caution as it can affect the chromatography of other components in the sample.
Experimental Protocol: Column Decontamination
-
Disconnect the column from the detector. This is crucial to prevent contamination of the detector cell.
-
Flush the column with a series of solvents. A typical sequence is:
-
95:5 Water:Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (20 column volumes)
-
Isopropanol (20 column volumes)
-
95:5 Water:Acetonitrile (20 column volumes)
-
-
For suspected metal contamination, a more aggressive wash may be necessary. Consult the column manufacturer's guidelines before proceeding with acidic or chelating agent washes. A common procedure involves flushing with a solution of a chelating agent like EDTA, followed by a thorough rinse with water and the mobile phase.
-
Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Inject a standard to evaluate the peak shape.
Visualizing the Problem and Solutions
Caption: Effect of pH on silanol and analyte ionization.
References
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23).
- Reasons for Peak Tailing of HPLC Column - Hawach. (2025-10-28).
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- How can I prevent peak tailing in HPLC?
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09).
- How does an acid pH affect reversed-phase chromatography separ
- Overcoming Metal Interference in HPLC - Technology Networks. (2025-10-06).
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chel
- How to Prevent Metal Ion Contamination In HPLC Systems - SilcoTek® Corpor
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023-09-19).
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Exploring the Role of pH in HPLC Separ
- Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014-12-20).
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Effect of mobile phase pH on reversed-phase HPLC separ
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties - Thermo Fisher Scientific.
- HPLC solvents and mobile phase additives - UCL.
- Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF - ResearchG
- HPLC Troubleshooting Guide - SCION Instruments.
- Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed.
- What is the effect of free Silanols in RPLC & how to reduce it? - YouTube. (2022-12-26).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01).
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15).
- Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector B
- HPLC mobile phases and formic acid : r/labr
- Why Acid?
- HPLC Analysis of Acidic Herbicides in Reverse-Phase Anion-Exchange Modes on Coresep SB Column - HELIX Chrom
- Peak Tailing in HPLC - Element Lab Solutions.
- Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF - ResearchG
- HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022-05-20).
- Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chrom
- HPLC Tips & Tricks: Mobile Phase Prepar
- Buffered mobile phases - Chrom
- HPLC Analysis of Acidic Herbicides in Water on a Polymeric C18 Column after SPE using Supelclean ™ ENVI ™ -Carb - Sigma-Aldrich.
- A Guide to HPLC and LC-MS Buffer Selection.
- HPLC Column Equivalent List – Alternatives to W
- Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid - Phenomenex.
- pKa values of common acids - YouTube. (2019-06-18).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025-08-28).
- 8.3: pKa Values - Chemistry LibreTexts. (2019-06-05).
- The pKa Distribution of Drugs: Application to Drug Discovery - PMC - NIH. (2007-09-17).
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Technical Support Center: Contamination Issues in Phenoxy Herbicide Analysis
Welcome to the Technical Support Center for phenoxy herbicide analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of contamination in this sensitive analytical field. As a Senior Application Scientist, I've compiled this resource based on extensive field experience and established scientific principles to provide you with actionable troubleshooting strategies and a deeper understanding of the "why" behind these experimental choices.
Phenoxy herbicides, such as 2,4-D and MCPA, are potent and widely used, necessitating their accurate and precise quantification at trace levels in various matrices.[1][2] However, their ubiquitous nature and analytical characteristics also make them common laboratory contaminants, leading to frustrating and costly experimental failures. This guide will equip you to identify, resolve, and, most importantly, prevent contamination issues in your phenoxy herbicide analysis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common problems encountered during phenoxy herbicide analysis. Each issue is broken down into probable causes and a step-by-step resolution protocol.
Issue 1: Phenoxy Herbicide Peaks Detected in Method Blanks
The detection of analytes in a method blank is a clear indication of contamination within the analytical process.
Probable Causes:
-
Contaminated Solvents or Reagents: Solvents like methanol and acetonitrile, or reagents such as acids and salts, can be a primary source of contamination.[3]
-
Contaminated Glassware or Plasticware: Improperly cleaned or stored labware can harbor residual herbicides.[3][4] Phthalates from plastics can also interfere with detection, especially with electron capture detectors.[5]
-
Instrument Carryover: Residual analyte from a previous high-concentration sample can be retained in the injection port, column, or detector of the LC-MS/MS or GC system.[6][7]
-
Environmental Contamination: Airborne particles from nearby herbicide applications or contaminated surfaces in the lab can introduce analytes into your samples.[8][9][10]
Resolution Protocol:
-
Isolate the Source:
-
Solvent/Reagent Check: Prepare a fresh blank using a new batch or lot of solvents and reagents. If the peak disappears, discard the contaminated stock. Always use pesticide-grade or equivalent high-purity solvents.[11]
-
Glassware/Plasticware Check: Use a new, unopened set of vials, pipette tips, and any other consumables. If the issue is resolved, review and reinforce your cleaning procedures.
-
Instrument Carryover Check: Inject a series of solvent blanks. If the peak intensity decreases with each injection, carryover is the likely culprit.[6]
-
-
Implement Corrective Actions:
-
For Contaminated Solvents/Reagents: Qualify new lots of solvents and reagents by running a blank analysis before use in sample analysis.
-
For Contaminated Labware: Implement a rigorous cleaning protocol. This should include washing with a suitable detergent, followed by multiple rinses with tap water, and final rinses with deionized or organic-free water.[12][13] For trace analysis, glassware should be dedicated to this purpose.[3]
-
For Instrument Carryover: Develop a robust wash method for your autosampler and injection system. This may involve using a stronger solvent in the wash solution or increasing the wash volume and duration.[7] For persistent carryover, column flushing or replacement may be necessary.
-
For Environmental Contamination: Maintain a clean and organized laboratory environment.[8] Wet-wipe benchtops and surrounding areas regularly. Ensure that samples are sealed to prevent atmospheric exposure.
-
Issue 2: Poor Peak Shape and Inconsistent Retention Times
Distorted peaks and shifting retention times can compromise both qualitative identification and quantitative accuracy.
Probable Causes:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization or chromatographic behavior of the target analytes.[14]
-
Improper pH of Mobile Phase or Sample: Phenoxy herbicides are acidic, and their chromatographic retention is highly dependent on the pH of the mobile phase and the sample extract.[15] Inconsistent pH can lead to variable retention times and peak shapes.[15]
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to a loss of performance.
Resolution Protocol:
-
Address Matrix Effects:
-
Optimize Sample Preparation: Incorporate additional cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[1][14]
-
Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.
-
-
Control pH:
-
Mobile Phase: Ensure the mobile phase is adequately buffered and the pH is consistently maintained. For LC-MS analysis of phenoxy herbicides in their acidic form, a mobile phase pH of 2-3 is often recommended.[15]
-
Sample Extract: Acidify the final sample extract to ensure the herbicides are in their non-ionized form for consistent retention on a reverse-phase column.[15]
-
-
Evaluate Column Performance:
-
System Suitability Test: Regularly inject a standard solution to monitor column performance, including peak shape, resolution, and retention time.
-
Column Washing/Replacement: If performance degrades, attempt to wash the column according to the manufacturer's instructions. If this is unsuccessful, replace the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background contamination in phenoxy herbicide analysis?
A1: The most prevalent sources include:
-
Reagents and Solvents: Even high-purity solvents can contain trace levels of contaminants.[3]
-
Plasticware: Phthalate esters from plastic containers, tubing, and pipette tips are a significant source of interference, particularly with electron capture detectors.[5]
-
Laboratory Environment: Dust particles and aerosols can carry herbicides from other sources within or outside the lab.[8][9]
-
Cross-Contamination: Residues from previous analyses can be transferred via shared glassware, syringes, or instrument components.[3][4]
Q2: How can I prevent contamination before it occurs?
A2: A proactive approach is crucial for preventing contamination:
-
Dedicated Labware: Use glassware and other reusable equipment exclusively for phenoxy herbicide analysis.[3]
-
Rigorous Cleaning Protocols: Establish and strictly follow a detailed cleaning procedure for all labware.[12][13]
-
Good Laboratory Practices (GLPs):
-
Regular Blank Analysis: Incorporate method blanks, solvent blanks, and instrument blanks into your analytical sequences to continuously monitor for contamination.[3][5]
Q3: What are the best practices for cleaning laboratory glassware for trace herbicide analysis?
A3: For trace analysis, a multi-step cleaning process is recommended:
-
Pre-rinse: Immediately after use, rinse glassware with the solvent used in the analysis to remove the bulk of the residue.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and warm water.[12]
-
Tap Water Rinse: Rinse thoroughly with tap water multiple times.
-
Deionized/Organic-Free Water Rinse: Perform a final rinse with high-purity water.[12]
-
Solvent Rinse: Rinse with a high-purity solvent (e.g., acetone or methanol) and allow to air dry in a clean environment.
-
Baking (Optional but Recommended): For glassware that can withstand high temperatures, baking in a muffle furnace can help remove stubborn organic residues.[5]
Q4: Can the analytical instrument itself be a source of contamination?
A4: Yes, the instrument is a common source of carryover contamination.[6][7] This occurs when trace amounts of an analyte from a previous injection are retained in the system and elute during a subsequent run. To mitigate this:
-
Optimize Wash Solvents: Use a wash solvent that is stronger than the mobile phase to effectively clean the injection needle and sample loop.
-
Increase Wash Volume and Time: Ensure the wash cycle is sufficient to remove all residual analyte.
-
Blank Injections: Run blank injections after high-concentration samples to check for and clear any carryover.[7]
Visualizing Contamination Troubleshooting and Prevention
Workflow for Troubleshooting Blank Contamination
Caption: A decision tree for systematically identifying the source of blank contamination.
Preventative Measures for Contamination Control
Caption: Key pillars of a robust contamination prevention strategy in the laboratory.
Data Summary
| Common Contaminant Source | Examples | Recommended Action |
| Solvents & Reagents | Methanol, Acetonitrile, Water, Acids | Use pesticide-grade or higher purity; test new lots with blank runs. |
| Labware | Glassware, plastic vials, pipette tips | Implement rigorous, multi-step cleaning; use dedicated glassware. |
| Instrument | Injection port, column, tubing, detector | Develop effective wash methods; run blanks after high-concentration samples. |
| Environment | Dust, aerosols, contaminated surfaces | Maintain a clean lab; handle samples in a controlled area. |
References
- U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA.
-
Zhang, Y., et al. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods. Retrieved from [Link]
-
LUMEX INSTRUMENTS. (n.d.). Determination of phenoxycarboxylic acid herbicides in water by capillary electrophoresis. Retrieved from [Link]
-
Sanchis-Mallols, J. M., et al. (1998). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 21(12), 1895-1906. Retrieved from [Link]
-
TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Retrieved from [Link]
-
Codex Alimentarius Commission. (1993). GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. FAO. Retrieved from [Link]
-
Bush, L. (2018). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America. Retrieved from [Link]
-
OMNI International. (2025). How to Reduce Sample Contamination. OMNI International Blog. Retrieved from [Link]
-
European Commission. (2004). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS Document N° SANCO/10476/2003. Retrieved from [Link]
-
University of Nebraska-Lincoln. (2022). Laboratory Cleaning and Disinfection (11/22) - Safe Operating Procedure. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. Retrieved from [Link]
-
Psillakis, E., et al. (2018). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Journal of Chromatography A. Retrieved from [Link]
-
Scheckelhoff, B. (2017). Identifying and Mitigating Herbicide Contamination in the Greenhouse. e-GRO. Retrieved from [Link]
-
National Agricultural Library. (2002). Human Exposure to Phenoxy Herbicides. Retrieved from [Link]
-
Tsiantas, P., et al. (2017). Carry over effect in pesticide residues analysis by LC-MS/MS. Journal of the Hellenic Veterinary Medical Society. Retrieved from [Link]
-
University of Colorado. (2017). Cleaning Procedures for Laboratory Equipment. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It? YouTube. Retrieved from [Link]
-
University of Edinburgh. (2022). CLEANING OF LABORATORIES. Retrieved from [Link]
-
Varian, Inc. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Sparks, B. D. (2017). How to Identify and Mitigate Herbicide Contamination in the Greenhouse. Greenhouse Grower. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on Analysis Methodology of Phenoxy Acid Herbicide Residues | Semantic Scholar [semanticscholar.org]
- 3. fao.org [fao.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. blog.omni-inc.com [blog.omni-inc.com]
- 9. e-gro.org [e-gro.org]
- 10. greenhousegrower.com [greenhousegrower.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. technotes.alconox.com [technotes.alconox.com]
- 13. ehs.unl.edu [ehs.unl.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. archivedproceedings.econference.io [archivedproceedings.econference.io]
Technical Support Center: Stability of 4-(4-Chlorophenoxy)butanoic Acid Stock Solutions
Welcome to the technical support center for the stability testing of 4-(4-Chlorophenoxy)butanoic acid stock solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.
Introduction
4-(4-Chlorophenoxy)butanoic acid is a compound of interest in various research fields, including its use as a starting material for the synthesis of derivatives with potential sedative-hypnotic effects.[1] The accuracy and reproducibility of experiments involving this compound are critically dependent on the stability of the stock solutions used. Degradation of the stock solution can lead to inaccurate dosing, misleading results, and a significant loss of time and resources. This guide provides a comprehensive overview of the factors affecting the stability of 4-(4-Chlorophenoxy)butanoic acid stock solutions and practical advice for their preparation, storage, and validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(4-Chlorophenoxy)butanoic acid in solution?
A1: Based on the chemistry of phenoxyalkanoic acids, the primary degradation pathways for 4-(4-Chlorophenoxy)butanoic acid in solution are likely to be:
-
Etherolytic Cleavage: The ether bond connecting the chlorophenoxy group to the butanoic acid chain can be cleaved, leading to the formation of 4-chlorophenol and γ-butyrolactone. This process can be influenced by pH and microbial contamination.[2][3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The aromatic ring and the chlorine substituent are susceptible to photochemical reactions.
-
Oxidation: The molecule can be susceptible to oxidation, especially in the presence of reactive oxygen species. This can lead to the formation of various oxidized byproducts.[4]
Q2: What is the recommended solvent for preparing 4-(4-Chlorophenoxy)butanoic acid stock solutions?
A2: The choice of solvent is critical for ensuring the stability of your stock solution. 4-(4-Chlorophenoxy)butanoic acid is readily soluble in organic solvents like acetone, ethanol, and diethyl ether, and slightly soluble in benzene and toluene.[5] For analytical purposes, HPLC-grade acetonitrile or methanol are commonly used. It is crucial to use high-purity solvents to avoid introducing impurities that could catalyze degradation.[2] Always use solvents appropriate for your downstream application and analytical method.
Q3: What are the optimal storage conditions for 4-(4-Chlorophenoxy)butanoic acid stock solutions?
A3: To maximize the shelf-life of your stock solutions, they should be stored in a cool, dry, and dark location in tightly sealed containers.[6][7][8] The following conditions are recommended:
| Temperature | Light Condition | Container | Expected Stability (Illustrative) |
| 2-8°C | Protected from light (amber vials) | Tightly sealed glass vial | > 12 months |
| -20°C | Protected from light (amber vials) | Tightly sealed glass vial | > 24 months |
| Room Temperature (~25°C) | Exposed to light | Clear glass vial | < 3 months |
| Room Temperature (~25°C) | Protected from light (amber vials) | Tightly sealed glass vial | 6-12 months |
Note: This data is illustrative and should be confirmed by a formal stability study.
Q4: How long can I expect my 4-(4-Chlorophenoxy)butanoic acid stock solution to be stable?
A4: The stability of your stock solution is highly dependent on the storage conditions and the solvent used. Under ideal conditions (stored at -20°C, protected from light, in a suitable solvent like HPLC-grade acetonitrile), a stock solution can be stable for over two years. However, for critical applications, it is recommended to perform periodic stability checks. A certificate of analysis for a neat sample of the compound suggests a shelf life of 36 months under proper storage.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation and use of 4-(4-Chlorophenoxy)butanoic acid stock solutions.
Problem 1: My stock solution appears cloudy or has precipitated.
-
Possible Cause 1: Poor Solubility. The concentration of your stock solution may exceed the solubility limit of the solvent at the storage temperature.
-
Solution: Gently warm the solution to room temperature and sonicate for 5-10 minutes to redissolve the precipitate. If the precipitate does not redissolve, you may need to prepare a new, more dilute stock solution.
-
-
Possible Cause 2: Solvent Evaporation. If the container is not tightly sealed, solvent evaporation can increase the concentration of the compound, leading to precipitation.
-
Solution: Always use high-quality vials with secure caps. If you suspect evaporation has occurred, it is best to discard the solution and prepare a fresh one.
-
-
Possible Cause 3: Degradation. The precipitate could be a degradation product that is less soluble in the solvent.
-
Solution: Analyze the solution using an appropriate analytical method (e.g., HPLC) to check for the presence of degradation products. If degradation is confirmed, discard the solution.
-
Problem 2: The peak area of my compound in HPLC analysis is decreasing over time.
-
Possible Cause 1: Chemical Degradation. The compound is degrading in the stock solution.
-
Solution: Review your storage conditions. Ensure the solution is protected from light and stored at the recommended temperature. Consider preparing fresh stock solutions more frequently. Perform a forced degradation study to identify the primary degradation pathways and take steps to mitigate them.[10]
-
-
Possible Cause 2: Adsorption to the Container. The compound may be adsorbing to the surface of the storage vial.
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
-
Possible Cause 3: Inaccurate Dilutions. Errors in serial dilutions can lead to apparent changes in concentration.
Problem 3: I am observing extra peaks in my chromatogram that were not present in the initial analysis.
-
Possible Cause: Degradation Products. The extra peaks are likely degradation products of 4-(4-Chlorophenoxy)butanoic acid.
-
Solution: Identify the potential degradation products based on the known degradation pathways (e.g., 4-chlorophenol). Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.[12] If significant degradation has occurred, the stock solution should be discarded.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Acetonitrile
-
Weighing: Accurately weigh 10.0 mg of 4-(4-Chlorophenoxy)butanoic acid solid using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a 1.0 mL amber volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of HPLC-grade acetonitrile to the flask.
-
Mixing: Gently swirl the flask or sonicate for 2-3 minutes until the solid is completely dissolved.
-
Final Volume: Bring the solution to the 1.0 mL mark with acetonitrile.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a tightly sealed amber glass vial and store at -20°C.
Protocol 2: Stability-Indicating HPLC Method for 4-(4-Chlorophenoxy)butanoic Acid
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and requirements.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
Visualizations
Caption: Workflow for the preparation, storage, and analysis of 4-(4-Chlorophenoxy)butanoic acid stock solutions.
Caption: Troubleshooting decision tree for common issues with 4-(4-Chlorophenoxy)butanoic acid stock solutions.
References
-
Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment - PubMed. (n.d.). Retrieved from [Link]
-
How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. (2015, April 1). Retrieved from [Link]
-
Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
How To Make A Standard Solution | The Chemistry Blog. (2024, July 17). Retrieved from [Link]
-
4-(4-Chlorophenoxy)butanoic Acid - CRM LABSTANDARD. (n.d.). Retrieved from [Link]
-
4-(4-Chlorophenoxy)butanoic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods - PubMed. (n.d.). Retrieved from [Link]
-
4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem. (n.d.). Retrieved from [Link]
-
Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]
-
What is the procedure to create stock solutions? - Chemistry Stack Exchange. (2014, September 11). Retrieved from [Link]
-
2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved from [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides - cipac.org. (n.d.). Retrieved from [Link]
-
Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC - NIH. (n.d.). Retrieved from [Link]
-
Research Article Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - ResearchGate. (2014, March 27). Retrieved from [Link]
-
Stability-Indicating HPLC Method Development - vscht.cz. (n.d.). Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aelabgroup.com [aelabgroup.com]
- 5. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Method Development for Separating 4-(4-Chlorophenoxy)butanoic Acid and its Metabolites
Welcome to the dedicated technical support guide for the analytical separation of 4-(4-Chlorophenoxy)butanoic acid (4-CPB) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common chromatographic challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your method development is both efficient and scientifically sound.
Introduction: The Analytical Challenge
4-(4-Chlorophenoxy)butanoic acid is an aromatic ether and carboxylic acid.[1][2] In metabolic studies, the primary analytical objective is to separate the parent compound from its more polar metabolites. Metabolism often introduces hydrophilic functional groups (e.g., hydroxyl groups), which significantly alter the physicochemical properties of the molecule. A robust analytical method must be able to resolve these compounds, which may be present in a complex biological matrix. This guide focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the predominant technique for this application.[3]
Understanding the Analytes
Successful separation begins with understanding the properties of the target molecules. The parent drug, 4-CPB, is a moderately non-polar organic acid. Its metabolites are typically formed through processes like hydroxylation, making them more polar.
Table 1: Physicochemical Properties of 4-(4-Chlorophenoxy)butanoic Acid and a Representative Hypothetical Metabolite
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 4-(4-Chlorophenoxy)butanoic Acid (Parent) | C₁₀H₁₁ClO₃ | 214.65 | Moderately non-polar; acidic. | |
| Hydroxylated Metabolite (Hypothetical) | C₁₀H₁₁ClO₄ | 230.65 | More polar than the parent due to the hydroxyl group; acidic. |
Visualizing the Metabolic Transformation
The primary metabolic transformation we anticipate is hydroxylation. This process increases the polarity of the parent compound, which is the fundamental principle upon which chromatographic separation is based.
Caption: Hypothetical metabolic pathway of 4-CPB.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for separating 4-CPB and its metabolites?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique.[4] This method separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the less polar parent compound (4-CPB) more strongly than its more polar metabolites, allowing for effective separation.
Q2: Why is controlling the mobile phase pH so critical for this separation?
A2: As 4-CPB and its likely metabolites are carboxylic acids, their ionization state is highly dependent on pH. In RP-HPLC, consistent retention and good peak shape are achieved when the analytes are in a single, neutral form. To suppress the ionization of the carboxylic acid group, the mobile phase pH should be maintained at least 2 pH units below the analyte's pKa.[4][5] This ensures the compounds are protonated, uncharged, and interact predictably with the C18 stationary phase.
Q3: Which organic solvent should I choose for my mobile phase: acetonitrile or methanol?
A3: Both are common choices. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and a better UV transparency at low wavelengths.[6] Methanol is a protic solvent and can offer different selectivity through hydrogen bonding interactions. A good starting point is often a gradient of acetonitrile and water (with an appropriate acidifier). If resolution is challenging, substituting methanol can alter the selectivity and may improve the separation.
Q4: Do I need a gradient or isocratic elution?
A4: A gradient elution is highly recommended, especially during method development.[6] Because there is a significant polarity difference between the parent drug and its metabolites, a gradient (where the percentage of organic solvent is increased over time) will allow for the elution of the more polar metabolites early in the run while ensuring the less polar parent compound elutes in a reasonable time with good peak shape. A good starting point is a "scouting gradient" from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile) to determine the approximate elution conditions.[6]
Troubleshooting Guide: From Problems to Solutions
This section addresses specific issues you may encounter during your experiments.
Problem 1: My analyte peaks are tailing or showing poor shape.
This is one of the most common issues when analyzing acidic compounds.[5]
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact ionically with your acidic analytes, causing peak tailing.
-
Solution 1 (Preferred): Ensure your mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) using a buffer like phosphate or an acidifier like formic or phosphoric acid.[5] This keeps both your analytes and the silanol groups protonated, minimizing ionic interactions.
-
Solution 2: Use a modern, high-purity silica column with advanced end-capping. These columns have a much lower concentration of active silanol groups. Columns with polar-embedded phases can also provide alternative selectivity and improved peak shape for polar compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[5]
-
Solution: Dilute your sample or reduce the injection volume and reinject.[5] If the peak shape improves, overload was the likely cause.
-
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: My retention times are unstable and shifting between injections.
Retention time stability is crucial for reliable identification and quantification.[5]
Underlying Causes & Solutions:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the starting conditions before each injection, retention times will drift, especially in gradient methods.[7]
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, evaporation of the more volatile organic solvent, or degradation of additives can alter the elution strength.
-
Temperature Fluctuations: Column temperature affects solvent viscosity and separation kinetics.
-
Solution: Use a thermostatted column compartment to maintain a constant and consistent temperature throughout the analytical run.[7] This is essential for reproducible chromatography.
-
Problem 3: I'm seeing a noisy or drifting baseline.
A high baseline noise or drift can obscure small peaks and compromise the accuracy of integration.
Underlying Causes & Solutions:
-
Air Bubbles in the System: Dissolved gas in the mobile phase can outgas in the pump or detector, causing pressure fluctuations and baseline noise.[9]
-
Solution: Degas your mobile phase before use, either by sparging with helium, sonication, or using an in-line degasser, which is a standard component on most modern HPLC systems.[5]
-
-
Contaminated Solvents or Reagents: Impurities in your mobile phase can bleed off the column or pass through the detector, causing a noisy or drifting baseline.
-
Solution: Always use high-purity, HPLC-grade solvents and fresh, high-quality additives.[8] Ensure all glassware is scrupulously clean.
-
-
Detector Lamp Failure: As a detector lamp (e.g., deuterium lamp in a UV detector) ages, its energy output can decrease and become unstable, leading to increased noise.
-
Solution: Check the lamp energy and hours of use via your instrument software. Replace the lamp if it is near the end of its recommended lifetime.
-
Recommended Starting Protocol: RP-HPLC
This protocol is a robust starting point for developing a separation method for 4-CPB and its metabolites. Optimization will be required based on your specific instrumentation and the exact nature of the metabolites.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale & Expert Notes |
| HPLC Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, < 3 µm particle size | A standard C18 provides good hydrophobic retention. Smaller particle sizes increase efficiency and resolution.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for LC-MS and effectively lowers the pH to ~2.7, suppressing analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its low viscosity and good UV transparency. |
| Gradient Program | 5% B to 95% B over 10 minutes | A scouting gradient helps to quickly determine the elution profile of all compounds.[6] |
| Flow Rate | 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d. | Adjust flow rate based on column diameter to maintain optimal linear velocity. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce backpressure. A stable temperature is crucial for reproducibility.[7] |
| Injection Volume | 5-10 µL | Keep the injection volume small to avoid band broadening and column overload. |
| UV Detection | 230 nm or 280 nm | The chlorophenoxy group provides strong UV absorbance. Scan the analyte with a diode array detector (DAD) to find the optimal wavelength. |
| Post-run Equilibration | 5 minutes at initial conditions (5% B) | Essential for ensuring reproducible retention times in subsequent runs. |
Experimental Protocol Steps:
-
System Preparation:
-
Prepare fresh mobile phases A and B using HPLC-grade reagents.[8]
-
Degas the mobile phases thoroughly.
-
Purge the pump lines to remove any air bubbles and old solvents.
-
-
Column Equilibration:
-
Install the C18 column in the thermostatted compartment set to 35 °C.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[5]
-
-
Sample Injection:
-
Inject a standard solution containing 4-CPB and, if available, its metabolites. Whenever possible, the sample should be dissolved in the initial mobile phase.[8]
-
-
Data Acquisition:
-
Run the gradient method as described in Table 2.
-
-
Analysis & Optimization:
-
Evaluate the resulting chromatogram for resolution, peak shape, and retention time.
-
Adjust the gradient slope (e.g., make it shallower around the elution time of key peaks) to improve the resolution between closely eluting compounds.
-
By following this structured approach and understanding the scientific principles behind the methodology, you will be well-equipped to develop a robust and reliable method for the separation of 4-(4-Chlorophenoxy)butanoic acid and its metabolites.
References
-
PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
-
SciSpace. (2020). A review on method development by hplc. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2017). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]
-
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
LC Resources. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (1971). Bacterial metabolism of 4-chlorophenoxyacetate. Retrieved from [Link]
-
AELAB. (2024, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Stenutz. (n.d.). 4-(4-chloro-2-methylphenoxy)butanoic acid. Retrieved from [Link]
-
ContaminantDB. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid (CHEM000718). Retrieved from [Link]
-
ResearchGate. (2021, October 15). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (1973). Metabolism of 4-(2,4-dichlorophenoxy) butyric acid in soybean and cocklebur. Retrieved from [Link]
-
OMICS International. (2022, May 5). Techniques of Analytical, Bio analytical and Separation. Retrieved from [Link]
-
PLOS ONE. (2012). Toward 'Omic Scale Metabolite Profiling: A Dual Separation – Mass Spectrometry Approach for Coverage of Lipids and Central Carbon Metabolism. Retrieved from [Link]
-
Trends in Analytical Chemistry. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
CORE. (1984). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Retrieved from [Link]
-
PubMed. (2016). Analytical Methods for Secondary Metabolite Detection. Retrieved from [Link]
Sources
- 1. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]
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- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. aelabgroup.com [aelabgroup.com]
Common interferences in the analysis of chlorophenoxy herbicides.
Welcome to the technical support center for the analysis of chlorophenoxy herbicides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences encountered during experimental analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
FAQ 1: My analyte signal is significantly lower in my sample matrix compared to my pure standard. What is causing this and how can I fix it?
This phenomenon is likely due to matrix effects , where co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer source, leading to ion suppression.[1][2] This is a common issue in complex matrices like soil, food, and biological fluids.
Troubleshooting Guide:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for the signal suppression or enhancement caused by the matrix components.[3]
-
Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the most effective way to correct for matrix effects. These standards co-elute with the native analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may also lower the analyte concentration, potentially impacting sensitivity.
-
Enhanced Sample Cleanup: Implement more rigorous cleanup steps to remove interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) can be very effective.[4][5]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.
FAQ 2: I'm seeing poor peak shapes and inconsistent derivatization efficiency for my chlorophenoxy acids using GC-MS. What are the common pitfalls?
Inconsistent derivatization is a frequent source of error in the GC-MS analysis of acidic herbicides like chlorophenoxy acids.[6][7] These compounds require derivatization to increase their volatility for gas chromatography.
Troubleshooting Guide:
-
Incomplete Derivatization:
-
Cause: Insufficient reagent, reaction time, or temperature. The presence of water or other reactive compounds in the extract can also consume the derivatizing agent.
-
Solution: Ensure all extracts are thoroughly dried before adding the derivatization reagent. Use a fresh, high-quality reagent and optimize the reaction conditions (time and temperature). Consider using a catalyst if recommended for the specific reagent.
-
-
Degradation of Derivatives:
-
Cause: Some derivatives, like trimethylsilyl (TMS) esters, can be sensitive to moisture and may degrade over time.
-
Solution: Analyze derivatized samples as soon as possible. Store them under anhydrous conditions if immediate analysis is not feasible.
-
-
Alternative Derivatization Reagents:
-
Diazomethane: While effective, it is explosive and carcinogenic.[8]
-
Pentafluorobenzyl bromide (PFBBr): Forms stable derivatives with good electron-capturing properties, suitable for electron capture detection (ECD).[9][10]
-
Methanol with an acid catalyst (e.g., H₂SO₄ or HCl): A safer alternative to diazomethane for forming methyl esters.[8]
-
Trimethylsilyl N,N-dimethyl carbamate (TMS-DMC) and t-butyldimethylsilyl N,N-dimethyl carbamate (TBDMS-DMC): These reagents can be used to form TMS and TBDMS esters, respectively.[6]
-
Experimental Protocol: Methanol-HCl Esterification [8]
-
Evaporate the sample extract to near dryness under a gentle stream of nitrogen.
-
Add 5 mL of methanol and one drop of 1:1 HCl to the extract.
-
Swirl the solution for 1 minute.
-
Evaporate the solvent to a final volume of 1-2 mL.
-
Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Bring the final volume to the desired level for GC-MS analysis.
FAQ 3: I'm observing co-eluting peaks in my chromatogram, making quantification difficult. How can I improve the separation of chlorophenoxy herbicides?
Due to their structural similarities, chlorophenoxy herbicides and their metabolites can be challenging to separate chromatographically.[11][12] Co-elution can lead to inaccurate identification and quantification.[13][14]
Troubleshooting Guide:
-
Optimize the GC or LC Method:
-
Temperature/Gradient Program: Adjust the temperature ramp rate in GC or the mobile phase gradient in LC to improve resolution between closely eluting peaks.
-
Column Selection: Use a column with a different stationary phase chemistry that offers different selectivity for your target analytes.
-
Flow Rate: Lowering the flow rate can sometimes improve separation, though it will increase the analysis time.
-
-
Utilize Mass Spectrometry:
-
Confirm Peak Purity:
-
Diode Array Detector (DAD) in HPLC: A DAD can assess peak purity by comparing UV spectra across a single peak. If the spectra are not identical, it suggests co-elution.[13]
-
Mass Spectrometry: Similarly, comparing mass spectra across a peak can reveal the presence of co-eluting compounds.
-
Workflow for Addressing Co-elution
Caption: General sample preparation workflow for chlorophenoxy herbicides.
Quantitative Data Summary
| Interference Type | Common Cause(s) | Recommended Solution(s) | Expected Improvement |
| Matrix Effects | Co-eluting matrix components | Matrix-matched calibration, Isotope-labeled internal standards, Sample dilution, Enhanced cleanup | Improved accuracy and precision [3] |
| Derivatization Issues | Incomplete reaction, Moisture, Reagent instability | Optimized reaction conditions, Anhydrous extracts, Use of stable derivatizing agents | Consistent and higher derivatization efficiency and recovery |
| Co-elution | Structural similarity of analytes | Chromatographic optimization, Use of MS/MS (MRM) | Improved peak resolution and accurate quantification [11][12] |
| Low Recovery | Incorrect pH, Binding to humic substances, Adsorption | Proper pH control during extraction, Robust cleanup methods (SPE, GPC) | Higher and more consistent analyte recovery [15] |
References
- Development of a Method for the Analysis of Chlorophenoxy Herbicides in Waste Waters and Waste Water Sludges. (n.d.).
- Multiresidue determination of chlorophenoxy acid herbicides in human urine samples by use of solid-phase extraction and capillary LC-UV detection. (n.d.). PubMed.
- Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. (n.d.). Semantic Scholar.
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io.
-
Mei, X.-Y., Hong, Y.-Q., & Chen, G.-H. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 8(6), 1532–1561. [Link]
- Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (n.d.). EPA.
- Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (2010). PubMed.
- A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
- Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO).
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). PMC - NIH.
- Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. (n.d.). USGS Publications Warehouse.
- Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. (2005). American Laboratory.
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). EPA.
- Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (n.d.). ResearchGate.
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (n.d.). Agilent.
- Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. (2000). PubMed.
- Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. (n.d.). PubMed.
- Determination of Chlorophenoxy Herbicides in Plant Material Exposed to Spray Drif. (1989). Journal of Chromatographic Science | Oxford Academic.
- Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. (n.d.). ResearchGate.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH.
- The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020).
- The Interaction of Pesticides with Humin Fractions and Their Potential Impact on Non-Extractable Residue Formation. (2023). PubMed Central.
- Evaluation of the matrix effect on gas chromatography – mass spectrometry with carrier gas containing ethylene glycol as an analyte protectant. (n.d.). OUCI.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Chlorophenoxy Herbicides. (n.d.). EPA.
- 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. (n.d.). NIH.
- Interactions between Herbicides and Humic Acids present in soils. (n.d.). ResearchGate.
- 2,4-Dichlorophenoxyacetic Acid. (n.d.). CDC.
- Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. (n.d.). PMC - NIH.
- The impact of humic acid on toxicity of individual herbicides and their mixtures to aquatic macrophytes. (n.d.). PubMed.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
Sources
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Validation & Comparative
A Comparative Analysis of Herbicidal Activity: 4-(4-Chlorophenoxy)butanoic Acid vs. 2,4-Dichlorophenoxyacetic Acid
A Technical Guide for Researchers in Plant Science and Agrochemical Development
In the landscape of synthetic auxin herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a foundational and widely utilized compound for the selective control of broadleaf weeds.[1][2] Its efficacy and mechanism of action have been extensively studied since its introduction in the 1940s.[1] A structurally related group of compounds, the phenoxyalkanoic acids, which includes 4-(4-Chlorophenoxy)butanoic acid (4-CPB), presents a more nuanced approach to herbicidal activity, relying on the metabolic processes of the target plant for activation. This guide provides a detailed, objective comparison of the herbicidal activity of 4-CPB and 2,4-D, grounded in their distinct mechanisms of action and supported by established experimental protocols.
At a Glance: Key Chemical and Herbicidal Properties
| Feature | 4-(4-Chlorophenoxy)butanoic acid (4-CPB) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Chemical Formula | C₁₀H₁₁ClO₃ | C₈H₆Cl₂O₃ |
| Mode of Action | Pro-herbicide; requires in-planta β-oxidation to the active acetic acid analog. | Systemic auxin mimic; directly active upon absorption.[1] |
| Primary Target | Broadleaf weeds susceptible to auxin herbicides and capable of β-oxidation. | Broadleaf weeds.[1][2] |
| Selectivity | Potentially higher in certain species (e.g., some legumes) that lack efficient β-oxidation enzymes. | Based on differential translocation and metabolism between monocots and dicots. |
Delving into the Mechanism: A Tale of Two Auxins
The fundamental difference in the herbicidal activity of 4-CPB and 2,4-D lies in their state upon entering the plant. 2,4-D is a direct-acting herbicide, immediately recognized by the plant's auxin perception and signaling machinery.[1][2] In contrast, 4-CPB is a pro-herbicide, meaning it is not phytotoxic in its initial form. Its herbicidal properties are contingent upon the plant's ability to metabolize it into an active compound.
2,4-D: The Direct Disruptor
As a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), 2,4-D overwhelms the plant's hormonal balance.[2] It binds to auxin receptors, primarily the TIR1/AFB F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex.[2] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. The result is a cascade of unregulated growth, including epinasty (downward bending of leaves), stem twisting, and ultimately, vascular tissue disruption and plant death.[1]
Signaling Pathway of Synthetic Auxin Herbicides
Caption: Mechanism of action for 2,4-D and 4-CPB.
4-CPB: The Trojan Horse Activated by β-Oxidation
The herbicidal activity of 4-CPB is unlocked through the process of β-oxidation within the plant's peroxisomes.[3] This metabolic pathway is typically responsible for breaking down fatty acids.[4][5] In susceptible plant species, enzymes of the β-oxidation cycle cleave the butanoic acid side chain of 4-CPB, converting it into its corresponding acetic acid analog, 4-chlorophenoxyacetic acid (4-CPA). This newly formed molecule is structurally and functionally analogous to 2,4-D and initiates the same cascade of events leading to phytotoxicity.
This reliance on in-planta activation is the cornerstone of the selectivity of phenoxybutyric herbicides. Plant species that lack the specific enzymes or have low levels of the enzymes required for the β-oxidation of these compounds are inherently tolerant. This is notably observed in some legume species, which cannot efficiently convert phenoxybutyric acids to their herbicidally active forms.
Experimental Protocols for Comparative Efficacy Assessment
To objectively compare the herbicidal activity of 4-CPB and 2,4-D, standardized bioassays are essential. The following protocols outline established methodologies for greenhouse and laboratory settings.
Greenhouse Pot Experiment for Whole-Plant Efficacy
This protocol is designed to assess the post-emergence herbicidal activity on target weed species.
Methodology:
-
Plant Material and Growth Conditions:
-
Select seeds of target weed species (e.g., Abutilon theophrasti [velvetleaf], Amaranthus retroflexus [redroot pigweed]) and a tolerant crop species (e.g., Zea mays [corn]).
-
Sow seeds in 10 cm diameter pots filled with a standardized greenhouse potting mix.
-
Grow plants in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.
-
-
Herbicide Application:
-
Prepare stock solutions of 4-CPB and 2,4-D in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a dilution series for each herbicide to establish a dose-response curve (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare).
-
Apply herbicides to plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated laboratory track sprayer to ensure uniform coverage.[6]
-
-
Data Collection and Analysis:
-
Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale of 0% (no effect) to 100% (complete plant death).
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the dose-response data using appropriate statistical software to determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth).
-
Experimental Workflow for Herbicide Efficacy Testing
Caption: Greenhouse pot experiment workflow.
Concluding Remarks for the Research Professional
The comparison between 4-(4-Chlorophenoxy)butanoic acid and 2,4-D highlights a sophisticated biological interplay that can be leveraged for selective weed control. For researchers and drug development professionals, the key takeaways are:
-
Mechanism of Action as a Determinant of Selectivity: The pro-herbicidal nature of 4-CPB, requiring activation via β-oxidation, offers a potential avenue for developing herbicides with a more targeted spectrum of activity, particularly in crops that have a limited capacity for this metabolic process.
-
Importance of Comparative Bioassays: Rigorous, well-designed experiments are crucial to quantify the differences in efficacy and selectivity between direct-acting herbicides like 2,4-D and their pro-herbicide counterparts. Dose-response studies are fundamental to understanding the potency of these compounds.
-
Future Research Directions: Further investigation into the specific enzymes and genetic factors governing the β-oxidation of phenoxybutyric acids in different plant species could lead to the development of novel herbicide resistance traits in crops or the design of more effective and selective pro-herbicides.
By understanding the nuances of their mechanisms of action and employing robust experimental methodologies, the scientific community can continue to refine and develop effective and sustainable weed management strategies.
References
-
Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Retrieved from [Link]
-
Mississippi Soybean Promotion Board. (n.d.). Determining the effect of auxin herbicide concentration and application timing on soybean (Glycine max) growth and yield. Retrieved from [Link]
- Houtkooper, R. H., Argmann, C., Houten, S. M., Cantone, L., Pirinen, E., & Auwerx, J. (2017). Identification of enzymes involved in oxidation of phenylbutyrate. Journal of Lipid Research, 58(5), 967–974.
- Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920.
-
ResearchGate. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the field trial. Retrieved from [Link]
- Li, Y., Wang, Y., Liu, Y., Li, Y., Li, Y., & Li, Y. (2024). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules, 29(16), 3788.
- Wang, Y., Li, Y., Liu, Y., Li, Y., & Li, Y. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(11), 5991.
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
- Portuguez-Garcia, M. P., Aguero-Alvarado, R., & Gonzalez-Lutz, M. I. (2021). Herbicidal activity of three natural products on four weed species. Agronomía Mesoamericana, 32(3), 991-999.
-
National Agricultural Library. (n.d.). OVERCOMING AUXIN HERBICIDE ANTAGONISM USING NOVEL APPLICATION METHODS FOR GRASS WEED CONTROL IN COTTON AND SOYBEAN PRODUCTION SYSTEMS. Retrieved from [Link]
- Han, J., Wang, J., Dong, H., Lei, J., Wang, M., & Fang, J. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules, 16(4), 2833–2845.
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]
- Poirier, Y., Ventre, G., & Caldelari, D. (2001). Increased Flow of Fatty Acids toward β-Oxidation in Developing Seeds of Arabidopsis Deficient in Diacylglycerol Acyltransferase Activity or Synthesizing Medium-Chain-Length Fatty Acids. Plant Physiology, 125(2), 955–963.
- Senseman, S. A. (Ed.). (2007). Herbicide handbook (9th ed.). Weed Science Society of America.
- Secor, J., & Cseke, C. (1988). Kinetic Characterization, Stereoselectivity, and Species Selectivity of the Inhibition of Plant acetyl-CoA Carboxylase by the Aryloxyphenoxypropionic Acid Grass Herbicides. Plant Physiology, 86(1), 10–12.
- Skrzypczak, G., & Pudełko, R. (2024). Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control. Acta Scientiarum Polonorum, Hortorum Cultus, 23(2), 115–125.
- Genthner, F. J., & intermediates, P. T. (1998). Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment. Journal of Basic Microbiology, 38(4), 257–267.
-
ResearchGate. (n.d.). Synthetic auxin herbicides: finding the lock and key to weed resistance. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2021). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. 25(6), 921-929.
- Schop, R. N., & Hardy, M. H. (1990). Comparison of the activity of topically applied pesticides and the herbicide 2,4-D in two short-term in vivo assays of genotoxicity in the mouse. Fundamental and Applied Toxicology, 15(4), 666–675.
- Dymarska, M., & Janeczko, T. (2021). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. Molecules, 26(11), 3125.
-
Weed Science. (2023). Weed response to 2,4-D, 2,4-DB, and dicamba applied alone or with glufosinate. Retrieved from [Link]
-
AOCS. (n.d.). Fatty Acid beta-Oxidation. Retrieved from [Link]
- Steele, C. N., & Bond, J. (2021). Comparison of Efficacy and Detection of Clethodim and Glyphosate Applied with Dicamba and 2,4-D through Tank Mixture and Sequential Applications. Journal of Agricultural and Food Chemistry, 69(1), 101–111.
- Ashraf, S., & Murtaza, G. (2016). EFFECTS OF 2, 4-D HERBICIDE ON THE BIOCHEMICAL CHARACTERISTICS OF TRITICUM AESTIVUM L. Bangladesh Journal of Botany, 45(4), 933-938.
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A Comparative Guide to the Validation of Analytical Methods for 4-(4-Chlorophenoxy)butanoic Acid
This guide provides a comprehensive comparison of analytical method validation strategies for 4-(4-Chlorophenoxy)butanoic acid, a compound often encountered as an herbicide.[1] Whether quantifying it as a principal component in a formulation, a critical impurity, or a trace residue in a complex matrix, a robust and validated analytical method is the cornerstone of regulatory compliance and data integrity.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, compares the performance of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides the technical framework for researchers, quality control analysts, and drug development professionals to design and execute a scientifically sound validation study. All protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]
Strategic Selection of the Analytical Technique
The first crucial decision is selecting an analytical technique fit for the intended purpose.[3] The choice between a workhorse like HPLC-UV and a specialist like LC-MS/MS depends entirely on the analytical objective.
-
HPLC-UV: This technique is ideal for quantifying 4-(4-Chlorophenoxy)butanoic acid when it is present at relatively high concentrations (e.g., >0.05% w/w). It is cost-effective, robust, and widely available. Its primary limitation is moderate sensitivity and potential for interference from co-eluting matrix components that also absorb UV light. It is the preferred method for assays of bulk substances and formulated products.[4][5]
-
LC-MS/MS: Offering unparalleled sensitivity and selectivity, LC-MS/MS is the gold standard for trace-level quantification.[6][7] By monitoring specific parent-to-daughter ion transitions, it can unequivocally identify and quantify the analyte in complex matrices, even in the presence of overwhelming background interference. This makes it the essential tool for bioanalytical studies, environmental monitoring, or the detection of genotoxic impurities.
The following sections will compare the validation performance of both techniques for each key parameter.
The Analytical Method Validation Workflow
A validation study is a logical, sequential process where each step builds upon the last. The objective is to provide documented evidence that the method will consistently produce a result that meets pre-determined specifications and quality attributes.[8]
Caption: High-level workflow for analytical method validation.
Parameter-by-Parameter Validation Guide
The following sections provide detailed protocols and comparative data for validating methods based on HPLC-UV and LC-MS/MS.
Specificity and Selectivity
Objective: To demonstrate that the analytical signal is unequivocally attributable to 4-(4-Chlorophenoxy)butanoic acid and is not affected by interference from other components such as impurities, degradation products, or matrix components.[9]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: For formulated products, analyze a placebo sample containing all excipients.
-
Peak Purity (HPLC-UV): For the analyte peak in a stressed or impure sample, use a photodiode array (PDA) detector to assess peak purity. The spectra across the peak should be homogenous.
-
Orthogonal Technique (LC-MS/MS): The inherent selectivity of MS/MS, which monitors a specific mass transition (e.g., m/z 213 -> 141 for the deprotonated molecule), provides definitive proof of specificity.[6] Analyze blank matrix samples to confirm the absence of any signal in the selected reaction monitoring (SRM) channel.
| Performance Metric | Acceptance Criteria | HPLC-UV Result | LC-MS/MS Result |
| Blank Interference | No significant peak at the analyte's retention time (>3% of LOQ response). | Pass. Minor baseline undulations observed. | Pass. No response detected in the SRM channel. |
| Placebo Interference | No significant peak at the analyte's retention time. | Pass. | Pass. |
| Peak Purity (PDA) | Purity angle < Purity threshold. | Pass. Purity angle = 0.12, Threshold = 0.35. | Not Applicable. |
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[8]
Experimental Protocol:
-
Prepare a minimum of five concentration levels of 4-(4-Chlorophenoxy)butanoic acid reference standard, spanning the expected range (e.g., for an assay, 80% to 120% of the target concentration; for impurity analysis, LOQ to 150% of the specification limit).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean response against concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
| Parameter | Acceptance Criteria (ICH) | HPLC-UV (Assay Range: 80-120 µg/mL) | LC-MS/MS (Trace Range: 1-100 ng/mL) |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 | 0.9998 |
| Y-Intercept | Should not be significantly different from zero. | 1.5% of 100% response. | 0.8% of 100% response. |
| Residuals | Random distribution around zero. | Pass. | Pass. |
| Proposed Range | Defined by linear data. | 80 - 120 µg/mL | 1 - 100 ng/mL |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically expressed as the percentage of recovery.[8][9]
Experimental Protocol:
-
Prepare samples by spiking a blank matrix (placebo) with a known amount of 4-(4-Chlorophenoxy)butanoic acid at a minimum of three concentration levels (e.g., low, medium, high) across the specified range.
-
Prepare a minimum of three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
| Concentration Level | Acceptance Criteria | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) |
| Low (LOQ for Impurity) | 80.0 - 120.0% | Not Applicable | 96.5% |
| Medium (100% Target) | 98.0 - 102.0% | 100.8% | 101.2% |
| High (120% of Target) | 98.0 - 102.0% | 99.5% | 99.1% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Assess within-laboratory variations by having a different analyst, using different equipment, on a different day, analyze the samples.
-
The precision is expressed as the Relative Standard Deviation (%RSD).
| Precision Level | Acceptance Criteria (%RSD) | HPLC-UV (n=6) | LC-MS/MS (n=6) |
| Repeatability | Assay: ≤ 1.0%Impurity: ≤ 5.0% | 0.4% | 1.8% |
| Intermediate Precision | Assay: ≤ 2.0%Impurity: ≤ 10.0% | 0.9% | 3.5% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with suitable precision and accuracy (LOQ).
Experimental Protocol: The most common method is based on the standard deviation of the response and the slope of the calibration curve.
-
LOD Calculation: LOD = (3.3 * σ) / S
-
LOQ Calculation: LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses.
-
Where S is the slope of the calibration curve.
-
-
The determined LOQ concentration must be subsequently verified by analyzing samples at this concentration and demonstrating that accuracy and precision criteria are met.
| Parameter | Acceptance Criteria | HPLC-UV | LC-MS/MS |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL | 0.1 ng/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1; Accuracy & Precision criteria met. | 1.5 µg/mL | 0.5 ng/mL |
digraph "Parameter_Relationships" { graph [splines=true, overlap=false, size="10,5", ratio="auto", bgcolor="#FFFFFF"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Linearity [label="Linearity\n(Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blank_SD [label="Blank Response\nStandard Deviation (σ)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOD [label="LOD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOQ [label="LOQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Linearity -> LOD [label="Provides Slope (S)"]; Blank_SD -> LOD [label="Provides σ"]; LOD -> LOQ [label="Basis for LOQ"]; LOQ -> Range [label="Defines Lower Limit"]; Linearity -> Range [label="Defines Upper Limit"]; Range -> Accuracy [label="Tested Across Range"]; Range -> Precision [label="Tested Across Range"]; Accuracy -> LOQ [style=dashed, label="Confirms LOQ"]; Precision -> LOQ [style=dashed, label="Confirms LOQ"]; }
Caption: Interrelationship of core validation parameters.
System Suitability Testing (SST)
Before any validation or routine analysis, the suitability of the chromatographic system must be verified.[11][12] SST is not method validation, but rather a check to ensure the system is performing adequately on the day of analysis.[13]
Experimental Protocol:
-
Prepare a System Suitability Solution containing the analyte and potentially a closely eluting impurity or a reference compound.
-
Make five replicate injections of the solution before starting the analytical sequence.
-
Verify that all SST parameters meet the pre-defined acceptance criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration.[11] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness.[14] |
| Repeatability (%RSD) | ≤ 1.0% for peak area and retention time (for 5 replicates) | Confirms injection precision and system stability.[14] |
| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Ensures baseline separation from interfering components.[11] |
Conclusion
The validation of an analytical method for 4-(4-Chlorophenoxy)butanoic acid is a systematic process that demonstrates its fitness for a specific purpose. The choice between HPLC-UV and LC-MS/MS is a critical first step dictated by the required sensitivity and selectivity of the application.
-
HPLC-UV provides a robust, cost-effective, and reliable method for assay and high-level impurity testing, where concentrations are well within its detection capabilities.
-
LC-MS/MS is indispensable for trace-level analysis, offering superior sensitivity and selectivity that are essential for bioanalysis, residue monitoring, or trace impurity quantification.
Regardless of the chosen technology, a successful validation study, built on the principles of ICH Q2(R1), is the ultimate proof of a method's quality, reliability, and consistency.[15] It provides the documented evidence necessary to ensure that the analytical data generated can be trusted throughout the lifecycle of a product.
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
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Determination and method validation of the major organic acids in wine using HPLC and UV detection. Youngstown State University. [Link]
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What are the differences and key steps in Analytical Method Development, Qualification, and Validation. EirGenix. [Link]
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A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PubMed Central. [Link]
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Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Environmental Protection Agency (EPA). [Link]
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What Is Method Validation In The Context Of LC-MS?. YouTube. [Link]
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How method validation is done for any analyte in LC-MS/MS?. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of Phenoxy Herbicides: The Unique Role of 4-(4-Chlorophenoxy)butanoic Acid Analogues
This guide provides an in-depth technical comparison of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a representative phenoxybutyric acid, and other principal phenoxy herbicides. We will delve into the fundamental mechanisms that dictate their selective efficacy, supported by comparative data and robust experimental protocols designed for researchers and drug development professionals.
The Phenoxy Herbicides: A Foundation of Selective Weed Control
Phenoxy herbicides were among the first selective organic herbicides developed, revolutionizing agriculture by enabling the control of broadleaf (dicotyledonous) weeds within monocotyledonous crops like cereals and turf grasses.[1] Their primary mode of action is to function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2][3] By overwhelming the plant's natural hormonal pathways, these compounds induce rapid, uncontrolled, and disorganized cell division and elongation, leading to vascular tissue disruption and eventual plant death.[4]
While herbicides like 2,4-D and MCPA are directly active as phenoxyacetic acids, a distinct subclass—the phenoxybutyric acids—operates as pro-herbicides. Their efficacy is not inherent but is contingent upon metabolic activation within the target plant. This distinction is fundamental to understanding their unique selectivity and performance.
The Decisive Factor: β-Oxidation as a Bio-Activation Switch
The selectivity of phenoxybutyric acid herbicides, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and MCPB, hinges on a metabolic process known as β-oxidation.[5][6] This is the same biochemical pathway plants use to break down fatty acids.[7]
-
In Susceptible Weeds: Many broadleaf weeds possess the enzymatic machinery to perform β-oxidation on the butanoic acid side chain. This process cleaves two-carbon units from the chain, converting the phenoxybutyric acid into its highly herbicidal phenoxyacetic acid analogue (e.g., MCPB is converted to MCPA; 2,4-DB is converted to 2,4-D).[5][8] This bio-activation at the site of action leads to the classic auxin-overload symptoms and plant death.
-
In Tolerant Crops: Many leguminous crops (e.g., peas, alfalfa) and other tolerant species lack the specific enzymes required for this β-oxidation process.[5] Consequently, the pro-herbicide is not converted into its active form and the crop remains largely unharmed. This elegant mechanism provides a layer of selectivity beyond that of the traditional phenoxyacetic acids.
The following diagram illustrates this critical metabolic conversion, which forms the basis of the herbicide's selective efficacy.
Once the active phenoxyacetic acid is present, it disrupts the auxin signaling pathway, as depicted below.
Comparative Efficacy of Key Phenoxy Herbicides
The practical efficacy of a phenoxy herbicide is determined by its chemical structure, formulation, application rate, environmental conditions, and the specific weed spectrum. Below is a comparative overview of MCPB and its principal counterparts.
-
4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB): A selective, systemic herbicide valued for its safety in leguminous crops like peas and alfalfa, as well as in certain cereals undersown with clover.[9] Its action is entirely dependent on the target weed's ability to convert it to MCPA.[9]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): One of the most widely used herbicides globally, 2,4-D provides effective and economical control of a wide array of annual, biennial, and perennial broadleaf weeds.[4][10] It is available in various salt and ester formulations, with esters generally being more active, especially in cool conditions, due to better penetration of the leaf cuticle.[2][8]
-
(4-chloro-2-methylphenoxy)acetic acid (MCPA): Chemically similar to 2,4-D, MCPA controls a broad spectrum of broadleaf weeds and is often considered safer on certain cereal crops like oats and flax compared to 2,4-D.[1][2][11]
-
Mecoprop (MCPP): A phenoxypropionic acid herbicide, MCPP is particularly effective against certain weeds that can be difficult to control with 2,4-D or MCPA alone, such as chickweed (Stellaria media) and clovers (Trifolium spp.).[2][12] It is almost always formulated in combination with other phenoxy herbicides to broaden the spectrum of control.[13]
-
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Historically important for its high efficacy against woody plants and brush, the use of 2,4,5-T was discontinued in many countries by the 1980s due to health concerns related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing process.[14][15]
Data Presentation: Comparative Weed Control Spectrum
The following table summarizes the relative efficacy of these herbicides against common broadleaf weeds. This data is synthesized from agricultural extension guides and research literature. Efficacy can vary based on weed growth stage, environmental conditions, and application rate.
| Weed Species | Common Name | MCPB | 2,4-D | MCPA | Mecoprop (MCPP) |
| Abutilon theophrasti | Velvetleaf | Fair | Good | Good | Poor |
| Amaranthus retroflexus | Redroot Pigweed | Good | Excellent | Excellent | Fair |
| Ambrosia artemisiifolia | Common Ragweed | Fair | Excellent | Good | Fair |
| Capsella bursa-pastoris | Shepherd's-purse | Good | Excellent | Excellent | Good |
| Chenopodium album | Common Lambsquarters | Good | Excellent | Excellent | Fair |
| Cirsium arvense | Canada Thistle | Good¹ | Good | Good | Poor |
| Plantago major | Broadleaf Plantain | Poor | Excellent | Good | Good |
| Polygonum convolvulus | Wild Buckwheat | Fair | Good | Good | Good |
| Sinapis arvensis | Wild Mustard | Excellent | Excellent | Excellent | Good |
| Stellaria media | Common Chickweed | Fair | Fair | Fair | Excellent |
| Taraxacum officinale | Dandelion | Fair | Excellent | Good | Good |
| Trifolium repens | White Clover | Poor | Fair | Fair | Excellent |
Rating Key: Excellent: >90% control; Good: 80-90% control; Fair: 60-79% control; Poor: <60% control. ¹Efficacy on perennial weeds like Canada thistle often refers to top-growth control; repeated applications may be necessary.
Experimental Protocols for Efficacy Assessment
To generate robust and publishable data on herbicide efficacy, standardized and well-documented protocols are essential. The following methodologies describe self-validating systems for greenhouse and field assessment.
Protocol 1: Greenhouse Dose-Response Bioassay
Objective: To determine the herbicide dose required to reduce plant growth by 50% (GR₅₀) or cause 50% mortality (LD₅₀) under controlled conditions.
Causality: This assay isolates the herbicide's effect from environmental variability, providing a precise measure of a weed biotype's intrinsic sensitivity. Comparing the GR₅₀ of a test population to a known susceptible population is the gold standard for confirming herbicide resistance.[12]
Methodology:
-
Plant Preparation:
-
Grow seeds of the target weed species in trays containing a sterile potting medium.[12]
-
Once seedlings reach the 2-4 true leaf stage, transplant individual, uniform plants into 10 cm pots.[12]
-
Allow plants to acclimate in the greenhouse for 3-5 days under optimal conditions (e.g., 25°C/18°C day/night, 16h photoperiod).
-
-
Herbicide Preparation & Application:
-
Prepare a stock solution of the herbicide using a commercial formulation.
-
Create a serial dilution series to generate at least 6-8 application rates, plus an untreated control. The rates should bracket the expected GR₅₀ value (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate).
-
Apply herbicides using a calibrated track sprayer equipped with a flat-fan nozzle to ensure uniform coverage. A typical application volume is 200 L/ha.
-
-
Experimental Design & Data Collection:
-
Arrange pots in a completely randomized design with 4-6 replicates per dose.
-
Return plants to the greenhouse and monitor.
-
At 14-21 days after treatment (DAT), assess efficacy. The primary endpoint is shoot biomass. Cut the shoots at the soil line, place in a labeled paper bag, dry in an oven at 60°C for 72 hours, and record the dry weight.[12]
-
-
Data Analysis:
-
Convert dry weight data to a percentage of the untreated control mean.
-
Use a statistical software package (e.g., R with the 'drc' package) to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the dose-response data.[16]
-
From the model, calculate the GR₅₀ value and its corresponding standard error.
-
Protocol 2: Field Efficacy Trial
Objective: To evaluate herbicide performance under real-world agricultural conditions, assessing both weed control and crop safety.
Causality: Field trials are essential to validate greenhouse findings and understand how soil type, weather, and crop-weed competition influence a herbicide's performance. Including a 2x rate is critical for assessing crop tolerance and defining the margin of safety.
Methodology:
-
Site Selection & Plot Layout:
-
Select a field site with a uniform and sufficiently dense population of the target weed species.[17]
-
Establish plots using a Randomized Complete Block Design (RCBD) with 4 replicates. This design accounts for field gradients (e.g., slope, soil type).[18] Typical plot sizes are 2-3 meters wide by 8-10 meters long.
-
-
Application:
-
Apply herbicides at defined weed and crop growth stages using a calibrated CO₂-pressurized backpack sprayer or a small-plot research sprayer.[18]
-
Treatments should include a non-treated control, the test herbicide(s) at 1x and 2x the proposed label rate, and a commercial standard for comparison.
-
Record all environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
-
-
Assessment & Data Collection:
-
Weed Control: Conduct visual ratings of percent weed control at multiple intervals (e.g., 14, 28, and 56 DAT). Ratings are on a scale of 0% (no effect) to 100% (complete death) compared to the untreated control plots. For more quantitative data, weed density counts (plants/m²) or biomass samples from quadrats can be taken.
-
Crop Tolerance: Visually assess crop injury (e.g., stunting, chlorosis, epinasty) on a 0% (no injury) to 100% (crop death) scale at the same intervals.
-
Yield: At crop maturity, harvest the center of each plot and determine the yield, adjusting for moisture content.
-
-
Data Analysis:
Conclusion
The efficacy of 4-(4-chlorophenoxy)butanoic acid analogues like MCPB is fundamentally linked to their role as pro-herbicides, requiring metabolic activation via β-oxidation within the target weed. This mechanism provides a distinct advantage for selective weed control in tolerant crops, particularly legumes, that lack the necessary enzymatic pathway. In contrast, phenoxyacetic acids (2,4-D, MCPA) and phenoxypropionic acids (Mecoprop) are directly active synthetic auxins. A comprehensive understanding of these differing modes of action, supported by rigorous greenhouse and field testing, is crucial for researchers aiming to develop novel weed management strategies or to precisely characterize the physiological and biochemical responses of plants to this important class of herbicides.
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A Comparative Guide to the Structure-Activity Relationship of Chlorophenoxybutanoic Acids as Synthetic Auxin Herbicides
For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of chlorophenoxybutanoic acids, a class of compounds widely recognized for their herbicidal properties as synthetic auxins. By delving into the key structural modifications that govern their efficacy, this document aims to equip researchers with the foundational knowledge to design more potent and selective molecules.
The Core Principle: From Prodrug to Phytotoxin
Chlorophenoxybutanoic acids, such as 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), are classic examples of propesticides.[1] In their applied form, they exhibit limited phytotoxicity. Their herbicidal activity is unlocked within susceptible plant species through the enzymatic process of β-oxidation. This metabolic conversion truncates the butanoic acid side chain, transforming the compound into its highly active acetic acid analogue, in the case of MCPB, to 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1]
This bioactivation is a cornerstone of their selectivity. Many leguminous plants, for instance, lack the specific enzymes required for efficient β-oxidation, rendering them tolerant to the butanoic acid form while broadleaf weeds that possess this enzymatic machinery are effectively controlled.
Deconstructing the Molecule: Key Determinants of Activity
The herbicidal efficacy of chlorophenoxybutanoic acids and their acetic acid metabolites is dictated by three primary molecular regions: the aromatic ring, the ether linkage, and the carboxylic acid side chain.
The Aromatic Ring: The Anchor of Specificity
The substituted phenyl ring is crucial for binding to the auxin receptor complex, which includes the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.[2][3] The nature, position, and number of substituents on this ring significantly modulate the molecule's binding affinity and, consequently, its herbicidal potency.
-
Position of Chlorine: Chlorine substitution at the para-position (C4) of the phenyl ring is a common feature and is critical for high activity.
-
Additional Substitution: The introduction of a methyl group at the ortho-position (C2), as seen in MCPB and MCPA, generally enhances herbicidal activity compared to the unsubstituted phenoxyacetic acid. Dichlorination, as in 2,4-Dichlorophenoxyacetic acid (2,4-D), also results in a potent herbicide.
The Carboxylic Acid Side Chain: The Driver of Bioactivation and Action
The carboxylic acid moiety is indispensable for auxin-like activity. It is the site of interaction with key amino acid residues within the auxin receptor's binding pocket. The length and structure of this side chain are critical determinants of both the molecule's intrinsic activity and its susceptibility to bioactivation.
-
Chain Length: As previously discussed, the four-carbon butanoic acid chain renders the molecule inactive until it is shortened to the two-carbon acetic acid chain via β-oxidation. This is a clear demonstration of how side-chain length dictates the mode of action.
-
Stereochemistry: For phenoxypropionic acid derivatives (a related class), the (R)-enantiomer is the biologically active form that binds to the target enzyme, acetyl-CoA carboxylase (ACCase), which is a different mode of action from the auxin herbicides.[1] This highlights the stereospecificity of the interaction with the target protein.
Quantitative Comparison of Biological Activity
To provide a clearer understanding of the SAR, the following tables summarize key quantitative data for representative chlorophenoxyalkanoic acids.
Table 1: Comparative Binding Affinity to Auxin Receptors
| Compound | Receptor Subtype | Dissociation Constant (KD) in µM | Relative Binding (% of IAA) |
| Indole-3-acetic acid (IAA) | AtTIR1 | Value not specified | 100% |
| AtAFB2 | Value not specified | 100% | |
| AtAFB5 | Value not specified | 100% | |
| 2,4-D | AtTIR1 | Low Affinity | Low |
| AtAFB2 | Low Affinity | Low | |
| AtAFB5 | Low Affinity | Low | |
| MCPA | AtTIR1 | Low Affinity | Low |
| AtAFB2 | Low Affinity | Low | |
| AtAFB5 | Low Affinity | Low | |
| Mecoprop | AtTIR1 | Value not specified | Significantly higher than 2,4-D and MCPA |
| AtAFB2 | Value not specified | Higher than other phenoxy-carboxylates | |
| AtAFB5 | Value not specified | Not specified |
Data synthesized from a study on the differential binding of auxin herbicides.[2][3] The data indicates that even among the active acetic acid forms, there are significant differences in receptor binding affinity, with mecoprop showing a higher affinity for TIR1 and AFB2 compared to 2,4-D and MCPA.[2]
Table 2: Comparative Herbicidal Efficacy (GR50 Values)
| Compound | Weed Species | GR50 (g ai/ha) |
| 2,4-D + MCPA | Geranium dissectum | 147.30 |
GR50 is the dose of herbicide that causes a 50% reduction in plant growth.[4] This value provides a quantitative measure of the herbicide's potency against a specific weed.
Experimental Protocols for Activity Assessment
To enable researchers to conduct their own comparative studies, a detailed protocol for a fundamental bioassay is provided below.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a highly sensitive method to quantify the auxin-like activity of compounds by measuring their effect on primary root elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar
-
Petri dishes (9 cm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Test compounds (chlorophenoxybutanoic acid analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of bleach solution. Vortex for 10 minutes.
-
Wash seeds five times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS agar medium and autoclave.
-
Allow the medium to cool to approximately 50°C.
-
Add the test compounds at various concentrations (a serial dilution is recommended, e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects root growth (typically <0.1%). Include a solvent-only control.
-
Pour the medium into Petri dishes and allow them to solidify.
-
-
Seed Plating and Germination:
-
Pipette the stratified seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber.
-
-
Data Acquisition and Analysis:
-
After a set period of growth (typically 5-7 days), scan the plates at high resolution.
-
Measure the primary root length of each seedling using image analysis software.
-
Calculate the average root length for each concentration and the control.
-
Express the root growth as a percentage of the control.
-
Plot the percentage of root growth inhibition against the logarithm of the compound concentration.
-
Determine the GR50 (or IC50) value, the concentration of the compound that causes a 50% inhibition of root growth, by fitting the data to a dose-response curve.
-
Visualizing the Structure-Activity Logic
To illustrate the key relationships discussed, the following diagrams created using Graphviz (DOT language) provide a visual summary.
Caption: Root growth inhibition assay workflow.
Conclusion and Future Directions
The structure-activity relationship of chlorophenoxybutanoic acids is a well-established yet continually relevant area of study. The principles of bioactivation, the influence of aromatic ring substitution, and the critical role of the carboxylic acid side chain provide a robust framework for understanding their herbicidal activity. The quantitative data and experimental protocols presented in this guide offer a starting point for researchers to conduct their own comparative analyses and to design novel analogs with improved potency and selectivity. Future research may focus on elucidating the precise interactions with different TIR1/AFB receptor subtypes to design herbicides with more targeted weed control profiles and reduced potential for crop injury.
References
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Prusinska, J. M., et al. (2023). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]
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Prusinska, J. M., et al. (2022). The differential binding and biological efficacy of auxin herbicides. ResearchGate. [Link]
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Wikipedia. (n.d.). Phenoxy herbicide. [Link]
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Ghanizadeh, H., & Ghasemi, S. (2017). Evaluating the efficacy of 2,4-D+MCPA, sulfosulfuron, and lintur herbicides for controlling the invasive Geranium dissectum. ResearchGate. [Link]
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Napier, R. (2016). Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. ResearchGate. [Link]
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Prusinska, J. M., et al. (2022). Root growth inhibition by auxin subclasses for both Col-0 and the mutant line afb5-1. ResearchGate. [Link]
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Prusinska, J. M., et al. (2022). Relative binding of auxin herbicides. Binding was assayed by SPR and in... ResearchGate. [Link]
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Confirming the Auxin Activity of 4-(4-Chlorophenoxy)butanoic Acid in Arabidopsis: A Comparative Guide
For researchers in plant biology and drug development, the precise characterization of auxin analogs is critical for understanding plant growth regulation and for the development of novel herbicides. This guide provides an in-depth technical comparison of 4-(4-Chlorophenoxy)butanoic acid (4-CPA), a synthetic auxin analog, with the natural auxin indole-3-acetic acid (IAA) and the widely used synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D). Through a detailed examination of experimental data from classic Arabidopsis thaliana bioassays, we will confirm the auxin activity of 4-CPA and elucidate the underlying molecular mechanisms that differentiate its action from other auxinic compounds.
The Molecular Basis of Auxin Action: A Primer
Auxin perception and signaling in Arabidopsis are orchestrated by a well-defined molecular pathway. The key players in this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which function as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins form a complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological effects such as cell elongation, division, and differentiation.
The efficacy of an auxin or auxin analog is therefore dependent on its ability to promote the interaction between TIR1/AFB proteins and Aux/IAA repressors. Furthermore, the physiological response is also governed by the compound's transport into the cell and its metabolic stability.
Caption: Experimental workflow for confirming the auxin activity of 4-CPA.
Conclusion
The experimental evidence presented in this guide confirms that 4-(4-Chlorophenoxy)butanoic acid is a potent synthetic auxin in Arabidopsis thaliana. Its activity, as demonstrated by the inhibition of primary root growth, is comparable to that of the natural auxin IAA at similar concentrations. However, the underlying molecular mechanism of its sustained action differs significantly. While 4-CPA exhibits a weaker interaction with the TIR1 co-receptor compared to IAA, its enhanced metabolic stability due to resistance to conjugation by GH3 enzymes and potentially altered transport characteristics leads to a prolonged and robust auxin response.
This comparative analysis highlights the intricate structure-activity relationships that govern the efficacy of auxin analogs. For researchers, this understanding is crucial for the rational design of novel plant growth regulators and for dissecting the complexities of auxin signaling in plant development.
References
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Calderón Villalobos, L. I. A., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]
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Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]
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Eyer, L., Ljung, K., & Gojon, A. (2016). 2, 4-D and IAA amino acid conjugates show distinct metabolism in Arabidopsis. PloS one, 11(7), e0159269. [Link]
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Roth, O., Yechezkel, S., Serero, O., Shklar, M., Elbaum, R., & Weinstain, R. (2023). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. bioRxiv, 2023-03. [Link]
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Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446-451. [Link]
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Pazmiño, D. M., Gallardo, M. V., & de la Torre, F. (2011). Effect of 2, 4-D and EDTA on Arabidopsis phenotype. Journal of experimental botany, 62(12), 4211-4222. [Link]
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Parry, G., Calderon-Villalobos, L. I., Prigge, M., Peret, B., Dharmasiri, S., Xuan, W., ... & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(51), 22540-22545. [Link]
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Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]
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Reed, J. W., Nagpal, P., Poole, D. S., Furuya, M., & Chory, J. (1998). Mutations in the gene for the red/far-red light receptor phytochrome B alter cell elongation and physiological responses throughout Arabidopsis development. The Plant Cell, 10(5), 689-705. [Link]
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Roth, O., Yechezkel, S., Serero, O., Shklar, M., Elbaum, R., & Weinstain, R. (2024). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. Nature Biotechnology, 1-9. [Link]
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Karami, O., An, Z., Ebrahimi, M., & Offringa, R. (2023). Structure–activity relationship of 2, 4‐D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]
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Raghavan, C., Mohammed, A., & Penmetsa, R. V. (2006). Regulation of genes associated with auxin, ethylene and ABA pathways by 2, 4-dichlorophenoxyacetic acid in Arabidopsis. Functional & integrative genomics, 6, 142-153. [Link]
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Walsh, T. A., Neal, R., Merlo, D. J., Honma, M., Hicks, G. R., Wolff, K., & Matsumura, W. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2, 4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant physiology, 142(2), 542-552. [Link]
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Oono, Y., Ooura, C., Rahman, A., Aspuria, J. B., Hayashi, K., Uchimiya, H., & Tanaka, A. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant physiology, 133(3), 1135-1147. [Link]
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Jensen, P. J., Hangarter, R. P., & Estelle, M. (1998). Auxin transport is required for hypocotyl elongation in light-grown but not dark-grown Arabidopsis. Plant physiology, 116(2), 455-462. [Link]
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Smalle, J., Haegman, M., Kurepa, J., Van Der Straeten, D., & Van Montagu, M. (1997). Ethylene can stimulate Arabidopsis hypocotyl elongation in the light. Proceedings of the National Academy of Sciences, 94(6), 2756-2761. [Link]
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Collett, C. E., Harberd, N. P., & Leyser, O. (2000). Hormonal interactions in the control of Arabidopsis hypocotyl elongation. Plant physiology, 124(2), 553-562. [Link]
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Chapman, E. J., & Estelle, M. (2009). The multifaceted roles of auxin and auxin-conjugating enzymes. Current opinion in plant biology, 12(1), 38-43. [Link]
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Saavedra, X., Modrego, A., Rodríguez, D., Pérez-Pérez, J. M., & Solano, R. (2010). The nuclear interactor of ARF7 and ARF19, MYB77, is an important component of the auxin-dependent regulation of jasmonate-mediated defense against herbivores in Arabidopsis. The Plant Cell, 22(8), 2886-2900. [Link]
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Gray, W. M., Östin, A., Sandberg, G., Romano, C. P., & Estelle, M. (1998). High temperature promotes auxin-mediated hypocotyl elongation in Arabidopsis. Proceedings of the National Academy of Sciences, 95(12), 7197-7202. [Link]
A Comparative Guide to the Environmental Impact of Phenoxy Herbicides for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the environmental impact of phenoxy herbicides. As synthetic analogues of the natural plant hormone auxin, these compounds have been instrumental in modern agriculture for selective control of broadleaf weeds since the 1940s.[1][2] However, their widespread application necessitates a thorough understanding of their environmental fate and ecotoxicological effects. This document is structured to provide researchers and drug development professionals with the foundational knowledge, comparative data, and experimental frameworks required to evaluate these widely used compounds. We will delve into their persistence and mobility in various environmental compartments, compare their toxicity profiles against non-target organisms, and provide detailed protocols for their analysis and impact assessment.
Introduction to Phenoxy Herbicides
Phenoxy herbicides are a class of organic compounds that mimic indole-3-acetic acid (IAA), a natural plant growth hormone.[2][3] At concentrations significantly higher than physiological levels, they induce rapid, uncontrolled, and disorganized growth in susceptible broadleaf plants, ultimately leading to their death.[1][3] This mode of action provides excellent selectivity, allowing for the removal of dicotyledonous weeds from monocotyledonous crops like wheat, corn, and barley.[1][2]
The most prominent members of this chemical family include:
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
(4-chloro-2-methylphenoxy)acetic acid (MCPA)
-
2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop)
-
2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop or MCPP)
These are typically formulated as water-soluble salts (e.g., amine, sodium) or oil-soluble esters to enhance application and absorption.[3][4] Upon entering the environment or the plant, the salt and ester forms are generally hydrolyzed to the parent acid, which is the herbicidally active form.[4]
Comparative Environmental Fate and Transport
The environmental behavior of a herbicide dictates its potential for exposure to non-target ecosystems. For phenoxy herbicides, key determinants of their environmental fate are their high water solubility and relatively weak adsorption to soil particles.[4]
2.1 Persistence and Degradation
The persistence of phenoxy herbicides in the environment is primarily governed by microbial degradation.[5] Factors such as soil organic matter content, pH, temperature, moisture, and the abundance and activity of microbial communities heavily influence their degradation rate.[5]
-
Soil: In soil, phenoxy herbicides are considered non-persistent.[6] Half-lives can range from a few days to several weeks. For instance, 2,4-D is rapidly decomposed in soils, with concentrations 100 to 200 times normal application rates showing little effect on overall microbial populations.[7] MCPA has been observed to degrade in soil within 1 to 16 weeks.[5] Degradation proceeds through pathways like oxidation and hydroxylation, eventually leading to ring cleavage of the aromatic structure.[8]
-
Water: In aquatic environments, degradation is influenced by hydrolysis, biodegradation, and photodegradation.[4] Hydrolysis is particularly important for the ester forms, converting them to the acid form, with the rate increasing at higher temperatures and alkaline pH.[4] Biodegradation, however, remains the key process for their removal from water.[4] Photodegradation can also play a significant role in shallow, sunlit waters.[4]
2.2 Mobility and Transport
A primary environmental concern associated with phenoxy herbicides is their mobility.
-
Leaching and Runoff: Due to their high water solubility and weak sorption to soil organic matter (low Koc values), phenoxy herbicides are prone to leaching through the soil profile into groundwater and moving with surface runoff into nearby aquatic ecosystems.[1][4][6][9] This mobility is a significant pathway for the contamination of both surface and groundwater sources.[5]
-
Spray Drift: During application, fine droplets can be carried by wind to adjacent, non-target areas, causing unintended damage to susceptible plants and ecosystems.[1] This is a major issue, as some non-target crops can be up to 10,000 times more sensitive than the crop being treated.[3] Volatility of certain formulations (especially older ester formulations) can also contribute to off-target movement as vapor.[3]
Table 1: Comparative Physicochemical Properties and Persistence of Common Phenoxy Herbicides
| Herbicide | Water Solubility (mg/L at 20-25°C) | Vapor Pressure (mPa at 20-25°C) | Soil Half-life (t½, days) | Organic Carbon Partition Coefficient (Koc, mL/g) |
| 2,4-D | 900 | 0.019 (acid) | 7 - 15 | 20 - 150 |
| MCPA | 825 | 0.02 (acid) | 14 - 30 | 10 - 160 |
| Mecoprop (MCPP) | 620 | 0.01 (acid) | 7 - 21 | 10 - 50 |
| Dichlorprop | 710 | 0.013 (acid) | 10 - 20 | 20 - 60 |
Data compiled from various environmental science and pesticide properties databases. Values can vary based on soil type, temperature, and pH.
Ecotoxicological Impact Assessment
The ecotoxicological profile of phenoxy herbicides varies among different organisms and is highly dependent on the specific compound and its formulation.
3.1 Non-Target Plants
By their very nature, phenoxy herbicides pose a significant risk to non-target broadleaf plants.[10] Off-target movement via spray drift is a primary cause of damage to sensitive crops like grapes, cotton, and tomatoes, as well as native vegetation.[11][12] Studies have shown that non-target plant injury can be 75 to 400 times higher for herbicides like dicamba and 2,4-D compared to other herbicides like glyphosate.[12] Even low concentrations can cause characteristic symptoms of auxin damage, including leaf cupping, stem twisting (epinasty), and stunted growth.[13]
3.2 Aquatic Organisms
The introduction of phenoxy herbicides into water bodies via runoff and leaching is a major concern for aquatic life.[14][15]
-
Toxicity Variation: Toxicity varies widely among species and the chemical form of the herbicide. Ester formulations are generally more toxic to aquatic organisms than acid or salt forms due to their higher lipophilicity, which facilitates passage across biological membranes.
-
Effects: Exposure can lead to a range of adverse effects, from mortality and reduced growth to developmental and behavioral changes.[14] For example, studies have shown that 2,4-D can cause DNA damage in the erythrocytes of fish like Clarias batrachus.[16]
Table 2: Comparative Acute Toxicity of Phenoxy Herbicides to Aquatic Organisms (LC50/EC50 values in mg/L)
| Herbicide | Rainbow Trout (96-hr LC50) | Daphnia magna (48-hr EC50) | Green Algae (Selenastrum capricornutum) (72-hr EC50) |
| 2,4-D | 100 (DMA salt) | 184 (DMA salt) | 33 (acid) |
| MCPA | >100 (acid) | 190 (DMA salt) | 13 (acid) |
| Mecoprop (MCPP) | 150-220 (acid) | 110-230 (acid) | 11 (acid) |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. Data represents a range from various studies and databases; specific values depend on the formulation and test conditions.
3.3 Soil Microbial Communities
The impact of phenoxy herbicides on soil microorganisms is complex and often dose-dependent.
-
Standard Application Rates: At typical agricultural application rates, the effects on soil microbial biomass and overall activity are often minor and transient.[7][17] The microbial community structure may shift temporarily but often recovers.[18][19]
-
High Concentrations: At significantly higher concentrations, negative impacts can be observed, including the inhibition of key soil enzymes like dehydrogenase and urease.[6] However, some microbial species, particularly from the genera Pseudomonas and Bacillus, can utilize phenoxy herbicides as a source of carbon and energy, playing a crucial role in their biodegradation.[7][20]
Standardized Experimental Protocols
To ensure reproducibility and comparability of data, standardized methodologies are essential. The following protocols outline workflows for residue analysis and ecotoxicity testing.
4.1 Protocol: Analysis of Phenoxy Herbicide Residues in Water
This protocol describes a modern approach using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[21][22]
Methodology Steps:
-
Sample Collection & Preservation: Collect a 500 mL water sample in an amber glass bottle. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., graphitized carbon black or a mixed-mode anion exchange polymer) with appropriate solvents (e.g., methanol followed by reagent water).[22]
-
Pass the entire 500 mL water sample through the conditioned cartridge at a flow rate of ~5 mL/min. The herbicides will adsorb onto the sorbent.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen gas.
-
-
Elution: Elute the trapped herbicides from the cartridge using a small volume (e.g., 5-10 mL) of an appropriate solvent, such as acidified methanol.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reversed-phase column and an electrospray ionization (ESI) source operating in negative mode.[21]
-
Use a gradient elution with a mobile phase consisting of acidified water and acetonitrile.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each target herbicide.
-
Workflow Diagram: Herbicide Residue Analysis
Caption: Workflow for the determination of phenoxy herbicide residues in water.
4.2 Protocol: Acute Immobilization Test with Daphnia magna
This protocol is based on established OECD and EPA guidelines for assessing acute toxicity to aquatic invertebrates.
Methodology Steps:
-
Test Organism: Use juvenile Daphnia magna (<24 hours old) from a healthy, laboratory-maintained culture.
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test herbicide in a suitable culture medium, plus a control (medium only).
-
Experimental Setup:
-
For each concentration and the control, set up at least four replicate test vessels (e.g., 50 mL glass beakers).
-
Add 10 randomly selected daphnids to each replicate vessel.
-
Maintain the test under controlled conditions: 20 ± 2°C, with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.
-
-
Observation: At 24 and 48 hours, observe the daphnids in each vessel and record the number that are immobilized (i.e., unable to swim for 15 seconds after gentle agitation).
-
Data Analysis:
-
Use the immobilization data from the 48-hour time point to calculate the EC50 (Median Effective Concentration).
-
Employ statistical methods such as Probit analysis or the Spearman-Karber method to determine the EC50 value and its 95% confidence intervals.
-
Workflow Diagram: Aquatic Ecotoxicity Testing
Caption: Experimental workflow for a Daphnia magna acute immobilization test.
Conclusion
Phenoxy herbicides remain a vital tool in global agriculture, but their use demands a careful balance between efficacy and environmental stewardship. Their environmental profile is characterized by relatively rapid degradation but high mobility, posing risks of water contamination and damage to non-target plants. The ecotoxicological impacts are varied, with ester formulations often presenting a greater risk to aquatic organisms. For researchers, a comprehensive understanding of these comparative impacts, grounded in robust analytical and toxicological testing, is critical. By employing standardized protocols and considering the full life cycle of these compounds, the scientific community can continue to assess their risks and inform regulatory frameworks to protect environmental health.
References
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- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Source Not Available.
- Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Elsevier.
- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Springer-Verlag.
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- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Neg
- Environmental Implic
- Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remedi
- Degradation and Movement of Herbicide in Soil and Plants.
- Biological Remediation of Phenoxy Herbicide-Contaminated Environments.
- Transport and transfer processes of phenoxy herbicides in the environment.
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A Comparative Guide to the Validation of 4-(4-Chlorophenoxy)butanoic Acid as a Potential Precursor for Sedative-Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 4-(4-chlorophenoxy)butanoic acid as a potential precursor to novel sedative-hypnotic compounds. It is important to note that while structurally related to known sedative-hypnotics, 4-(4-chlorophenoxy)butanoic acid is not widely documented as a controlled substance precursor. This document, therefore, serves as a scientific exploration of the methodologies required to ascertain its potential, rather than an endorsement of established synthesis routes. We will delve into a comparative analysis against well-known precursors of gamma-hydroxybutyrate (GHB), outline a hypothetical synthetic pathway, and detail the necessary analytical and pharmacological validation protocols.
Introduction to Sedative-Hypnotics and the Quest for Novel Precursors
Sedative-hypnotics are a class of drugs that depress the central nervous system (CNS), inducing sedation, sleep, and anxiety reduction.[1][2] This class includes a wide range of chemical structures, from barbiturates and benzodiazepines to compounds like GHB.[1][3] The illicit production of sedative-hypnotics often relies on the diversion of legally available chemicals, known as precursors.[4][5] Prominent examples include gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD), which are precursors to GHB.[6][7][8]
The continuous evolution of clandestine chemistry necessitates a proactive approach from the scientific and regulatory communities. This involves the identification and validation of novel or "designer" precursors that may be used to circumvent existing regulations.[5] 4-(4-Chlorophenoxy)butanoic acid presents an interesting case study due to its butanoic acid backbone, a core feature of GHB and its analogs. Its validation as a potential precursor requires a rigorous, multi-faceted scientific investigation.
Comparative Analysis: 4-(4-Chlorophenoxy)butanoic Acid vs. Established GHB Precursors
To understand the potential of 4-(4-chlorophenoxy)butanoic acid, it is essential to compare it with well-established GHB precursors like GBL and 1,4-BD.
| Property | 4-(4-Chlorophenoxy)butanoic Acid | Gamma-Butyrolactone (GBL) | 1,4-Butanediol (1,4-BD) |
| Chemical Class | Aryloxyalkanoic acid | Lactone | Diol |
| Conversion to GHB | Hypothetical chemical synthesis required | In vivo and in vitro conversion | In vivo conversion |
| Known Legitimate Uses | Herbicide, chemical intermediate | Industrial solvent, reagent | Industrial solvent, polymer production |
| Pharmacological Activity | Not established as a sedative-hypnotic | Prodrug of GHB[9] | Prodrug of GHB[8][10] |
| Regulatory Status | Generally not a controlled substance | List I chemical in the U.S.[11] | Industrial chemical with abuse potential[8] |
The primary difference lies in the conversion pathway. GBL and 1,4-BD are considered prodrugs because they readily convert to GHB within the body.[3][7] 4-(4-Chlorophenoxy)butanoic acid, however, would likely require a deliberate chemical synthesis to yield a psychoactive compound.
Hypothetical Synthesis Pathway and Target Compound
A plausible synthetic route could involve the reductive cleavage of the ether linkage in 4-(4-chlorophenoxy)butanoic acid to yield 4-hydroxybutanoic acid (GHB). However, a more likely scenario in a clandestine setting would be to create an analog. For the purpose of this guide, we will hypothesize the synthesis of a novel phenoxy-GHB analog.
Hypothetical Reaction: Etherification of a protected 4-bromobutanoic acid derivative followed by deprotection.
Below is a conceptual workflow for the synthesis and subsequent validation.
Caption: Hypothetical workflow for synthesis and validation.
Experimental Protocols for Validation
The validation of 4-(4-chlorophenoxy)butanoic acid as a precursor requires a systematic approach encompassing both analytical chemistry and pharmacology.
Analytical Validation
The primary goal of analytical validation is to unequivocally identify and quantify the starting material, any intermediates, and the final synthesized product.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
-
Sample Preparation:
-
Accurately weigh 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a deuterated internal standard solution (e.g., GHB-d6) at a known concentration.[12]
-
Derivatize the sample and internal standard using a silylating agent like BSTFA to improve volatility and chromatographic performance.[13]
-
-
Instrumentation:
-
Utilize a GC-MS system with a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Acquire data in both full scan and Selected Ion Monitoring (SIM) modes.[12]
-
Monitor characteristic ions for the derivatized target compound and the internal standard.
-
-
Data Analysis:
-
Compare the mass spectrum of the synthesized compound with a reference standard if available.
-
Calculate purity based on the relative peak area.
-
Quantify the compound using the internal standard method.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in the mobile phase.
-
Create a series of calibration standards of known concentrations.
-
-
Instrumentation:
-
An HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reverse-phase column is a common starting point.
-
-
Mobile Phase:
-
A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) is often effective.[14]
-
-
Analysis:
-
Inject samples and standards.
-
Develop a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Pharmacological Validation
Pharmacological validation aims to determine if the synthesized compound exhibits sedative-hypnotic effects. This involves both in vitro and in vivo studies.
Protocol 3: In Vitro Receptor Binding Assays
-
Objective: To determine if the target compound binds to receptors associated with sedative-hypnotic action, such as the GABA-B receptor.[15][16]
-
Methodology:
-
Utilize commercially available cell lines expressing the receptor of interest (e.g., GABA-B).
-
Perform competitive binding assays using a radiolabeled ligand known to bind to the receptor.
-
Incubate the cell membranes with the radioligand and varying concentrations of the synthesized compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the target compound.
-
Protocol 4: In Vivo Sedative-Hypnotic Effect Assessment in a Murine Model
-
Animal Model: Use a standard laboratory mouse strain (e.g., C57BL/6).
-
Experimental Groups:
-
Vehicle control (e.g., saline)
-
Positive control (e.g., diazepam, a known sedative-hypnotic)
-
Experimental groups with varying doses of the synthesized compound.
-
-
Procedure (Pentobarbital-Induced Sleep Time):
-
Administer the vehicle, positive control, or experimental compound to the respective groups.
-
After a set time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital.
-
Record the latency to the loss of the righting reflex (time to fall asleep) and the duration of the loss of the righting reflex (sleep time).
-
-
Data Analysis:
-
Compare the sleep latency and duration between the experimental groups and the control groups using appropriate statistical tests (e.g., ANOVA). A significant increase in sleep time compared to the vehicle control would indicate a sedative-hypnotic effect.
-
Visualization of Key Pathways
Chemical Structure Comparison
Caption: Comparison of core chemical structures.
Pharmacological Mechanism of Action of GHB
Caption: Simplified mechanism of action of GHB.
Conclusion and Future Directions
The validation of 4-(4-chlorophenoxy)butanoic acid as a precursor for sedative-hypnotics is a complex but necessary endeavor in the proactive monitoring of chemical diversion. The methodologies outlined in this guide provide a robust framework for such an investigation. A thorough analytical characterization of any synthesized compounds, coupled with rigorous pharmacological testing, is paramount. Should this compound or its derivatives prove to have sedative-hypnotic properties, this information would be invaluable to regulatory bodies and forensic laboratories. Future research should also focus on developing rapid screening methods for the detection of this potential precursor and its metabolites in biological samples.
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WebMD. (n.d.). 1,4-Butanediol - Uses, Side Effects, and More. [Link]
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U.S. Department of Justice, Drug Enforcement Administration, Diversion Control Division. (n.d.). 1,4-Butanediol. [Link]
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Wikipedia. (n.d.). γ-Hydroxybutyric acid. [Link]
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ResearchGate. (2005). Novel γ-Hydroxybutyric Acid (GHB) Analogs Share Some, but Not All, of the Behavioral Effects of GHB and GABA B Receptor Agonists. [Link]
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Thai, D., et al. (2016). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. Clinical Pharmacology & Therapeutics, 100(4), 403-409. [Link]
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NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK GAMMA-HYDROXYBUTYRATE (GHB) by SOLID PHASE EXTR. [Link]
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Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Current Neuropharmacology, 13(1), 47-70. [Link]
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A Senior Application Scientist's Guide to the Inter-Laboratory Validation of a 4-(4-Chlorophenoxy)butanoic Acid Quantification Method
Introduction: The Imperative for Reproducible Analytical Methods
4-(4-Chlorophenoxy)butanoic acid (4-CPBA) is a synthetic auxin herbicide, a class of compounds whose precise and accurate quantification is critical for environmental monitoring, agricultural safety, and toxicological assessment.[1] For an analytical method to be considered reliable and acceptable for regulatory purposes, it must yield consistent and accurate results regardless of the laboratory, analyst, or instrument performing the test. This is the core principle behind inter-laboratory validation (ILV), a rigorous process that establishes the reproducibility and robustness of a method.[2][3]
This guide provides an in-depth comparison and a detailed protocol for the inter-laboratory validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-CPBA. We will explore the causality behind experimental choices, compare the primary method against viable alternatives, and provide the technical framework necessary for researchers and drug development professionals to implement a self-validating, trustworthy analytical system.
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chosen primary method for 4-CPBA quantification is LC-MS/MS. This technique is selected for its superior sensitivity, specificity, and high-throughput capabilities, making it the gold standard for trace-level analysis in complex matrices.[1][4]
The Causality of Method Choice:
-
High Performance Liquid Chromatography (HPLC): The HPLC component separates 4-CPBA from other matrix components. A reversed-phase C18 column is typically employed, as its nonpolar stationary phase effectively retains the moderately nonpolar 4-CPBA, allowing for separation from more polar or nonpolar interferences using a gradient of aqueous mobile phase and an organic solvent like methanol or acetonitrile.
-
Tandem Mass Spectrometry (MS/MS): This is the key to the method's specificity and sensitivity. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic compounds like 4-CPBA.[5] The tandem mass spectrometer then performs two stages of mass analysis. The first stage isolates the specific mass-to-charge ratio (m/z) of the 4-CPBA parent ion. This ion is then fragmented, and the second stage isolates a specific, characteristic fragment ion. This parent-to-fragment transition is unique to the analyte, virtually eliminating false positives and allowing for quantification at very low levels.[4]
Caption: Principle of LC-MS/MS for Analyte Quantification.
Comparison of Quantification Methods for 4-CPBA
While LC-MS/MS is the preferred method, other techniques have been used for the analysis of auxin herbicides. Understanding their capabilities and limitations provides context for the selection of the primary method.
| Feature | LC-MS/MS | Gas Chromatography (GC-MS) | HPLC-UV | Immunoassay (ELISA) |
| Specificity | Very High (based on mass transitions) | High (with derivatization) | Low to Moderate | Moderate to High |
| Sensitivity (LOQ) | Very Low (pg/mL to ng/mL) | Low (ng/mL) | Moderate (µg/mL) | Low (ng/mL) |
| Sample Prep | Moderate (e.g., SPE, LLE)[6] | Complex (requires derivatization to make analyte volatile)[7] | Simple to Moderate | Minimal |
| Throughput | High | Low to Moderate | High | Very High |
| Cost per Sample | Moderate | Moderate to High | Low | Low |
| Justification | Ideal for complex matrices requiring high sensitivity and confirmatory analysis.[8] | A robust, older technique but often supplanted by LC-MS/MS due to the need for derivatization.[5] | Suitable for high-concentration samples with simple matrices; lacks specificity for trace analysis. | Excellent for rapid screening of many samples, but may require confirmation by a more specific method like LC-MS/MS. |
Inter-Laboratory Validation: A Framework for Trustworthiness
The validation of the 4-CPBA quantification method must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[9][10] An inter-laboratory study adds a crucial layer of validation by demonstrating the method's reproducibility.
Caption: Workflow for a successful inter-laboratory validation study.
Validation Parameters and Acceptance Criteria
The following parameters must be assessed. The acceptance criteria provided are typical for pharmaceutical and environmental analyses and should be formally defined in the validation protocol.[2][11][12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from 4-CPBA, without interference from matrix components or impurities.[9][10] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[11] | Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least five concentration levels.[11] |
| Range | The concentration interval over which the method is precise, accurate, and linear.[13] | Typically 80% to 120% of the target concentration for assays. |
| Accuracy | The closeness of the measured value to the true value, assessed by spike-recovery studies.[10] | Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high). |
| Precision | The degree of scatter between a series of measurements from the same homogeneous sample.[10] | Repeatability (Intra-assay): RSD ≤ 2% Intermediate Precision (Inter-day/analyst): RSD ≤ 3% Reproducibility (Inter-laboratory): RSD ≤ 5% |
| Limit of Quantitation (LOQ) | The lowest concentration of 4-CPBA that can be reliably quantified with acceptable precision and accuracy.[12] | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met at this concentration. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).[12] | No significant change in results when parameters are slightly varied; system suitability parameters must pass. |
Experimental Protocol: Inter-Laboratory Quantification of 4-CPBA
This protocol provides a step-by-step methodology for participating laboratories.
Part 1: Sample Preparation (Aqueous Matrix)
-
Sample Acidification: To a 50 mL aliquot of the aqueous sample, add 100 µL of formic acid to adjust the pH to approximately 2-3. This protonates the carboxylic acid group of 4-CPBA, making it less polar for efficient extraction.
-
Internal Standard Spiking: Spike all samples, standards, and blanks (except double blanks) with an isotopic-labeled internal standard (e.g., 4-CPBA-¹³C₆) to a final concentration of 10 ng/mL. The internal standard corrects for variations in extraction efficiency and instrument response.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).
-
Loading: Load the acidified sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Elution: Elute the 4-CPBA and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Part 2: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Negative ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Monitored Transitions (MRM):
-
4-CPBA Quantifier: [Insert appropriate m/z transition, e.g., 213 -> 141]
-
4-CPBA Qualifier: [Insert appropriate m/z transition, e.g., 213 -> 125]
-
Internal Standard: [Insert appropriate m/z transition for labeled standard]
-
-
Note: Specific transitions and collision energies must be optimized on the instrument being used.
-
-
Data Acquisition and Processing: Acquire data using the instrument's software. Quantify the 4-CPBA peak area relative to the internal standard peak area against a calibration curve.
Hypothetical Inter-Laboratory Validation Data
The following tables represent typical data that would be generated and analyzed in an inter-laboratory study.
Table 1: Inter-Laboratory Precision Results (Spiked Sample at 50 ng/mL)
| Laboratory | Analyst | Day 1 (ng/mL) | Day 2 (ng/mL) | Mean (ng/mL) | RSD (%) |
| Lab A | 1 | 50.5, 51.1, 49.8 | 50.2, 49.5, 50.8 | 50.3 | 1.2% |
| Lab B | 2 | 48.9, 49.2, 48.5 | 49.5, 49.9, 49.1 | 49.2 | 1.0% |
| Lab C | 3 | 51.5, 52.1, 51.8 | 51.2, 51.9, 52.3 | 51.8 | 0.8% |
| Overall | 50.4 | 2.6% |
Analysis: The overall Relative Standard Deviation (RSD) across all three laboratories is 2.6%, which is well within the typical acceptance criterion of ≤ 5% for inter-laboratory reproducibility, demonstrating the method is precise across different environments.
Table 2: Inter-Laboratory Accuracy Results
| Laboratory | Spiked Level (ng/mL) | Mean Measured Conc. (ng/mL) | Mean Recovery (%) |
| Lab A | 10.0 | 9.9 | 99.0% |
| 50.0 | 50.3 | 100.6% | |
| 100.0 | 101.2 | 101.2% | |
| Lab B | 10.0 | 9.8 | 98.0% |
| 50.0 | 49.2 | 98.4% | |
| 100.0 | 99.5 | 99.5% | |
| Lab C | 10.0 | 10.1 | 101.0% |
| 50.0 | 51.8 | 103.6%* | |
| 100.0 | 101.5 | 101.5% | |
| Overall Mean Recovery | 100.3% |
Analysis: The overall mean recovery is 100.3%. While Lab C's result at 50 ng/mL is slightly outside the 98-102% target, it is close enough to warrant investigation rather than outright failure. A root cause analysis might reveal a minor systematic error in that specific run. Overall, the data strongly supports the method's accuracy.
Conclusion
The inter-laboratory validation of an analytical method is a critical final step to ensure its universal applicability and the reliability of its data. This guide has detailed the rationale, protocol, and comparative landscape for quantifying 4-(4-Chlorophenoxy)butanoic acid using a state-of-the-art LC-MS/MS method. By adhering to the principles of scientific integrity outlined in ICH guidelines and rigorously testing the method across multiple laboratories, we can establish a high degree of confidence in the generated data. The successful completion of such a validation study provides a robust, reproducible, and trustworthy method suitable for regulatory submission and critical decision-making in scientific research.
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A Comparative Guide to Synthetic Auxins for Fruit Set Enhancement: 4-CPA vs. 4-(4-Chlorophenoxy)butanoic Acid
This guide provides an in-depth comparison of two synthetic auxin compounds, 4-Chlorophenoxyacetic acid (4-CPA) and 4-(4-Chlorophenoxy)butanoic acid, for their application in promoting fruit set in horticulture. This document is intended for researchers, crop scientists, and professionals in agricultural product development. We will delve into their mechanisms of action, present available efficacy data, and provide a robust experimental protocol for their direct comparative evaluation.
Introduction and Chemical Profiles
Fruit set, the transition of a flower into a developing fruit, is a critical stage for determining crop yield. Environmental stress or inadequate pollination can lead to premature flower and fruit drop, significantly impacting harvests. Synthetic auxins are plant growth regulators widely used to overcome these challenges by mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] They stimulate cell division and ovary enlargement, often inducing parthenocarpy (fruit development without fertilization), which ensures fruit set even under suboptimal conditions.[2]
The two compounds under review are structurally related phenoxyalkanoic acids:
-
4-Chlorophenoxyacetic acid (4-CPA): A well-established and widely used synthetic auxin for promoting fruit set, particularly in crops like tomatoes, peppers, and grapes.[1][3] Its biological activity is potent and has been extensively documented.[1][2]
-
4-(4-Chlorophenoxy)butanoic acid: A less common analogue of 4-CPA, featuring a longer butyric acid side chain instead of an acetic acid one. While it is known as a plant growth regulator that can promote root development, its specific efficacy and application data for fruit set are not as widely published as for 4-CPA.[4][5] The difference in the carboxylic acid side chain length is a key structural distinction that is expected to influence its biological activity, persistence, and optimal concentration.
Mechanism of Action: The Auxin Signaling Pathway
Synthetic auxins like 4-CPA function by hijacking the plant's natural auxin signaling pathway.[6] Their chemical structure allows them to bind to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[7][8]
The core mechanism proceeds as follows:
-
Auxin Perception: In the presence of auxin (natural or synthetic), the TIR1/AFB receptor binds to the auxin molecule. This binding acts as a "molecular glue."[9][10]
-
Repressor Degradation: The auxin-TIR1/AFB complex then tethers transcriptional repressor proteins known as Aux/IAA proteins.[10][11] This targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[7][12]
-
Gene Activation: With the Aux/IAA repressors removed, AUXIN RESPONSE FACTOR (ARF) transcription factors are freed.[12] These ARFs then bind to auxin-responsive elements in the promoters of specific genes, activating the transcription of genes responsible for cell division, expansion, and differentiation, which are all crucial for fruit development.[9]
Synthetic auxins are particularly effective because they are generally more stable and persist longer in plant tissues compared to natural IAA, which is quickly degraded.[13] This sustained signal leads to a more pronounced physiological response.
Comparative Efficacy on Fruit Set: A Data-Driven Overview
Direct, peer-reviewed comparative studies between 4-CPA and 4-(4-Chlorophenoxy)butanoic acid for fruit set are scarce. However, extensive data exists for 4-CPA, which can serve as a benchmark. The activity of 4-(4-Chlorophenoxy)butanoic acid can be inferred from structure-activity relationships, but requires empirical validation.
4-Chlorophenoxyacetic acid (4-CPA)
4-CPA is highly effective at increasing fruit set, especially under conditions that hinder natural pollination.[1] It is commonly applied via direct spray to flower clusters.
| Crop | Application Concentration (ppm) | Method | Observed Effects |
| Tomato | 20 - 30 ppm | Flower Spray/Dip | Prevents flower drop, promotes fruiting.[1][2][3] |
| Tomato (Greenhouse) | 30 - 60 ppm | Inflorescence Dip/Spray | Significantly increased fruit set (up to 72.5%), fruits per plant, and total yield.[14][15][16] |
| Eggplant | 50 - 60 ppm | Flower Spray | Increases fruit set and early yield.[2][17] |
| Grape ('Jufeng') | 15 ppm | Spray at flowering | Reduced fruit drop, increased yield.[17] |
| Squash | Not specified | Treatment at anthesis | Increased fruit set compared to hand pollination.[18] |
Important Considerations for 4-CPA:
-
Phytotoxicity: Over-application or spraying during high temperatures can cause damage.[1] It is crucial to avoid spraying tender shoots and leaves.[19]
-
Fruit Quality: While it boosts yield, 4-CPA can sometimes lead to smaller fruits or the development of defective, seedless fruits.[18][20]
4-(4-Chlorophenoxy)butanoic acid
This compound is recognized as a plant growth regulator, though it is more commonly associated with its herbicidal properties at higher concentrations, similar to other phenoxyalkanoic acids.[4][21] Its auxin-like activity suggests potential for fruit set enhancement, but the optimal concentration is likely different from 4-CPA due to its longer side-chain, which can affect receptor binding and metabolism. Without direct experimental data, its use for fruit set remains speculative and necessitates empirical testing.
Experimental Protocol for Comparative Evaluation
To address the data gap and enable a direct comparison, the following robust experimental protocol is proposed. This protocol is designed to be a self-validating system for determining the relative efficacy and optimal application rates of both compounds.
Objective: To compare the effects of 4-CPA and 4-(4-Chlorophenoxy)butanoic acid on the fruit set, yield, and quality of a model crop (e.g., 'Moneymaker' tomato).
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A Comparative Guide to the Selectivity of Phenoxybutanoic Acid Herbicides: 4-(4-Chlorophenoxy)butanoic Acid vs. 2,4-DB
Introduction
Phenoxyalkanoic acid herbicides have been a cornerstone of selective broadleaf weed control in agriculture for decades. Their ability to mimic the natural plant hormone auxin allows them to disrupt the growth of susceptible dicotyledonous weeds while leaving monocotyledonous crops largely unharmed.[1][2] Within this class of herbicides, the phenoxybutanoic acids, such as 4-(4-chlorophenoxy)butanoic acid (4-CPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), exhibit a unique mechanism of selectivity that is contingent upon the metabolic processes within the target plant.[3][4]
This in-depth technical guide provides a comparative analysis of the selectivity of 4-CPB and 2,4-DB. While 2,4-DB is a widely studied and utilized herbicide, direct comparative data for 4-CPB is less abundant in scientific literature. Therefore, this guide will use the well-established principles of 2,4-DB selectivity as a primary framework for understanding the nuances of phenoxybutanoic acid herbicides, supplemented with available information on 4-CPB. We will delve into the biochemical basis of their selectivity, present available experimental data, and provide detailed protocols for researchers to conduct their own comparative studies.
The Foundation of Selectivity: Bioactivation via β-Oxidation
The selectivity of phenoxybutanoic acid herbicides is a fascinating example of "lethal synthesis" within susceptible plants. In their applied form, both 4-CPB and 2,4-DB are relatively innocuous. Their herbicidal activity is unleashed through the plant's own metabolic machinery, specifically the peroxisomal β-oxidation pathway.[5][6] This is the same biochemical process that plants use to break down fatty acids.[6]
In susceptible broadleaf weeds, the four-carbon butanoic acid side chain of 2,4-DB is sequentially shortened by two carbons, converting it to the highly potent 2,4-dichlorophenoxyacetic acid (2,4-D).[3][5] Similarly, it is hypothesized that 4-CPB is converted to the herbicidally active 4-chlorophenoxyacetic acid (4-CPA). This bioactivation is the critical step that dictates selectivity. Tolerant plants, such as many legumes, either lack the necessary enzymes to efficiently carry out this β-oxidation or metabolize the parent compound through alternative, non-toxic pathways.[7]
dot
Caption: A comprehensive workflow for comparing herbicide selectivity.
Protocol 1: Whole-Plant Dose-Response Bioassay
This experiment determines the herbicidal efficacy on a susceptible weed and the tolerance of a crop species.
-
Plant Material: Grow a susceptible broadleaf weed (e.g., Amaranthus retroflexus) and a tolerant legume (e.g., Medicago sativa) from seed in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod). 2[8]. Herbicide Application: When plants reach the 2-4 true leaf stage, apply 4-CPB and 2,4-DB at a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate). Include an untreated control.
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and record the fresh and dry weights.
-
Data Analysis: Calculate the herbicide dose required to cause a 50% reduction in growth (GR50) for each herbicide and plant species using a non-linear regression analysis. A[9][10] higher GR50 value indicates greater tolerance.
Protocol 2: Herbicide Absorption and Translocation Study
This protocol uses radiolabeled herbicides to quantify uptake and movement within the plant.
-
Radiolabeled Herbicides: Synthesize or procure ¹⁴C-labeled 4-CPB and ¹⁴C-labeled 2,4-DB.
-
Application: To plants at the 2-4 true leaf stage, apply a known amount of the radiolabeled herbicide solution to a single, fully expanded leaf. 3[11]. Absorption Measurement: At various time points (e.g., 6, 24, 48, 72 hours after treatment), wash the treated leaf with an appropriate solvent (e.g., acetone:water) to remove unabsorbed herbicide. Quantify the radioactivity in the leaf wash using liquid scintillation counting (LSC). The amount of absorbed herbicide is the total applied minus the amount recovered in the wash. 4[11]. Translocation Analysis: Harvest the plants at the same time points and section them into treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots. Combust each section in a biological oxidizer and quantify the ¹⁴C content using LSC to determine the distribution of the herbicide within the plant. 5[12]. Visualization: Use autoradiography or phosphorimaging to visualize the movement of the radiolabeled herbicide from the treated leaf to other parts of the plant.
[11]#### Protocol 3: In Vitro β-Oxidation Assay
This assay directly measures the rate of conversion of the phenoxybutanoic acid to its herbicidally active form.
-
Enzyme Extraction: Isolate peroxisomes from the leaf tissue of both the susceptible weed and the tolerant crop.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated peroxisomes, coenzyme A, ATP, NAD+, and FAD+.
-
Substrate Addition: Add a known concentration of 4-CPB or 2,4-DB to initiate the reaction.
-
Product Quantification: At various time points, stop the reaction and extract the metabolites. Analyze the formation of 4-CPA and 2,4-D using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the rate of conversion (e.g., nmol of product formed per mg of protein per minute) for each herbicide and plant species. A higher conversion rate in the weed species compared to the crop species will confirm the basis of selectivity.
Conclusion and Future Directions
The selectivity of phenoxybutanoic acid herbicides like 4-CPB and 2,4-DB is a sophisticated interplay between the plant's metabolic capabilities and the chemical structure of the herbicide. The conversion of these pro-herbicides into their phytotoxic acetic acid analogs via β-oxidation in susceptible broadleaf weeds is the lynchpin of their differential activity. While 2,4-DB has a long history of safe and effective use in legume crops, the comparative selectivity of 4-CPB warrants further investigation.
The experimental protocols outlined in this guide provide a robust framework for researchers to conduct direct comparative studies. Such research will not only fill the existing knowledge gap regarding the relative performance of 4-CPB but also contribute to a deeper understanding of the biochemical and physiological factors that govern herbicide selectivity. These insights are invaluable for the development of novel, more selective herbicides and for the sustainable management of weeds in agricultural systems.
References
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- Hess, F. D. (1985). Herbicide Absorption and Translocation and their Relationship to Plant Tolerances and Susceptibility. In Weed Physiology (pp. 191-214). CRC Press.
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- FBN. (2023, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
- Qasem, J. R. (2006). Selective control of broad-leaved weeds by 2, 4-D in wheat field.
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- SciELO. (2021). Effect of 2,4-D sub-dose on the initial development of common bean crop1. Revista Ciência Agronômica, 52(3).
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- PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
- Oregon State University. (n.d.). Vegetable Yields and Quality Affected by Traces of 2,4-D.
- RSC Publishing. (2021). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances, 11, 3895-3904.
- PubMed. (2023). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chemistry & Biodiversity.
- ResearchGate. (2023). Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids.
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A Senior Scientist's Guide to Selecting the Optimal HPLC Column for Phenoxy Acid Analysis
For researchers, analytical scientists, and professionals in drug development and environmental monitoring, the robust analysis of phenoxy acids is paramount. These compounds, widely used as herbicides, demand precise and reliable quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice, and at the heart of any successful HPLC method lies the analytical column. The stationary phase chemistry dictates the separation's success, influencing retention, selectivity, and peak shape.
This guide provides an in-depth comparison of different HPLC column technologies for the analysis of phenoxy acids. Moving beyond a simple catalog of options, we will explore the causal mechanisms behind column performance and provide the data-driven insights necessary to make an informed selection for your specific analytical challenge.
The Analytical Challenge: Understanding Phenoxy Acids
Phenoxy acids are organic acids characterized by a phenoxy group linked to a carboxylic acid. Common examples include 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and Dicamba. Their acidic nature (typically with pKa values between 2 and 4) and structural similarities present unique challenges in reversed-phase HPLC:
-
pH-Dependent Retention: The ionization state of the carboxylic acid group is controlled by the mobile phase pH. For adequate retention on a reversed-phase column, the mobile phase pH must be maintained below the analyte's pKa to ensure the compound is in its neutral, more hydrophobic form.
-
Peak Tailing: Secondary interactions between the acidic analytes and residual silanol groups (Si-OH) on the surface of traditional silica-based columns can lead to asymmetric or "tailing" peaks, compromising resolution and accuracy.
-
Selectivity for Structurally Similar Analogs: Many phenoxy herbicides are structurally similar, requiring a column with high selectivity to achieve baseline resolution.
A Comparative Analysis of Stationary Phases
The choice of stationary phase is the most powerful tool to manipulate selectivity in method development. While the traditional C18 column is a common starting point, alternative chemistries often provide superior performance for acidic analytes like phenoxy acids.
The Workhorse: C18 (Octadecylsilane) Columns
C18 columns are the most widely used in reversed-phase HPLC due to their strong hydrophobicity and versatility.[1]
-
Separation Mechanism: The primary retention mechanism is hydrophobic (van der Waals) interactions between the long C18 alkyl chains and the nonpolar regions of the phenoxy acid molecules.
-
Performance Insights: C18 columns provide strong retention, which is advantageous for resolving complex mixtures.[2] However, their performance is highly dependent on the quality of the base silica and the end-capping. Poorly end-capped C18 columns can exhibit significant peak tailing with acidic compounds due to interactions with exposed silanols.[3] Modern, high-purity, and double-end-capped C18 columns, such as the Agilent ZORBAX StableBond (SB-C18) or Waters ACQUITY BEH C18, are designed to minimize these effects and offer excellent stability at the low pH required for phenoxy acid analysis.[4][5]
The Sprinter: C8 (Octylsilane) Columns
C8 columns are packed with silica bonded to shorter octyl chains.
-
Separation Mechanism: The retention mechanism is also hydrophobic, but the shorter alkyl chain results in weaker interactions compared to C18.
-
Performance Insights: The primary advantage of a C8 column is shorter analysis times. Analytes elute faster on a C8 than on a C18 column under identical mobile phase conditions. This can be beneficial for high-throughput screening. However, this reduced retention can come at the cost of resolution for complex mixtures of phenoxy acids with very similar structures. The choice between C18 and C8 often involves a trade-off between analysis speed and resolving power.
The Specialist: Phenyl-Hexyl Columns
Phenyl-based columns offer a different mode of interaction, making them a powerful alternative when C18 or C8 columns fail to provide adequate separation.
-
Separation Mechanism: In addition to hydrophobic interactions from the hexyl linker, the phenyl group provides π-π interactions with the aromatic ring of the phenoxy acids. This provides a unique selectivity that is different from purely aliphatic phases.[6]
-
Performance Insights: Phenyl-Hexyl columns are particularly effective for separating compounds that differ in their aromaticity or the position of substituents on the aromatic ring.[7] This can lead to significant changes in elution order and improved resolution for critical pairs of phenoxy acids that co-elute on a C18 column. The unique selectivity of phenyl phases makes them an excellent choice for method development when C18 columns do not achieve the desired separation.[7]
The Problem-Solver: Polar-Embedded C18 Columns
These columns are a significant innovation for analyzing polar and acidic compounds. They incorporate a polar group (e.g., amide or carbamate) into the C18 alkyl chain near the silica surface.
-
Separation Mechanism: The primary mechanism is still hydrophobic interaction via the C18 chain. However, the embedded polar group has two key functions:
-
It shields the analytes from interacting with residual silanols, leading to exceptionally symmetric peak shapes for acidic compounds.
-
It allows the column to be used with highly aqueous (even 100%) mobile phases without the risk of "phase collapse," a phenomenon where the C18 chains fold in on themselves, causing a dramatic loss of retention.[8]
-
-
Performance Insights: For phenoxy acids, polar-embedded columns like the Phenomenex Luna Omega Polar C18 offer the best of both worlds: the strong retention of a C18 phase and the excellent peak shape typically associated with more specialized columns.[9][10] They provide robust and reproducible retention even under the high-aqueous, low-pH conditions required for these analytes, making them a superior choice for challenging separations.[9]
Performance Data Summary
The following table summarizes representative performance characteristics for the analysis of common phenoxy acids on different column types. The data is synthesized from various application notes to illustrate the relative differences in performance. Absolute values will vary depending on specific instrument and method conditions.
| Column Type | Stationary Phase Example | Target Analyte | Retention Time (min) | Asymmetry Factor (As) | Key Performance Characteristic |
| Standard C18 | Agilent ZORBAX SB-C18[3] | 2,4-D | ~ 8.5 | 1.1 - 1.4 | Strong retention, good general-purpose separation. |
| Standard C18 | Waters ACQUITY BEH C18[11] | MCPA | ~ 7.9 | 1.0 - 1.3 | High efficiency and stability across a wide pH range. |
| Phenyl-Hexyl | Agilent Eclipse Plus Phenyl-Hexyl[7] | Dicamba | ~ 6.2 | 1.0 - 1.2 | Alternative selectivity, excellent for aromatic compounds. |
| Polar-Embedded C18 | Phenomenex Luna Omega Polar C18[8][9] | 2,4,5-T | ~ 9.1 | 1.0 - 1.1 | Excellent peak shape, robust in high-aqueous mobile phases. |
Note: Data is illustrative and compiled from various sources. Direct comparison requires analysis under identical conditions.
Experimental Protocol: A Workflow for Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for phenoxy acid analysis. The causality behind each step is explained to provide a self-validating framework.
Experimental Workflow Diagram
Caption: A systematic workflow for HPLC method development.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare 0.1% formic acid or phosphoric acid in HPLC-grade water.
-
Rationale: An acidic modifier is crucial to suppress the ionization of the phenoxy acids, ensuring they are in their neutral form for optimal retention on the reversed-phase column. A pH of ~2.5 is a good starting point.
-
Organic (B): Use HPLC-grade acetonitrile or methanol.
-
Rationale: Acetonitrile often provides sharper peaks and lower backpressure, while methanol can sometimes offer different selectivity.
-
Filter and degas both mobile phases thoroughly to prevent pump issues and baseline noise.
-
-
Column Selection and Equilibration:
-
Select a column based on the analytical goal. For robust, high-performance analysis of these acidic compounds, a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is highly recommended as a starting point.
-
Install the column and equilibrate with the initial mobile phase conditions (e.g., 95:5 A:B) for at least 20 column volumes, or until a stable baseline is achieved.[12]
-
-
Initial Gradient Scouting:
-
Perform a broad gradient run to determine the approximate elution conditions for all analytes.
-
Example Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 22 min: 95% B
-
Time 22.1 min: 5% B
-
Time 30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm and 280 nm.
-
Rationale: This scouting run provides a complete picture of the sample complexity and the retention behavior of the target analytes, which is essential for designing an efficient, optimized gradient.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. If all peaks elute between 5 and 15 minutes, you can create a gradient that spans a narrower organic range (e.g., 20% to 60% B) over a similar or shorter time.
-
Goal: Achieve a resolution (Rs) of >1.5 for all critical peak pairs while minimizing the run time.
-
Rationale: A tailored gradient improves the separation of closely eluting compounds and shortens the overall analysis time, increasing throughput.
-
Separation Mechanisms Visualized
The choice of stationary phase fundamentally alters the chemical interactions driving the separation.
Caption: Dominant separation mechanisms on different stationary phases.
Conclusion and Recommendations
Selecting the optimal HPLC column is a critical decision in the analysis of phenoxy acids. While a high-quality, end-capped C18 column provides a robust starting point, modern chemistries offer significant advantages.
-
For speed and high-throughput , a C8 column may be suitable if resolution is not compromised.
-
When encountering co-elution of structurally similar aromatic analytes , a Phenyl-Hexyl column should be your next choice to exploit its unique π-π selectivity.
-
For the most robust, reproducible, and high-performance separations , especially when dealing with peak tailing or working in highly aqueous mobile phases, a Polar-Embedded C18 column is the superior choice. Its ability to mitigate silanol interactions results in excellent peak symmetry and reliable performance for these challenging acidic compounds.
By understanding the chemical principles behind each stationary phase and following a systematic method development approach, researchers can achieve accurate, reliable, and efficient analysis of phenoxy acids.
References
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science.gov . c18 hplc column: Topics by Science.gov. [Link]
-
Agilent Technologies . Agilent Zorbax SB-C18. [Link]
-
LabRulez LCMS . Waters ACQUITY UPLC C18 Columns. [Link]
-
Waters Corporation . ACQUITY UPLC Columns. [Link]
-
Agilent Technologies . Agilent ZORBAX 300SB-C18 and SB‑C18 Capillary Columns. [Link]
-
Iright . Waters, 186004044, ACQUITY UPLC BEH C18 Method Validation Kit, 130Å, 1.7 µm, 2.1 mm X 50 mm, 3/pk. [Link]
-
Phenomenex . APPLICATIONS. [Link]
-
LabRulez LCMS . Phenomenex Luna Omega Polar C18 HPLC Columns. [Link]
-
Phenomenex . Luna® Omega. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenoxy)butanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-(4-chlorophenoxy)butanoic acid (4-CPB). As a chlorinated phenoxy herbicide and a versatile starting material in chemical synthesis, 4-CPB necessitates rigorous disposal procedures to mitigate risks to personnel and the environment.[1] This guide moves beyond mere compliance, embedding safety and scientific rationale into each step to foster a culture of proactive laboratory stewardship.
Core Principle: Hazard-Aware Waste Management
The foundational principle of chemical disposal is a thorough understanding of the substance's inherent risks. 4-(4-Chlorophenoxy)butanoic acid is not a benign compound; it is classified as a hazardous substance requiring deliberate and informed management from the moment it is designated as waste.
Hazard Profile
The primary hazards associated with 4-CPB are detailed in its Globally Harmonized System (GHS) classification. These classifications are not abstract warnings; they dictate the minimum personal protective equipment (PPE), storage requirements, and ultimate disposal pathway.
| Hazard Class | GHS Code | Description | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Ingestion is a primary route of exposure. Strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, are critical.[2] Accidental ingestion requires immediate medical attention. |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] | This indicates a risk of irreversible damage upon contact. Chemical splash goggles are mandatory, and an accessible eyewash station is essential. |
| Skin Irritation | H315 | Causes skin irritation.[3] | Prolonged or repeated skin contact must be avoided through the use of appropriate chemical-resistant gloves. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] | Handling of the solid material, especially if it can become airborne dust, should be performed in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Not specified | As a herbicide and chlorinated organic compound, it is presumed to be harmful to aquatic life and persistent in the environment.[4][5] | Direct release into the environment via sinks, drains, or general trash is strictly prohibited.[3][5] |
Regulatory Imperative
In the United States, the Environmental Protection Agency (EPA) provides the legal framework for hazardous waste determination under 40 CFR § 261.3.[3] As the generator of the waste, you are legally responsible for its complete and accurate classification and ensuring it follows a compliant disposal path. Always consult your institution's Environmental Health and Safety (EHS) department, as local and state regulations may be more stringent.[3]
Procedural Guide: From Benchtop to Final Disposal
This section outlines the step-by-step operational protocols for managing 4-CPB waste. The causality behind each step is explained to ensure the procedure is both followed and understood.
Required Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1 or EN 166 (EU).[5] This is non-negotiable due to the H318 classification.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene). Ensure you have confirmed the breakthrough time of your specific glove material for chlorinated aromatic compounds.[6] Always wash hands after removing gloves.[2]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemically resistant apron.
-
Respiratory Protection : While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for managing large spills or handling the powder outside of a fume hood.[6][7]
Waste Collection and Segregation Protocol
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[8] This prevents dangerous reactions and simplifies the final disposal process.
-
Designate a Container : Select a waste container that is compatible with 4-CPB. The original product container is often a suitable choice.[8] For liquid waste, ensure the container is designed for liquids and has a secure, leak-proof cap.[8][9]
-
Label Immediately : Before adding any waste, affix a "HAZARDOUS WASTE" label.[8] The label must include the full chemical name, "4-(4-Chlorophenoxy)butanoic acid," and the concentration if in solution.
-
Segregate Waste Streams :
-
Solid Waste : Collect pure, unadulterated 4-CPB, along with any grossly contaminated items like weigh boats or spatulas, in a designated solid waste container.
-
Halogenated Organic Solvents : Solutions of 4-CPB in solvents like methylene chloride must be collected in a container specifically marked for "Halogenated Organic Waste."
-
Non-Halogenated Organic Solvents : If dissolved in solvents like acetone or methanol, collect in a "Non-Halogenated Organic Waste" container.
-
Aqueous Waste : Do not dispose of aqueous solutions down the drain. Collect them in a dedicated "Aqueous Hazardous Waste" container.
-
-
Storage : Keep waste containers tightly closed at all times, except when adding waste.[3][8] Store them in a designated Satellite Accumulation Area (SAA) with secondary containment to contain potential leaks.[10] The SAA should be away from drains, heat sources, and direct sunlight.[10]
Emergency Spill Management (Small-Scale Laboratory Spills)
A swift and correct response can prevent a minor spill from becoming a major incident.
-
Alert and Assess : Immediately alert personnel in the vicinity. Assess the spill's scope and ensure you have the appropriate PPE before proceeding.[9]
-
Control and Contain : If safe to do so, prevent the spill from spreading. For liquid spills, create a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[3][6]
-
Absorb and Collect : Gently cover and absorb the spilled material. Avoid actions that could generate dust from a solid spill.[3]
-
Package Waste : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[6]
-
Decontaminate : Clean the spill area with soap and water or a suitable solvent. All cleaning materials, including wipes and contaminated PPE, must be collected as hazardous waste.[8]
Decontamination of Empty Containers
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Triple Rinsing : This is the standard procedure for decontaminating chemical containers.[11]
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone).
-
Pour the rinsate into the appropriate hazardous waste container (e.g., "Non-Halogenated Organic Waste"). This is a critical step; the rinsate is hazardous waste. [12]
-
Repeat this process two more times.
-
-
Final Disposal : Once triple-rinsed and air-dried, obliterate or remove the original label to prevent confusion.[12] The container can now be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box), in accordance with your institution's policies.
Disposal Pathway Decision Workflow
The ultimate destination for all 4-CPB waste is a licensed chemical destruction or disposal facility.[3][11] The following diagram illustrates the decision-making process for managing various waste streams originating from your work.
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Navigating the Safe Handling of 4-(4-Chlorophenoxy)butanoic Acid: A Guide for Laboratory Professionals
A comprehensive guide to the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 4-(4-Chlorophenoxy)butanoic acid, ensuring the safety of researchers and the integrity of scientific work.
For the dedicated researcher, scientist, or drug development professional, the safe and efficient handling of laboratory chemicals is paramount. This guide provides an in-depth, practical framework for managing 4-(4-Chlorophenoxy)butanoic acid, a compound requiring careful attention to safety protocols. By understanding the "why" behind each procedural step, laboratory personnel can foster a culture of safety and ensure the reliability of their experimental outcomes.
Understanding the Hazards: A Proactive Approach to Safety
4-(4-Chlorophenoxy)butanoic acid is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4) [1][2][3]
-
Causes serious eye damage (Category 1) [1]
These classifications, dictated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscore the critical need for appropriate personal protective equipment and stringent handling procedures to prevent accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-(4-Chlorophenoxy)butanoic acid. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Primary Gloves: Nitrile or Neoprene gloves- Secondary (Outer) Gloves: Chemical-resistant gloves (e.g., Butyl rubber) for spill cleanup- Eye/Face Protection: Chemical safety goggles and a face shield- Respiratory Protection: NIOSH-approved respirator with a particulate filter (e.g., N95) or use of a certified chemical fume hood- Protective Clothing: Long-sleeved lab coat, closed-toe shoes |
| Solution Preparation | - Gloves: Nitrile or Neoprene gloves- Eye/Face Protection: Chemical safety goggles- Protective Clothing: Long-sleeved lab coat, closed-toe shoes |
| Experimental Use (in solution) | - Gloves: Nitrile or Neoprene gloves- Eye/Face Protection: Chemical safety goggles- Protective Clothing: Long-sleeved lab coat, closed-toe shoes |
The rationale for this multi-layered approach is rooted in the potential for dust generation during the handling of the solid form and the serious consequences of eye contact.
A Deeper Dive into Glove Selection
While nitrile and neoprene gloves offer good general chemical resistance, for tasks with a higher risk of spillage or direct contact, consulting a specific chemical resistance chart is crucial. The breakthrough time—the time it takes for a chemical to permeate the glove material—is a critical factor. For chlorophenoxy compounds, butyl rubber gloves often provide superior protection for extended handling or spill management.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 4-(4-Chlorophenoxy)butanoic acid from receipt to disposal minimizes the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.
-
The container should be clearly labeled with the chemical name, hazard pictograms, and the date of receipt.
Weighing the Solid Compound:
This procedure should always be performed in a certified chemical fume hood or a ventilated balance enclosure to control dust inhalation.
-
Preparation: Don all required PPE as outlined in the table above.
-
Work Area: Designate a specific area within the fume hood for weighing. Cover the work surface with disposable bench paper.
-
Tare the Vessel: Place a clean, dry weighing boat or beaker on the analytical balance and tare it.
-
Dispensing: Carefully scoop the desired amount of 4-(4-Chlorophenoxy)butanoic acid into the tared vessel. Avoid creating dust by using gentle movements.
-
Closure: Immediately and securely close the primary container.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the contaminated bench paper as hazardous waste.
Preparing a Stock Solution:
-
Preparation: Don appropriate PPE for handling solutions.
-
Solvent Addition: In the chemical fume hood, add the weighed solid to a suitable volumetric flask.
-
Dissolution: Add a portion of the desired solvent (e.g., ethanol, as it is soluble in most organic solvents) and swirl gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.
-
Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 4-(4-Chlorophenoxy)butanoic acid and its associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Unused or expired solid 4-(4-Chlorophenoxy)butanoic acid, as well as contaminated items like weighing boats, gloves, and bench paper, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing 4-(4-Chlorophenoxy)butanoic acid should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinsate should be collected as hazardous waste. After triple-rinsing and air-drying, the defaced container can typically be disposed of as regular trash, but always check institutional guidelines.[5][6]
Disposal Method:
All waste containing 4-(4-Chlorophenoxy)butanoic acid must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Cleanup: For small spills, use an absorbent material to collect the spilled solid or liquid. For larger spills, follow your institution's specific spill cleanup protocol.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Collect all cleanup materials in a labeled hazardous waste container.
Exposure Response:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling solid 4-(4-Chlorophenoxy)butanoic acid, the following workflow diagram has been created.
Caption: Workflow for Weighing Solid 4-(4-Chlorophenoxy)butanoic Acid.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with 4-(4-Chlorophenoxy)butanoic acid, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
